Product packaging for (3-Furan-2-yl-propyl)-methyl-amine(Cat. No.:CAS No. 17369-80-1)

(3-Furan-2-yl-propyl)-methyl-amine

Cat. No.: B187960
CAS No.: 17369-80-1
M. Wt: 139.19 g/mol
InChI Key: GKIUEIPANNQGFU-UHFFFAOYSA-N
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Description

(3-Furan-2-yl-propyl)-methyl-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B187960 (3-Furan-2-yl-propyl)-methyl-amine CAS No. 17369-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIUEIPANNQGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378191
Record name (3-Furan-2-yl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17369-80-1
Record name (3-Furan-2-yl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "(3-Furan-2-yl-propyl)-methyl-amine" is ambiguous and corresponds to several possible structures. Furthermore, there is a notable scarcity of published experimental data for this specific compound and its close isomers. This guide synthesizes information on the most plausible structure, N-methyl-3-(furan-2-yl)propan-1-amine , based on data from structurally related compounds and computational predictions. All experimental protocols and biological activities described herein are representative of this class of molecules and should be considered as a starting point for further research.

Chemical Identity and Structure

The user-provided name lacks specific locants, leading to ambiguity. Based on systematic nomenclature, the most direct interpretation is N-methyl-3-(furan-2-yl)propan-1-amine . However, searches reveal data for several related isomers. The key identifiers for these plausible structures are summarized below to aid in clarifying the compound of interest.

IdentifierN-methyl-3-(furan-2-yl)propan-1-amine(3-Furan-2-yl-1-methyl-propyl)-methyl-amine3-Furan-2-yl-1-methyl-propylamine
Synonym This compoundN,α-Dimethyl-2-furanpropanamine4-(Furan-2-yl)butan-2-amine
Molecular Formula C₈H₁₃NOC₉H₁₅NOC₈H₁₃NO
Molecular Weight 139.19 g/mol 153.22 g/mol [1]139.2 g/mol
CAS Number Not available1593-37-9[1]768-57-0
Canonical SMILES CNCCC1=CC=CO1CC(CCC1=CC=CO1)NCCC(N)CCC1=CC=CO1

This guide will focus on N-methyl-3-(furan-2-yl)propan-1-amine as the primary subject.

Physicochemical Properties

Due to the absence of experimental data, the following table summarizes predicted physicochemical properties for N-methyl-3-(furan-2-yl)propan-1-amine . These values are derived from computational models and provide estimates for guiding experimental design.

PropertyPredicted ValueNotes and Reference
Molecular Formula C₈H₁₃NO-
Molecular Weight 139.19 g/mol -
logP 1.1 - 2.5A measure of lipophilicity. Values are typical for small amine-containing heterocycles.[2][3]
pKa (Conjugate Acid) 9.0 - 11.0The secondary amine group is basic. The predicted pKa is for the protonated amine.[4]
Boiling Point ~180 - 220 °CEstimated based on structurally similar secondary amines, which exhibit hydrogen bonding.[5][6]
Aqueous Solubility Soluble to MiscibleThe presence of a basic amine and the potential for hydrogen bonding suggests good solubility in water, which is enhanced in acidic conditions through salt formation.[7][8]
Topological Polar Surface Area (TPSA) 25.2 ŲCalculated for similar structures, indicating moderate cell permeability.[2]

Synthesis and Experimental Protocols

This two-step, one-pot procedure involves the initial formation of an imine by reacting 3-(furan-2-yl)propanal with methylamine, followed by the in-situ reduction of the imine to the target secondary amine.

G Synthetic Workflow for N-methyl-3-(furan-2-yl)propan-1-amine cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 3-(Furan-2-yl)propanal C Imine Intermediate A->C B Methylamine (CH3NH2) B->C E Final Product: N-methyl-3-(furan-2-yl)propan-1-amine C->E In-situ reduction D Reducing Agent (e.g., NaBH4, H2/Pd-C) D->E

Caption: General workflow for synthesis via reductive amination.

Objective: To synthesize N-methyl-3-(furan-2-yl)propan-1-amine from 3-(furan-2-yl)propanal.

Materials:

  • 3-(furan-2-yl)propanal (1.0 eq)

  • Methylamine (1.1 eq, e.g., as a 40% solution in water or 2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM) or Methanol (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(furan-2-yl)propanal dissolved in the chosen solvent (e.g., DCM).

  • Imine Formation: Add methylamine solution dropwise to the stirred solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: If using NaBH(OAc)₃, add it portion-wise to the reaction mixture. If using NaBH₄ in methanol, cool the reaction to 0 °C before slow, portion-wise addition. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. If DCM was used, separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic extracts and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by acid-base extraction. Dissolve the residue in ethyl acetate and extract with 1 M HCl. Wash the acidic aqueous layer with ethyl acetate to remove neutral impurities. Basify the aqueous layer to pH >10 with 1 M NaOH and extract the product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the purified amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for N-methyl-3-(furan-2-yl)propan-1-amine, the furan scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10][11] Furan derivatives are known to exhibit a wide range of pharmacological activities.[12]

Known Activities of Furan-Containing Compounds:

  • Antimicrobial: The furan ring is a core component of nitrofuran antibiotics (e.g., Nitrofurantoin), which act by generating reactive intermediates that damage bacterial DNA.[10] Other furan derivatives have shown broad-spectrum activity against various bacteria and fungi.[9][13][14]

  • Anti-inflammatory: Certain furan derivatives function as inhibitors of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[9]

  • Anticancer: Furan-containing molecules have been investigated as anticancer agents, with mechanisms including apoptosis induction and inhibition of key enzymes in cancer cell proliferation.[9]

  • Cardiovascular and CNS Effects: The furan moiety is found in drugs targeting cardiovascular diseases and central nervous system disorders, acting on receptors and ion channels.[9]

Given the prevalence of anti-inflammatory activity among furan derivatives, a compound like N-methyl-3-(furan-2-yl)propan-1-amine could potentially modulate inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.

G Hypothetical Modulation of the NF-κB Inflammatory Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB IκBα Degradation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription Compound This compound Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

This diagram illustrates a plausible mechanism where the furan derivative could inhibit the IKK complex, preventing the degradation of IκBα and subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This would lead to a downstream reduction in the expression of inflammatory mediators.

Conclusion

This compound, likely corresponding to N-methyl-3-(furan-2-yl)propan-1-amine, is a compound with limited available data. However, based on the well-established importance of the furan scaffold in drug discovery, it represents an interesting candidate for further investigation. The predicted physicochemical properties suggest it is a drug-like molecule. The synthetic route via reductive amination is a feasible and scalable approach for its preparation. Future research should focus on the experimental validation of its properties and a systematic evaluation of its biological activities, particularly in the areas of antimicrobial and anti-inflammatory applications where furan derivatives have historically shown significant promise.

References

Technical Overview of (3-Furan-2-yl-propyl)-methyl-amine (CAS 17369-80-1): A Compound Awaiting Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper addresses the chemical compound (3-Furan-2-yl-propyl)-methyl-amine, assigned the Chemical Abstracts Service (CAS) number 17369-80-1. Despite its commercial availability for research purposes, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth technical data for this specific molecule. This document summarizes the available information and highlights the current knowledge gap, positioning this compound as an open area for future scientific investigation.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine featuring a furan ring connected to a methyl-aminated propyl chain. While detailed, experimentally verified data is scarce, basic physicochemical properties have been collated from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17369-80-1Chemical Supplier Catalogs
Molecular Formula C₈H₁₃NOChemical Supplier Catalogs
Molecular Weight 139.19 g/mol Chemical Supplier Catalogs
IUPAC Name N-methyl-3-(furan-2-yl)propan-1-amine

Note: The data presented in this table is based on information from commercial suppliers and has not been independently verified through published experimental studies.

It is crucial to distinguish this compound (CAS 17369-80-1) from the structurally different compound, 3-propylidenephthalide, which is assigned the similar CAS number 17369-59-4. Initial searches often lead to confusion between these two distinct chemical entities.

Synthesis and Experimental Protocols

A thorough search of scientific literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. However, general synthetic strategies for analogous furan-containing amines can be postulated based on established organic chemistry principles.

A plausible synthetic route could involve the reductive amination of 3-(furan-2-yl)propanal with methylamine. This common method for amine synthesis is depicted in the logical workflow diagram below.

G Postulated Synthesis Workflow start Starting Material: 3-(Furan-2-yl)propanal intermediate Intermediate: Schiff Base Formation start->intermediate Condensation reagent Reagent: Methylamine (CH3NH2) reagent->intermediate reduction Reduction Step: (e.g., NaBH4, H2/Pd-C) intermediate->reduction product Final Product: This compound reduction->product

Caption: Postulated synthetic workflow for this compound.

It must be explicitly stated that this represents a theoretical pathway, and no published experimental validation, including reaction conditions, yields, or purification methods for this specific compound, has been found.

Biological Activity and Signaling Pathways

Currently, there are no published studies detailing the biological activity, pharmacological profile, or mechanism of action of this compound. The furan moiety is a well-known structural motif in a wide array of biologically active compounds and pharmaceuticals, exhibiting diverse activities including antimicrobial, anti-inflammatory, and central nervous system effects. The incorporation of a furan ring is often a strategic choice in drug design to modulate properties such as metabolic stability and receptor binding affinity.

The logical relationship for investigating the potential biological activity of this compound would follow a standard drug discovery cascade.

G Biological Investigation Workflow compound This compound screening High-Throughput Screening (Target-based or Phenotypic) compound->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A general workflow for the biological investigation of a novel compound.

Given the structural similarity of the title compound to other neuroactive amines, initial investigations could focus on its potential interaction with neurotransmitter receptors or transporters. However, without any experimental data, any such considerations remain purely speculative.

Conclusion and Future Directions

This compound (CAS 17369-80-1) represents a chemical entity with a notable absence of characterization in the public scientific domain. While its basic chemical identity is established, there is a clear opportunity for original research in several key areas:

  • Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive analytical characterization (NMR, IR, MS, etc.).

  • Pharmacological Profiling: Initial screening to identify any potential biological targets and therapeutic areas of interest.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the furan ring and the N-methylpropylamine side chain to any observed biological activity.

This compound serves as a blank slate for researchers in medicinal chemistry and drug discovery, offering the potential for novel findings in these fields.

An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. The furan moiety is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities. This document collates available data and predictive analyses to serve as a foundational resource for researchers engaged in the study and application of furan-containing compounds. All quantitative data is summarized in structured tables, and a plausible synthetic pathway is detailed with an accompanying experimental protocol.

Molecular Structure and Properties

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine, with the CAS number 1593-37-9, possesses a molecular structure characterized by a furan ring linked to a secondary amine via a butyl chain with a methyl substituent on the carbon adjacent to the nitrogen. The IUPAC name for this compound is N,α-dimethyl-2-furanethanamine.

PropertyValueReference
Molecular Formula C₉H₁₅NO[1][2]
Molecular Weight 153.22 g/mol [1][2]
CAS Number 1593-37-9[1][2]

Synthesis

A prevalent and efficient method for the synthesis of secondary amines such as (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is reductive amination. This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

A plausible synthetic route starts from 4-(furan-2-yl)butan-2-one and methylamine. The reaction can be carried out in a one-pot procedure using a suitable reducing agent.

Synthesis_Pathway Ketone 4-(Furan-2-yl)butan-2-one Intermediate Imine Intermediate Ketone->Intermediate + Amine Methylamine (CH3NH2) Amine->Intermediate Product (3-Furan-2-yl-1-methyl-propyl)-methyl-amine Intermediate->Product Reduction Reagents Reducing Agent (e.g., NaBH(OAc)3) Reagents->Intermediate Biological_Activity cluster_compound Furanopropylamine Scaffold cluster_targets Potential Biological Targets cluster_effects Potential Biological Effects Compound (3-Furan-2-yl-1-methyl-propyl)-methyl-amine Receptors Neurotransmitter Receptors (e.g., Serotonin, Dopamine) Compound->Receptors Interaction Transporters Monoamine Transporters (DAT, SERT, NET) Compound->Transporters Interaction Enzymes Metabolizing Enzymes (e.g., MAO, CYP450) Compound->Enzymes Metabolism Antimicrobial Antimicrobial Activity Compound->Antimicrobial AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory CNS CNS Activity Receptors->CNS Transporters->CNS

References

Synthesis of (3-Furan-2-yl-propyl)-methyl-amine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (3-Furan-2-yl-propyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the reductive amination of 3-(furan-2-yl)propanal with methylamine, a reliable and selective method for the preparation of secondary amines. This document includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate the successful synthesis and purification of the target compound.

Introduction

Furan-containing compounds are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of various pharmaceutical candidates. Its structural motif, featuring a furan ring connected to a secondary amine via a propyl linker, allows for diverse functionalization and derivatization. This guide focuses on a robust and scalable synthetic strategy to obtain this compound in high purity.

Synthetic Pathways

Two principal synthetic strategies were considered for the synthesis of this compound:

  • Route A: Reductive Amination: This approach involves the reaction of 3-(furan-2-yl)propanal with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is generally preferred due to its high selectivity and milder reaction conditions.

  • Route B: Alkylating Amination: This route would involve the reaction of a 2-(3-halopropyl)furan with methylamine. However, this method is prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as significant byproducts, complicating purification and reducing the yield of the target secondary amine.

Given the advantages of selectivity and product purity, this guide will focus exclusively on the reductive amination pathway (Route A).

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 3-(furan-2-yl)propanal, and its subsequent conversion to this compound via reductive amination.

Synthesis of 3-(Furan-2-yl)propanal

A common method for the synthesis of 3-(furan-2-yl)propanal involves the hydroformylation of 2-vinylfuran or the reduction of derivatives of 3-(furan-2-yl)propenoic acid. An alternative, accessible method starts from the readily available furfural.

Protocol: Synthesis of 3-(Furan-2-yl)propenal and subsequent reduction

  • Step 1: Knoevenagel-Doebner Condensation of Furan-2-carbaldehyde. To a solution of furan-2-carbaldehyde and malonic acid in pyridine, a catalytic amount of piperidine is added. The mixture is heated to induce condensation and subsequent decarboxylation to yield 3-(furan-2-yl)propenoic acid.

  • Step 2: Reduction to 3-(Furan-2-yl)propanol. The propenoic acid is then reduced to the corresponding saturated alcohol. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Step 3: Oxidation to 3-(Furan-2-yl)propanal. The resulting 3-(furan-2-yl)propanol is oxidized to the desired aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Synthesis of this compound via Reductive Amination

This procedure is adapted from general protocols for the reductive amination of aliphatic aldehydes using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2]

Materials:

  • 3-(Furan-2-yl)propanal

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(furan-2-yl)propanal (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq) at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

  • Slowly add the reducing agent slurry to the reaction mixture. If the starting aldehyde is unreactive, a catalytic amount of acetic acid can be added.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are estimated based on similar reactions reported in the literature.

Reaction Step Starting Material Reagents Product Typical Yield (%)
1 Furan-2-carbaldehydeMalonic acid, Piperidine, Pyridine3-(Furan-2-yl)propenoic acid80-90
2 3-(Furan-2-yl)propenoic acidLiAlH₄, Ether3-(Furan-2-yl)propanol85-95
3 3-(Furan-2-yl)propanolPCC, DCM3-(Furan-2-yl)propanal70-85
4 3-(Furan-2-yl)propanalMethylamine, NaBH(OAc)₃, DCEThis compound70-85

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from furan-2-carbaldehyde to the final product.

G A Furan-2-carbaldehyde B 3-(Furan-2-yl)propenoic acid A->B Knoevenagel-Doebner C 3-(Furan-2-yl)propanol B->C Reduction (e.g., LiAlH4) D 3-(Furan-2-yl)propanal C->D Oxidation (e.g., PCC) E This compound D->E Reductive Amination

Caption: Synthetic pathway for this compound.

Reductive Amination Mechanism

The diagram below outlines the key steps in the reductive amination process.

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde 3-(Furan-2-yl)propanal Imine Intermediate Imine Aldehyde->Imine Amine Methylamine Amine->Imine FinalProduct This compound Imine->FinalProduct ReducingAgent NaBH(OAc)3 ReducingAgent->FinalProduct

References

An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. Due to ambiguity in chemical nomenclature, this document focuses on the compound identified by CAS Number 1593-37-9. This guide includes key physicochemical data, a detailed, representative experimental protocol for its synthesis via reductive amination, and a workflow diagram illustrating the synthetic pathway.

Compound Identification and Properties

The chemical name "(3-Furan-2-yl-propyl)-methyl-amine" can be interpreted in several ways. Based on commercially available data, this guide focuses on the compound most accurately named (3-Furan-2-yl-1-methyl-propyl)-methyl-amine . This compound is a secondary amine featuring a furan ring connected to a substituted butylamine backbone.

All relevant quantitative data for this compound and its logical precursor are summarized in the table below for clarity and ease of comparison.

Table 1: Physicochemical Data

Property(3-Furan-2-yl-1-methyl-propyl)-methyl-amine4-(Furan-2-yl)butan-2-one (Precursor)
Synonyms N,α-Dimethyl-2-furanpropanamineFurfurylacetone, 4-(2-Furyl)-2-butanone
CAS Number 1593-37-9699-17-2
Molecular Formula C₉H₁₅NOC₈H₁₀O₂
Molecular Weight 153.22 g/mol [1][2][3]138.16 g/mol [4][5]
Predicted Density 0.935 ± 0.06 g/cm³[1]1.04 g/cm³ (at 20°C)[4]
Boiling Point Not available203°C[4]
Melting Point Not available86-87°C[4]
Appearance Not availableColorless solid[4]

Proposed Synthesis and Experimental Protocol

A specific, peer-reviewed synthesis for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine (CAS 1593-37-9) is not extensively documented in readily available literature. However, a highly plausible and standard synthetic route is the reductive amination of the corresponding ketone, 4-(Furan-2-yl)butan-2-one, with methylamine.

This reaction proceeds in two main steps:

  • Imine Formation: The ketone carbonyl group reacts with methylamine to form a Schiff base or imine intermediate. This is typically an equilibrium-driven process favored by the removal of water.

  • Reduction: The intermediate imine is then reduced to the target secondary amine. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

The overall synthetic workflow is depicted in the diagram below.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_reagents Reagents & Conditions Ketone 4-(Furan-2-yl)butan-2-one Imine Imine Intermediate Ketone->Imine Condensation Amine Methylamine (CH3NH2) Amine->Imine Product (3-Furan-2-yl-1-methyl-propyl)-methyl-amine Imine->Product Reduction Reagent1 Acid Catalyst (e.g., AcOH) pH ~5-6 Reagent1->Imine Reagent2 Reducing Agent (e.g., NaBH4) Reagent2->Product

Caption: Proposed synthesis via reductive amination.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on standard organic chemistry procedures and has not been optimized for this specific transformation. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Objective: To synthesize (3-Furan-2-yl-1-methyl-propyl)-methyl-amine from 4-(Furan-2-yl)butan-2-one.

Materials:

  • 4-(Furan-2-yl)butan-2-one (1.0 eq)

  • Methylamine (e.g., 40% solution in H₂O or 2.0 M solution in THF, 1.5 - 2.0 eq)

  • Methanol (or another suitable protic solvent)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Glacial Acetic Acid (to adjust pH)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser (if heating), addition funnel, separatory funnel.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(Furan-2-yl)butan-2-one (1.0 eq) and dissolve it in methanol (approx. 0.2-0.5 M concentration). Cool the solution to 0°C in an ice bath.

  • Imine Formation: Slowly add the methylamine solution (1.5 eq) to the stirred solution of the ketone. After the addition is complete, add a few drops of glacial acetic acid to catalyze the reaction, adjusting the pH to approximately 5-6. Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting ketone.

  • Reduction: Once imine formation is deemed sufficient, cool the reaction mixture back down to 0°C. In a separate beaker, dissolve sodium borohydride (1.5 eq) in a small amount of cold methanol. Add the NaBH₄ solution portion-wise to the reaction mixture, ensuring the temperature does not rise significantly. Caution: Hydrogen gas evolution may occur.

  • Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (or until reaction completion is confirmed by TLC/GC-MS).

  • Workup:

    • Carefully quench the reaction by slowly adding water or 1 M HCl at 0°C to decompose any excess NaBH₄.

    • Adjust the pH of the solution to >9 with a base (e.g., 1 M NaOH) to ensure the product is in its free-base form.

    • Reduce the volume of the solvent under reduced pressure (rotary evaporation) to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Logical Relationships and Pathways

The relationship between the precursor and the final product is a straightforward chemical transformation. The logical flow involves the conversion of a ketone functional group into a secondary amine, which fundamentally alters the molecule's chemical reactivity and potential biological activity.

G Ketone Ketone (C=O group) Electrophilic Carbon Amine Secondary Amine (-NHR group) Nucleophilic & Basic Nitrogen Ketone->Amine Reductive Amination (Functional Group Transformation)

Caption: Functional group transformation pathway.

References

A Technical Guide to the Spectroscopic Data of (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Furan-2-yl-propyl)-methyl-amine is a secondary amine containing a furan moiety. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Predicted Spectroscopic Data

The chemical structure of this compound is as follows:

Based on this structure, we can predict the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the propyl chain, and the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H5' (furan)~7.3m1H
H4' (furan)~6.3m1H
H3' (furan)~6.0m1H
-CH₂- (alpha to furan)~2.7t2H
-CH₂- (beta to furan)~1.8m2H
-CH₂- (alpha to N)~2.6t2H
N-CH₃~2.4s3H
N-HVariable, broads1H

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C2' (furan)~155
C5' (furan)~141
C3' (furan)~110
C4' (furan)~105
-CH₂- (alpha to furan)~28
-CH₂- (beta to furan)~30
-CH₂- (alpha to N)~50
N-CH₃~36
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3350 - 3310Weak-Medium
C-H (furan)Stretch~3100Medium
C-H (aliphatic)Stretch2950 - 2850Medium-Strong
C=C (furan ring)Stretch~1600, ~1500Medium
N-HBend1650 - 1580Medium
C-NStretch1250 - 1020Medium
C-O-C (furan)Stretch~1015Strong
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of a nitrogen atom will result in an odd nominal molecular weight.

Table 4: Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₈H₁₃NO
Molecular Weight139.19 g/mol
[M]+• (Molecular Ion)m/z 139
Key Fragment Ionsm/z 81 (furan-CH₂⁺), m/z 44 (CH₂=NH-CH₃⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Transfer the solution into a clean, dry 5 mm NMR tube.[1]

Instrumentation and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Insert the NMR tube into the spectrometer probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled single-pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry Protocol

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.[3]

  • If necessary, filter the solution to remove any particulate matter.

Instrumentation and Data Acquisition:

  • Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺• for EI or [M+H]⁺ for ESI).

  • Analyze the fragmentation pattern to identify characteristic fragment ions. The presence of an odd molecular weight can indicate the presence of a nitrogen atom.[4]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Pure Compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Purity and Characterization of (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data for the synthesis, purification, and characterization of (3-Furan-2-yl-propyl)-methyl-amine. This guide is constructed based on established principles of organic chemistry and analytical techniques commonly applied to analogous secondary amines. The experimental protocols and data presented herein are illustrative and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a secondary amine featuring a furan moiety linked to a methylamino group by a propyl chain. As with many novel chemical entities, rigorous characterization and purity assessment are critical for its application in research and development, particularly in the pharmaceutical and life sciences sectors. This document provides a comprehensive overview of the methodologies for determining the purity and elucidating the structure of this compound.

Hypothetical Synthesis Pathway

A plausible synthetic route to obtain this compound is via a two-step process involving the formation of a primary amine followed by methylation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Methylation 3-(Furan-2-yl)propanal 3-(Furan-2-yl)propanal Primary_Amine 3-(Furan-2-yl)propan-1-amine 3-(Furan-2-yl)propanal->Primary_Amine + NH3 Ammonia Ammonia Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Primary_Amine Primary_Amine_2 3-(Furan-2-yl)propan-1-amine Target_Compound This compound Primary_Amine_2->Target_Compound + CH3I Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Base Base (e.g., K2CO3) Base->Target_Compound

Caption: Hypothetical two-step synthesis of this compound.

Purification

Following synthesis, the crude product will likely contain unreacted starting materials, by-products, and residual solvents. A multi-step purification process is necessary to isolate the target compound with high purity.

Proposed Purification Workflow

G Crude_Product Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., DCM/aq. HCl) Crude_Product->Extraction Basification Basification of Aqueous Layer (e.g., aq. NaOH) Extraction->Basification Back_Extraction Back-Extraction (e.g., DCM) Basification->Back_Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Back_Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica gel, e.g., DCM/MeOH gradient) Evaporation->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Proposed multi-step purification workflow for the target compound.

Characterization and Purity Assessment

A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and determine the purity of the synthesized compound.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for assessing the purity of amine compounds.[1][2]

GC is well-suited for the analysis of volatile amines. Due to the basic nature of amines, which can lead to peak tailing, a deactivated column is recommended.[3]

Experimental Protocol:

  • Instrument: Gas chromatograph with a flame ionization detector (FID).

  • Column: A capillary column suitable for amine analysis (e.g., a deactivated, polar column).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol).

  • Data Analysis: Purity is determined by the area percentage of the main peak.

HPLC is a versatile technique for non-volatile or thermally labile compounds. Reversed-phase chromatography is commonly used for the separation of amines.[2] Due to the lack of a strong chromophore in the target molecule, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary. Alternatively, detection at low UV wavelengths (e.g., 210-220 nm) might be possible.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector or other suitable detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

  • Data Analysis: Purity is calculated from the peak area percentage.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the target compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3m1HH-5 (furan)
~6.3m1HH-4 (furan)
~6.0m1HH-3 (furan)
~2.7t2H-CH₂-CH₂-N
~2.5t2HFuran-CH₂-
~2.4s3HN-CH₃
~1.8quint2H-CH₂-CH₂-CH₂-
~1.5br s1HN-H

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~155C-2 (furan)
~141C-5 (furan)
~110C-4 (furan)
~105C-3 (furan)
~50-CH₂-N
~36N-CH₃
~30-CH₂-CH₂-CH₂-
~28Furan-CH₂-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Full scan.

  • Expected Molecular Ion (M⁺): m/z = 153.22 (for C₉H₁₅NO).

  • Expected Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of stable iminium ions.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
~3300 (weak, broad)N-H stretch (secondary amine)
3100-3000C-H stretch (furan)
2950-2800C-H stretch (aliphatic)
~1500, ~1450C=C stretch (furan ring)
1250-1020C-N stretch (aliphatic amine)[4]
~1010C-O-C stretch (furan)
Summary of Purity and Characterization Data

The following table summarizes the expected analytical data for this compound.

Analytical TechniqueParameterExpected Value
GC-FID Purity> 98% (area %)
Retention TimeDependent on column and conditions
HPLC-UV Purity> 98% (area %)
Retention TimeDependent on column and conditions
¹H NMR Chemical ShiftsConsistent with proposed structure
¹³C NMR Number of Signals8 (due to symmetry in the furan ring)
MS (EI) Molecular Ion (M⁺)m/z = 153
IR Key AbsorptionsN-H stretch (~3300 cm⁻¹), C-N stretch (~1100 cm⁻¹)

Logical Workflow for Characterization

G Start Purified Compound Purity_Analysis Purity Assessment (GC and/or HPLC) Start->Purity_Analysis Structure_Confirmation Structural Elucidation Purity_Analysis->Structure_Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation->NMR Primary MS Mass Spectrometry Structure_Confirmation->MS Confirmatory IR IR Spectroscopy Structure_Confirmation->IR Functional Groups Final_Report Comprehensive Characterization Report NMR->Final_Report MS->Final_Report IR->Final_Report

Caption: Logical workflow for the comprehensive characterization of the target compound.

Conclusion

The purity and structural integrity of this compound can be reliably established through a combination of chromatographic and spectroscopic methods. While specific literature data for this exact molecule is scarce, the application of standard, well-established analytical protocols for secondary amines provides a robust framework for its comprehensive characterization. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of novel furan-containing compounds.

References

The Furan Scaffold: A Versatile Player in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Furan Derivatives

Furan-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various furan derivatives has been extensively evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the tables below, providing a comparative look at their efficacy.

Table 1: Cytotoxicity of Furan Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[1]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[1]
Pyridine carbohydrazide 4MCF-7 (Breast)4.06[2]
N-phenyl triazinone 7MCF-7 (Breast)2.96[2]
Furo[2,3-d]pyrimidine 4cA549 (Lung)14.5[3]
Furo[2,3-d]pyrimidine 7bA549 (Lung)6.66[3]
Furo[2,3-d]pyrimidine 7cA549 (Lung)10.1[3]
Furan-pyridinone 4cKYSE70 (Esophageal)0.888 µg/mL[4]
Furan-pyridinone 4cKYSE150 (Esophageal)0.655 µg/mL (48h)[4]
Bis-2(5H)-furanone 4eC6 (Glioma)12.1[5]
Signaling Pathways in Anticancer Activity

Several furan derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are notable examples.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Furan Derivative Furan Derivative Furan Derivative->PI3K Furan Derivative->Akt

Furan derivatives inhibiting the PI3K/Akt/mTOR pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Natural furan derivatives have been observed to modulate this pathway.[6]

MAPK_Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Furan Derivative Furan Derivative Furan Derivative->Raf

Modulation of the MAPK signaling pathway by furan derivatives.
Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]

  • Compound Treatment: Treat the cells with various concentrations of the furan derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity of Furan Derivatives

Furan derivatives have a long history of use as antimicrobial agents, with nitrofurantoin being a well-known example for treating urinary tract infections.[7] Their activity extends to a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial efficacy of furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Furan Derivatives (MICs)

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coli64
Furan-derived chalcone 2aStaphylococcus aureus256[8]
Furan-derived chalcone 2bStaphylococcus aureus256[8]
Furan-derived chalcone 2cStaphylococcus aureus256[8]
Furan-derived chalcone 2aEscherichia coli512[8]
Furan-derived chalcone 2cEscherichia coli1024[8]
8-geranyloxy psoralenStaphylococcus epidermidis100[6]
Dibenzofuran bis(bibenzyl)Candida albicans16-512[6]
Experimental Protocols: Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the furan derivative in the broth medium.

  • Inoculation: Add the standardized bacterial or fungal suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity of Furan Derivatives

Several furan derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives can be assessed through various in vitro and in vivo assays. The IC50 values for the inhibition of inflammatory mediators are presented below.

Table 3: Anti-inflammatory Activity of Furan Derivatives

Compound/Derivative ClassAssayIC50 (µM)Reference
Benzofuran derivative 1NO production inhibition in RAW 264.7 cells17.3[10]
Benzofuran derivative 4NO production inhibition in RAW 264.7 cells16.5[10]
Furan hybrid molecule H1Inhibition of albumin denaturation114.31 µg/mL[11]
Furan hybrid molecule H2Inhibition of albumin denaturation120.11 µg/mL[11]
Experimental Protocols: Anti-inflammatory Activity

This in vitro assay is a useful method for screening anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the furan derivative at various concentrations, a solution of egg albumin or bovine serum albumin, and a phosphate-buffered saline (PBS) solution (pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixture at a high temperature (e.g., 51°C) for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at a wavelength of 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the furan derivative. The IC50 value can then be determined.

The general workflow for screening the biological activity of newly synthesized furan derivatives involves a series of sequential steps from synthesis to in-depth biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Initial Biological Screening cluster_advanced In-depth Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Purification->Structural_Elucidation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Structural_Elucidation->Cytotoxicity_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Structural_Elucidation->Antimicrobial_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., Albumin Denaturation) Structural_Elucidation->Anti_inflammatory_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cytotoxicity_Screening->Mechanism_of_Action Antimicrobial_Screening->Mechanism_of_Action Anti_inflammatory_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

General workflow for the biological evaluation of furan derivatives.

Conclusion

Furan and its derivatives continue to be a fertile ground for the discovery of new biologically active compounds. The versatility of the furan scaffold allows for extensive chemical modifications, leading to a diverse array of molecules with potent anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols presented in this guide underscore the significant therapeutic potential of this class of compounds and aim to facilitate further research and development in this exciting area of medicinal chemistry. The exploration of their mechanisms of action, particularly their interaction with key signaling pathways, will undoubtedly pave the way for the design of more selective and effective furan-based drugs.

References

The Furan Scaffold: A Versatile Nucleus with Diverse Pharmacological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to the discovery and development of a wide array of furan-containing compounds with significant pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of furan derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Properties of Furan Compounds

Furan derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity

The anticancer efficacy of furan derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative furan-containing compounds against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Furan-based carbohydrazideCompound 4MCF-7 (Breast)4.06[1]
Furan-based triazinoneCompound 7MCF-7 (Breast)2.96[1]
Benzo[b]furanCompound 26MCF-7 (Breast)0.057[2]
Benzo[b]furanCompound 36MCF-7 (Breast)0.051[2]
Furan derivativeCompound 7bA549 (Lung)6.66[3]
Furan derivativeCompound 7cA549 (Lung)10.1[3]
FuropyrimidineCompound 4cA549 (Lung)14.5[3]
Furan-pyridinoneCompound 4cKYSE70 (Esophageal)0.655 µg/mL (48h)[4]
Furan-pyridinoneCompound 4cKYSE150 (Esophageal)0.655 µg/mL (48h)[4]
Mechanism of Action: Inhibition of PI3K/Akt/mTOR Signaling Pathway

A significant mechanism underlying the anticancer activity of some furan derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Furan Derivative Furan Derivative Furan Derivative->PI3K Furan Derivative->Akt Furan Derivative->mTORC1 MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Dilution Prepare Serial Dilutions of Furan Compound Add_Compound Add Compound to Cells Compound_Dilution->Add_Compound Incubate_Treatment Incubate (e.g., 24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Furan Compound in 96-well Plate Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculate_Plate Incubate_Plate Incubate (16-20h) Inoculate_Plate->Incubate_Plate Visual_Inspection Visually Inspect for Growth (Turbidity) Incubate_Plate->Visual_Inspection Determine_MIC Determine MIC Value Visual_Inspection->Determine_MIC Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Surface Receptor Cell Surface Receptor Inflammatory Stimuli->Cell Surface Receptor MAPK Cascade MAPK Cascade Cell Surface Receptor->MAPK Cascade Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) MAPK Cascade->Transcription Factors (e.g., AP-1, NF-κB) Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors (e.g., AP-1, NF-κB)->Pro-inflammatory Gene Expression Furan Derivative Furan Derivative Furan Derivative->MAPK Cascade PPAR-γ PPAR-γ Furan Derivative->PPAR-γ Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression PPAR-γ->Anti-inflammatory Gene Expression COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Compound_Dilution Prepare Serial Dilutions of Furan Compound Pre_Incubation Pre-incubate Enzyme with Compound Compound_Dilution->Pre_Incubation Add_Substrate Add Arachidonic Acid to Initiate Reaction Pre_Incubation->Add_Substrate Incubate_Reaction Incubate (10-20 min) Add_Substrate->Incubate_Reaction Stop_Reaction Terminate Reaction Incubate_Reaction->Stop_Reaction Detect_Prostaglandin Quantify Prostaglandin Production (e.g., ELISA) Stop_Reaction->Detect_Prostaglandin Calculate_Inhibition Calculate % COX Inhibition Detect_Prostaglandin->Calculate_Inhibition Determine_IC50 Determine IC50 and Selectivity Index Calculate_Inhibition->Determine_IC50

References

An In-depth Technical Guide to the Safety and Handling of (3-Furan-2-yl-propyl)-methyl-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Furan-2-yl-propyl)-methyl-amine belongs to the class of furan-containing alkylamines. While this specific molecule is not extensively characterized in terms of its safety profile, its structural motifs—a furan ring and a secondary amine—suggest potential hazards that require careful consideration. Furan and its derivatives are known for potential hepatotoxicity, and alkylamines can be corrosive and irritating.[1][2] This guide aims to provide a comprehensive overview of the potential risks, safe handling procedures, and emergency protocols based on available data for analogous compounds.

Physicochemical Properties of Structurally Related Compounds

Quantitative data for the target compound is unavailable. The following table summarizes the physicochemical properties of a structurally similar compound, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, and other related molecules to provide an estimate of expected properties.

Property(3-Furan-2-yl-1-methyl-propyl)-methyl-amine[3][4]--INVALID-LINK-- [3-(methylamino)propyl]amine[5]3-(Furan-2-yl)propan-1-amine[6]Methylamine[7]
CAS Number 1593-37-91248515-47-029938-41-874-89-5
Molecular Formula C₉H₁₅NOC₁₀H₁₈N₂OC₇H₁₁NOCH₅N
Molecular Weight 153.22 g/mol 182.27 g/mol 125.17 g/mol 31.06 g/mol
Appearance Not specifiedLiquidNot specifiedColorless gas
Boiling Point Not specifiedNot specifiedNot specified20.3°F (-6.5°C)
Flash Point Not specifiedNot specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedNot specifiedSoluble in water

Toxicological Profile of Furan and Alkylamine Derivatives

The primary toxicological concern with furan-containing compounds is their potential for metabolic activation into reactive intermediates that can lead to cellular damage, particularly in the liver.[1][8] Alkylamines are often corrosive and can cause irritation to the skin, eyes, and respiratory tract.[9][10]

3.1 Furan Toxicity

Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[11] Its toxicity is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes to a reactive metabolite, cis-2-butene-1,4-dial.[12] This metabolite can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[11] Chronic exposure to furan has been shown to cause hepatocellular tumors in animal models.[13]

3.2 Alkylamine Toxicity

Alkylamines are known to be irritants and can be corrosive depending on their structure and concentration.[9] Inhalation of methylamine, for example, can cause irritation of the nose and throat, while direct contact can cause skin and eye burns.[14][15]

The following table summarizes available toxicity data for related compounds.

CompoundHazard ClassificationsHazard Statements
Methylamine Solution Flammable liquids, Category 2; Acute toxicity (Oral), Category 4; Acute toxicity (Inhalation), Category 3; Skin corrosion, Sub-category 1B; Serious eye damage, Category 1[15]H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H335: May cause respiratory irritation.[15]
3-(Furan-2-yl)propan-1-amine Serious eye damage/eye irritation, Category 1[6]H318: Causes serious eye damage.[6]

Experimental Protocols and Safe Handling

Given the potential hazards, stringent safety protocols must be followed when handling this compound and related compounds.

4.1 Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is crucial. The following are minimum recommendations:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[16][17]

  • Skin Protection: A flame-retardant, chemical-resistant lab coat and gloves are required. Nitrile or neoprene gloves are generally recommended for handling amines, but the specific glove type should be chosen based on permeation and breakthrough time data.[16][18]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure, a respirator with an appropriate cartridge for organic vapors and amines should be used.[17]

4.2 Engineering Controls

  • All work with this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood.[17]

  • Eyewash stations and safety showers must be readily accessible.[16]

  • Use of spark-proof tools and equipment is recommended due to the potential flammability of related compounds.[16]

4.3 Storage and Handling

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][19]

  • Keep containers tightly closed and properly labeled.[14]

  • Avoid contact with incompatible materials such as strong oxidizing agents and acids.[17]

  • Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[15][16]

4.4 Spill and Emergency Procedures

  • Spill: In case of a spill, evacuate the area immediately. Remove all sources of ignition. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal.[20]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water spray can be used to cool containers.[17]

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Visualizations

5.1 Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_acquisition Acquisition & Receiving cluster_storage Storage cluster_handling Handling & Experimentation cluster_disposal Waste Disposal a1 Procurement of Chemical a2 Receiving and Inspection a1->a2 s1 Log in Chemical Inventory a2->s1 Transfer to Storage s2 Store in Cool, Dry, Ventilated Area s1->s2 h1 Don Appropriate PPE s2->h1 Retrieve for Use h2 Work in Fume Hood h1->h2 h3 Conduct Experiment h2->h3 d1 Segregate Waste h3->d1 Generate Waste d2 Label Waste Container d1->d2 d3 Dispose via Certified Vendor d2->d3

Caption: Safe handling workflow for furan-alkyl-amine compounds.

5.2 Potential Metabolic Activation of the Furan Moiety

This diagram illustrates the generally accepted pathway for the metabolic activation of furan that leads to toxicity.

FuranMetabolism Furan This compound ReactiveMetabolite Reactive Intermediate (cis-2-butene-1,4-dial analog) Furan->ReactiveMetabolite Oxidation P450 Cytochrome P450 (e.g., CYP2E1) Adducts Covalent Adducts ReactiveMetabolite->Adducts Adduct Formation Macromolecules Cellular Macromolecules (Proteins, DNA) Toxicity Hepatotoxicity Cytotoxicity Adducts->Toxicity

Caption: Potential metabolic activation pathway of the furan moiety.

Conclusion

While specific safety data for this compound is lacking, the known hazards of its constituent functional groups—furan and alkylamine—warrant a cautious and well-informed approach to its handling. The potential for hepatotoxicity from the furan moiety and the corrosive nature of the amine group necessitate the use of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe laboratory practices. Researchers and drug development professionals must exercise due diligence and consult a variety of safety resources before working with this and other novel chemical entities.

References

(3-Furan-2-yl-propyl)-methyl-amine suppliers and purchasing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine: Sourcing, Synthesis, and Analysis

Disclaimer: The compound "(3-Furan-2-yl-propyl)-methyl-amine" as initially requested is not a readily available catalog chemical. This guide focuses on the structurally similar and commercially available compound, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine , identified by the CAS number 1593-37-9 . It is presumed that this is the compound of interest for research purposes.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, including its chemical properties, commercial suppliers, proposed synthesis, and analytical methodologies.

Chemical Profile and Properties

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is a specialty chemical, likely used in proteomics research and as a building block in organic synthesis.[1] Its key properties are summarized in the table below.

PropertyValue
CAS Number 1593-37-9
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
IUPAC Name N,alpha-dimethyl-2-furanethanamine
Synonyms (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, N-[3-(2-furyl)-1-methylpropyl]-N-methylamine

Suppliers and Purchasing

A variety of chemical suppliers offer (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, typically for research and development purposes.[1][2] Most suppliers indicate that the product is for research use only and not for diagnostic or therapeutic applications.[1]

SupplierPurityAvailable QuantitiesNotes
Santa Cruz BiotechnologyVaries by lotInquireSpecialty product for proteomics research.[1]
AK Scientific, Inc.Min. 95%InquireStocked and shipped from California, USA. Not for individual sale.[2]
Alfa ChemistryInquireCustom sizes availableCatalog number ACM1593379.[3]
BOC SciencesInquireInquireListed as a useful research chemical.
Atomax Chemicals Co., Ltd.InquireInquireListed among their chemical offerings.
BiosynthInquire2.5 gAlso offers a related compound, 3-Furan-2-yl-1-methyl-propylamine (CAS 768-57-0).[4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are not extensively published, a plausible synthetic route and a general analytical method are presented below based on established chemical principles.

Proposed Synthesis: Reductive Amination

A common and effective method for the synthesis of secondary amines like (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is the reductive amination of a ketone precursor. This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced to the desired amine.[5][6]

Reaction Scheme:

4-(Furan-2-yl)butan-2-one + Methylamine → [Intermediate Iminium Ion] → (3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Materials:

  • 4-(Furan-2-yl)butan-2-one

  • Methylamine (solution in a suitable solvent like THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)[6]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • To a solution of 4-(Furan-2-yl)butan-2-one (1 equivalent) in the chosen anhydrous solvent, add methylamine (1.1-1.5 equivalents).

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure (3-Furan-2-yl-1-methyl-propyl)-methyl-amine.

Synthesis_Workflow Start Start Materials: 4-(Furan-2-yl)butan-2-one Methylamine ReactionVessel Reaction Vessel (Anhydrous Solvent) Start->ReactionVessel ImineFormation Imine Formation (Stir at RT, 1-2h) ReactionVessel->ImineFormation Reduction Reduction with NaBH(OAc)₃ ImineFormation->Reduction Stirring Reaction Monitoring (TLC/GC-MS, 12-24h) Reduction->Stirring Quenching Quench with Sat. NaHCO₃ Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Pure (3-Furan-2-yl-1-methyl-propyl)-methyl-amine Purification->FinalProduct

Caption: Proposed synthesis workflow for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine.

General Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like furan derivatives.[2][7]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., a mid-polarity column).

Protocol Outline:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Separation: Employ a suitable temperature program to separate the components of the sample on the capillary column. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold to ensure all components elute.

  • Detection: The mass spectrometer will ionize the eluted compounds and separate the resulting ions based on their mass-to-charge ratio, providing a mass spectrum for each component.

  • Data Analysis: The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard. Purity can be estimated by the relative area of the chromatographic peak.

Biological Activity and Signaling Pathways

There is currently a lack of specific published research on the biological activity or the involvement in signaling pathways of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. However, the furan scaffold is present in a wide range of biologically active compounds with diverse therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[8] The biological effects of furan-containing compounds are often attributed to the ability of the furan ring to interact with biological targets through various non-covalent interactions and its potential to be metabolized into reactive intermediates.[8] Further research would be required to determine if (3-Furan-2-yl-1-methyl-propyl)-methyl-amine exhibits any significant biological effects.

Supplier Selection Workflow

For researchers and drug development professionals, selecting the right supplier for a chemical is a critical step. The following diagram outlines a logical workflow for this process.

References

An In-depth Technical Guide to (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical compound (3-Furan-2-yl-propyl)-methyl-amine. While specific experimental data for this molecule is not extensively available in published literature, this document extrapolates information from closely related furan derivatives to present its likely physicochemical properties, a proposed synthetic route, and its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of furan-containing compounds.

Introduction

Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The furan ring is a key structural motif in numerous natural products and synthetic molecules, exhibiting antibacterial, anti-inflammatory, antifungal, and antitumor properties.[1][3] The biological activity of furan derivatives can be significantly influenced by slight modifications in their substitution patterns.[2] This guide focuses on this compound, a molecule that combines the furan scaffold with a flexible propyl-methyl-amine side chain, a common feature in many biologically active compounds.

Physicochemical Properties

Based on the chemical structure of this compound, the following physicochemical properties have been calculated.

PropertyValue
IUPAC Name N-methyl-3-(furan-2-yl)propan-1-amine
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Canonical SMILES CNCCC1=CC=CO1
CAS Number Not available
Predicted LogP 1.3
Predicted pKa 10.2 (basic)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

Proposed Synthesis: Reductive Amination

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 3-(furan-2-yl)propanal with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target amine.

Synthesis_Pathway FuranPropanal 3-(Furan-2-yl)propanal Imine Intermediate Imine FuranPropanal->Imine Condensation Methylamine Methylamine (CH3NH2) Methylamine->Imine TargetMolecule This compound Imine->TargetMolecule Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->TargetMolecule

Caption: Proposed synthetic pathway for this compound via reductive amination.

Detailed Experimental Protocol

Materials:

  • 3-(Furan-2-yl)propanal

  • Methylamine (40% solution in water or as hydrochloride salt)

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (or another suitable solvent like dichloromethane)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(furan-2-yl)propanal (1 equivalent) in methanol.

  • Imine Formation: Add methylamine (1.2 equivalents) to the solution. If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~2 with dilute HCl. Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.

  • Basification and Extraction: Basify the aqueous layer to a pH of ~9-10 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Potential Biological and Pharmacological Significance

Antimicrobial Activity

Numerous furan derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown their effectiveness against various bacterial strains.[3][4] The structural similarity of this compound to these compounds suggests it could be a candidate for antimicrobial screening.

Anticancer Properties

The furan scaffold is present in several compounds investigated for their anticancer activity.[5] For example, certain furan-thiazole acrylonitrile derivatives have been evaluated for their cytotoxic effects on breast cancer cell lines.[6] The biological activity of these compounds is often linked to their ability to interact with specific enzymes or signaling pathways involved in cell proliferation.

Central Nervous System (CNS) Activity

The flexible amine side chain in this compound is a common feature in many CNS-active drugs. Furan derivatives have been explored for various CNS applications, including antidepressant and anxiolytic effects.[2] Physicochemical and pharmacological studies of furan imine derivatives have also indicated potential CNS depressant activities.[7]

Logical_Relationships cluster_properties Structural Features cluster_activities Potential Biological Activities FuranCore Furan Core Antimicrobial Antimicrobial FuranCore->Antimicrobial confers Anticancer Anticancer FuranCore->Anticancer confers PropylAmine Propyl-methyl-amine Side Chain CNS_Activity CNS Activity PropylAmine->CNS_Activity suggests TargetMolecule This compound TargetMolecule->FuranCore contains TargetMolecule->PropylAmine contains

Caption: Logical relationships between the structural features of the target molecule and its potential biological activities.

Future Directions

This compound represents an under-investigated molecule within the pharmacologically rich class of furan derivatives. Future research should focus on:

  • Definitive Synthesis and Characterization: A comprehensive synthesis, purification, and structural elucidation using modern analytical techniques (NMR, IR, Mass Spectrometry).

  • In Vitro Screening: Evaluation of its activity against a panel of bacterial and fungal strains, as well as various cancer cell lines.

  • Pharmacological Profiling: Investigation of its effects on the central nervous system and other biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the furan ring, the propyl linker, and the methylamino group to its biological activity.

Conclusion

This compound is a simple yet potentially valuable furan derivative for further investigation in drug discovery. Based on the well-documented and diverse biological activities of related compounds, it holds promise as a scaffold for the development of new therapeutic agents. This guide provides a foundational framework for researchers to begin exploring the synthesis and potential applications of this molecule.

References

Methodological & Application

Analytical Methods for the Detection of Furan Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its derivatives are heterocyclic organic compounds that can form in a variety of thermally processed foods and are also utilized in the synthesis of pharmaceutical compounds. Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC), sensitive and accurate analytical methods for their detection and quantification are crucial for food safety, quality control, and in the pharmaceutical industry. This document provides detailed application notes and protocols for the most prevalent analytical techniques used for furan detection.

Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a robust and widely adopted method for the analysis of volatile organic compounds like furan in complex matrices. This technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system for separation and detection.

Application Note

This method is particularly suitable for the routine analysis of furan in a wide range of food matrices, including coffee, baby food, and fruit juices.[1][2] It offers good sensitivity and reproducibility. The use of a deuterated internal standard, such as d4-furan, is highly recommended to ensure accurate quantification by correcting for matrix effects and variations in sample preparation.[3][4]

Quantitative Data Summary
AnalyteMatrixMethodLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
FuranCoffeeStatic HS-GC-MS---[1]
FuranFoodStatic HS-GC-MSVariesVaries-[2]
FuranCoffeeHS-GC-MS0.30.892-102[5]
FuranBaby FoodHS-GC-MS---[6]
FuranBrewed CoffeeHS-GC-MS---[4]

LOD: Limit of Detection, LOQ: Limit of Quantification. Data presented as ranges where specific values were not provided.

Experimental Protocol: Static HS-GC-MS for Furan in Coffee.[1]
  • Sample Preparation:

    • Weigh 5 grams of the coffee sample into a headspace vial.

    • Crimp cap the vial securely.

    • For standard additions, fortify separate vials with known amounts of furan and a fixed amount of d4-furan internal standard.[3]

  • Headspace Analysis:

    • Place the vial in the headspace autosampler.

    • Incubate the sample at 60°C for 30 minutes.[1]

    • Pressurize the vial to 10 psi and fill the sample loop.[1]

    • Inject the headspace gas into the GC-MS.

  • GC-MS Conditions:

    • GC Column: Restek Rtx®-VMS, 20 m x 0.18 mm ID, 1.0 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Oven Program: 35°C (hold for 4 min), then ramp at 16°C/min to 80°C, then at 30°C/min to 230°C (hold for 3 min).[1]

    • Inlet Temperature: 220°C with a split ratio of 80:1.[1]

    • MS Conditions:

      • Source Temperature: 230°C.[1]

      • Scan Range: m/z 35-300.[1]

      • For quantification, Selected Ion Monitoring (SIM) mode is often used, monitoring m/z 68 for furan and m/z 72 for d4-furan.[2]

Experimental Workflow

sample Sample Weighing (e.g., 5g Coffee) vial Crimp Cap Vial sample->vial incubation Incubation (60°C, 30 min) vial->incubation injection Headspace Injection incubation->injection gcms GC-MS Analysis injection->gcms data Data Acquisition & Quantification gcms->data

HS-GC-MS Workflow for Furan Analysis.

Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from the headspace of a sample. This method generally offers higher sensitivity compared to static headspace analysis.[7][8]

Application Note

HS-SPME-GC-MS is highly effective for the trace-level detection of furan and its derivatives in various food commodities, including baby formula and coffee.[7][9] The choice of SPME fiber coating is critical for optimal extraction efficiency; Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are commonly recommended for volatile compounds like furan.[9] The SPME Arrow, with its larger surface area and sorbent volume, can provide even greater sensitivity.[7][9]

Quantitative Data Summary
AnalyteMatrixMethodLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
FuranBaby FormulaHS-SPME Arrow-GC-MS-5 (spiked)-[7]
Furan & DerivativesCommercial FoodsHS-SPME Arrow-GC-MS/MS0.001 - 1.0710.003 - 3.57176-117[9][10]
FuranCoffeeHS-SPME-GC-MS0.020.0687.76 - 104.85[11]
FuranVarious FoodsHS-SPME-GC-MS≤ 0.02≤ 0.0677.81 - 111.47[8]

LOD: Limit of Detection, LOQ: Limit of Quantification. Data presented as ranges where specific values were not provided.

Experimental Protocol: HS-SPME-GC-MS for Furan in Baby Formula.[7]
  • Sample Preparation:

    • Weigh 0.5 g of baby formula into a headspace vial.

    • Add 10 mL of a 30% NaCl solution.

    • Add 50 µL of the internal standard solution (e.g., d4-furan).

    • Seal the vial.

  • HS-SPME Extraction:

    • Incubation: 10 minutes at 50°C with agitation (250 rpm).

    • Extraction: Expose the SPME fiber (e.g., CAR/PDMS) to the headspace for 10 minutes.

  • GC-MS Analysis:

    • Desorption: Insert the fiber into the GC inlet at 280°C for 1 minute for thermal desorption.[7]

    • GC Column: Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm.[7]

    • Injection Mode: Split (e.g., 1:10).[7]

    • Oven Program: Start at 35°C (hold for 5 min), ramp to 100°C at 5°C/min, then to 240°C at 20°C/min (hold for 5 min).[12]

    • MS Detection: Utilize Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[12]

Experimental Workflow

sample Sample Preparation (e.g., 0.5g Baby Formula + NaCl) incubation Incubation & Agitation (50°C, 10 min) sample->incubation extraction HS-SPME Extraction (10 min) incubation->extraction desorption Thermal Desorption in GC Inlet (280°C) extraction->desorption gcms GC-MS Analysis desorption->gcms data Data Acquisition & Quantification gcms->data

HS-SPME-GC-MS Workflow for Furan Analysis.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is ideal for volatile furan compounds, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is suitable for the analysis of less volatile furan derivatives, such as those containing hydroxyl or carboxyl groups.[12][13]

Application Note

This method is particularly useful for analyzing furanic compounds in matrices like transformer oil, where it can be used to assess the degradation of insulation paper.[14][15] It is also applicable to food matrices for specific non-volatile furan derivatives. Sample preparation typically involves a liquid-liquid or solid-phase extraction to isolate the analytes of interest.

Quantitative Data Summary
AnalyteMatrixMethodLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
5 Furanic CompoundsTransformer OilHPLC-DAD50 (for lowest level)50 (for lowest level)80-120[14]
Furan Derivatives-HPLC-UVModerate (µg/L to mg/L range)Moderate (µg/L to mg/L range)-[13]

LOD: Limit of Detection, LOQ: Limit of Quantification. Data presented as ranges where specific values were not provided.

Experimental Protocol: HPLC-DAD for Furanic Compounds in Transformer Oil.[15]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Take 4 mL of the transformer oil sample.

    • Add 1 mL of acetonitrile.

    • Vortex the mixture for 3 minutes.

    • Centrifuge at 5,000 x g for 5 minutes at 25°C.

    • Collect the upper acetonitrile layer containing the furanic compounds.

  • HPLC-DAD Analysis:

    • HPLC System: A system equipped with a Diode Array Detector.[14]

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Injection Volume: An appropriate aliquot of the extracted sample.

    • Detection: Monitor the absorbance at the characteristic wavelengths for the furan derivatives of interest.

Experimental Workflow

sample Sample Measurement (e.g., 4mL Transformer Oil) extraction Liquid-Liquid Extraction (with Acetonitrile) sample->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-DAD Analysis supernatant->hplc data Data Acquisition & Quantification hplc->data

HPLC-DAD Workflow for Furanic Compound Analysis.

Conclusion

The selection of an appropriate analytical method for furan detection depends on the specific furan compounds of interest, the sample matrix, and the required sensitivity. For volatile furans, HS-GC-MS and HS-SPME-GC-MS are the methods of choice, with the latter generally providing lower detection limits. For less volatile derivatives, HPLC-based methods are more suitable. Proper method validation, including the use of internal standards and certified reference materials, is essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Furan Amines

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the analysis of furan amines using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals involved in drug development and chemical analysis.

Application Note 1: Chiral Separation of Furan-Based Amino Alcohols

Chiral furan amines, particularly furan-based amino alcohols, are crucial in asymmetric synthesis.[1] Their enantiomeric purity is a critical parameter, often determined by chiral HPLC. This application note details a method for the chiral separation of such compounds.

Quantitative Data
ParameterDescriptionReference
Column Chiralcel OD (250 x 4.6 mm)[2]
Mobile Phase 4% 2-propanol in hexane (isocratic)[2]
Flow Rate 0.5 mL/min[2]
Detection UV at 250 nm[2]
Injection Volume 10 µL[2]
Temperature Not Specified
Experimental Protocol

1. Sample Preparation:

  • Dissolve the furan amine sample in the mobile phase (4% 2-propanol in hexane).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC System Preparation:

  • Equilibrate the Chiralcel OD column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

3. Injection and Analysis:

  • Inject 10 µL of the prepared sample into the HPLC system.

  • Run the analysis for 50 minutes under isocratic conditions.[2]

  • Monitor the elution of enantiomers at 250 nm.

4. Data Analysis:

  • Determine the retention times for each enantiomer.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate Chiralcel OD Column filter->equilibrate inject Inject 10 µL of Sample equilibrate->inject run Isocratic Elution (50 min) inject->run detect UV Detection at 250 nm run->detect analyze Determine Retention Times detect->analyze calculate Calculate Enantiomeric Excess analyze->calculate

Workflow for Chiral HPLC Analysis of Furan Amines.

Application Note 2: Purity Analysis of Aminofurans by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a versatile technique for determining the purity of aminofuran compounds.[3] This method is suitable for non-polar to moderately polar aminofurans.

Quantitative Data
ParameterDescriptionReference
Column C18 (Octadecyl Silane), 1.7 - 5 µm particle size[3]
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA[2]
Gradient 5% to 95% Acetonitrile over 14 minutes[2]
Flow Rate 1.0 mL/min[2][3]
Detection UV at 210 nm or 254 nm[2][3]
Injection Volume 10 µL[3]
Temperature 30 °C[2][3]
Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the aminofuran sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

2. HPLC System and Conditions:

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Set the column temperature to 30 °C.[2]

3. Injection and Analysis:

  • Inject 10 µL of the prepared sample.[3]

  • Run the gradient elution from 5% to 95% of mobile phase B over 14 minutes.[2]

  • Monitor the chromatogram at 210 nm or 254 nm.[2][3]

4. Data Analysis:

  • Identify the main peak corresponding to the aminofuran.

  • Calculate the purity by determining the percentage area of the main peak relative to the total area of all peaks.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL) in Diluent filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject 10 µL of Sample equilibrate->inject run Gradient Elution inject->run detect UV Detection (210/254 nm) run->detect identify Identify Main Peak detect->identify calculate Calculate Purity identify->calculate

Workflow for Purity Analysis of Aminofurans by RP-HPLC.

Application Note 3: Simultaneous Determination of Furan Derivatives in Complex Matrices

This method is optimized for the simultaneous determination of several furan derivatives, which may include amino-functionalized furans, in complex matrices like coffee.[4] It utilizes a C8 column and a gradient elution.

Quantitative Data
ParameterDescriptionReference
Column Zorbax Eclipse XBD-C8 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase A: 0.1% Acetic Acid in Water B: Methanol[4]
Gradient 0-2.5 min: 0% B 2.5-10 min: 16% B 10-10.5 min: 100% B 10.5-15 min: 100% B[4]
Flow Rate 0.5 mL/min[4]
Detection Diode Array Detector (DAD)[4]
Injection Volume 2 µL[4]
Temperature 25 °C[4]
Experimental Protocol

1. Sample Preparation (for solid samples like coffee grounds):

  • Weigh 50 mg of the ground sample into a centrifugation tube.[4]

  • Add 1 mL of water.[4]

  • Extract using heat-assisted shaking (e.g., 10 min at 60°C).[4]

  • Centrifuge the sample (e.g., 15 min at 14,000 rpm).[4]

  • Collect the supernatant for HPLC analysis. No further pre-treatment is typically needed.[4]

2. HPLC System and Conditions:

  • Equilibrate the C8 column with 100% mobile phase A.

  • Set the column temperature to 25 °C.[4]

3. Injection and Analysis:

  • Inject 2 µL of the sample extract.[4]

  • Run the gradient program as described in the table above.

  • Monitor the separation using a DAD to allow for peak identification and purity assessment based on UV-Vis spectra.

4. Data Analysis:

  • Identify and quantify the target furan amines by comparing retention times and UV spectra with those of authentic standards.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis weigh Weigh 50 mg of Sample extract Extract with 1 mL Water (60°C) weigh->extract centrifuge Centrifuge (14,000 rpm) extract->centrifuge collect Collect Supernatant centrifuge->collect equilibrate Equilibrate C8 Column collect->equilibrate inject Inject 2 µL of Supernatant equilibrate->inject run Gradient Elution inject->run detect DAD Detection run->detect identify Identify by Retention Time & UV Spectra detect->identify quantify Quantify using Standards identify->quantify

Workflow for Analysis of Furan Derivatives in Complex Matrices.

References

Application Notes and Protocols for the NMR Analysis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan is a five-membered aromatic heterocycle that is a core structural motif in a vast number of natural products, pharmaceuticals, and functional materials. The precise characterization of furan derivatives is critical for structure elucidation, reaction monitoring, and quality control in academic and industrial research, particularly in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed structural information at the atomic level. These application notes provide a comprehensive overview of the key NMR parameters for furan derivatives and detailed protocols for acquiring and interpreting high-quality NMR data.

Fundamental Principles of NMR for Furan Derivatives

The furan ring consists of four carbon atoms and one oxygen atom. The protons and carbons are numbered starting from the heteroatom, as shown below.

Furan Ring NumberingFigure 1: Numbering of the furan ring system.

¹H NMR Spectroscopy: The proton NMR spectrum of furan derivatives is characterized by signals from the α-protons (H-2 and H-5) and the β-protons (H-3 and H-4).

  • Chemical Shifts (δ): The α-protons are adjacent to the electronegative oxygen atom and are therefore deshielded, appearing at a lower field (higher ppm) compared to the β-protons. For unsubstituted furan in CDCl₃, the α-protons resonate around 7.4 ppm, while the β-protons are found near 6.4 ppm.

  • Substituent Effects: The electronic nature of substituents significantly influences the chemical shifts. Electron-withdrawing groups (EWGs) deshield the ring protons, shifting their signals downfield, whereas electron-donating groups (EDGs) cause an upfield shift.

  • Coupling Constants (J): Spin-spin coupling between the ring protons provides valuable connectivity information. Unlike benzene derivatives, the three-bond coupling (³J) and four-bond coupling (⁴J) in furans can be of similar magnitude, requiring careful analysis.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework.

  • Chemical Shifts (δ): Similar to the protons, the α-carbons (C-2 and C-5) are deshielded relative to the β-carbons (C-3 and C-4) due to the proximity of the oxygen atom. In unsubstituted furan, the α-carbons appear around 142.8 ppm and the β-carbons at approximately 109.8 ppm.[1]

  • Substituent Effects: Substituents have a predictable influence on the carbon chemical shifts, which can be estimated using empirical methods based on substituent chemical shift (SCS) increments.[1]

Quantitative NMR Data for Furan Derivatives

The following tables summarize typical NMR data for furan and its derivatives. Note that chemical shifts are solvent-dependent.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Furans in CDCl₃

Substituent PositionH-2H-3H-4H-5Reference
Unsubstituted7.446.386.387.44
2-Methyl-6.216.217.27[2]
3-Methyl7.20-6.157.30[3]
2-Formyl (Furfural)-7.256.607.70[4]
3-Acetyl8.05-6.757.50[3]
3-Nitro8.20-6.807.65[3]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Furans in CDCl₃

Substituent PositionC-2C-3C-4C-5Reference
Unsubstituted142.8109.8109.8142.8[1][5]
2-Methyl151.7106.3110.1141.0
3-Methyl140.0119.5110.0143.0[3]
3-Acetyl144.5125.5109.2148.0[3]
3-Carboxylic Acid145.2118.9110.1148.5[3]
3-Nitro146.5135.0108.5149.0[3]

Table 3: Typical ¹H-¹H Coupling Constants (J, Hz) in the Furan Ring

CouplingTypical Range (Hz)Reference
J(2,3) / J(4,5)1.7 - 3.5[6]
J(3,4)3.0 - 3.8[6]
J(2,4) / J(3,5)0.7 - 1.8[6]
J(2,5)1.3 - 2.0[6]

Experimental Protocols

A well-prepared sample and correctly chosen experimental parameters are essential for acquiring high-quality NMR spectra.

  • Analyte Quantity:

    • For ¹H NMR, dissolve 5-10 mg of the furan derivative in 0.6-0.7 mL of deuterated solvent.[3]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[3]

  • Solvent Selection:

    • Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3]

    • Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the analyte's solubility.[3] The choice of solvent can slightly alter chemical shifts.[3]

  • Procedure:

    • Weigh the desired amount of the furan derivative into a clean, dry vial.[3]

    • Add the deuterated solvent using a clean pipette.[3]

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.[3]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove particulate matter.[3]

    • Cap the NMR tube to prevent solvent evaporation and contamination.[3]

These experiments are fundamental for initial structural characterization. A modern NMR spectrometer with a field strength of 300 MHz or higher is recommended.[3]

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).[3]

  • Spectral Width (SW): 12-16 ppm.[3]

  • Number of Scans (NS): 8-16 scans.[3]

  • Relaxation Delay (D1): 1-2 seconds.[3]

  • Acquisition Time (AQ): 2-4 seconds.[3]

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).[3]

  • Spectral Width (SW): 200-240 ppm.[3]

  • Number of Scans (NS): 128 to 1024 scans, depending on concentration.[3]

  • Relaxation Delay (D1): 2 seconds.[3]

2D NMR experiments are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex molecules.

A. COSY (Correlation Spectroscopy): Reveals ¹H-¹H J-coupling correlations.

  • Purpose: To identify protons that are coupled to each other, typically through 2-4 bonds.

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker).[3]

  • Spectral Widths (F1 and F2): Set to encompass all proton signals (e.g., 0-12 ppm).[3]

  • Number of Scans (NS) per increment: 2-8.[3]

  • Interpretation: Cross-peaks indicate coupling between the protons at the corresponding chemical shifts on the F1 and F2 axes.[3]

B. HSQC (Heteronuclear Single Quantum Coherence): Shows one-bond ¹H-¹³C correlations.

  • Purpose: To identify which proton is directly attached to which carbon.[4][7]

  • Pulse Program: Standard gradient-selected, edited HSQC (e.g., hsqcedetgpsisp2 on Bruker) to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • Spectral Widths: F2 (¹H) should cover all proton signals; F1 (¹³C) should cover all carbon signals (e.g., 0-160 ppm for many furan derivatives).

  • Number of Scans (NS) per increment: 4-16.

  • Interpretation: Each cross-peak represents a direct C-H bond.[8]

C. HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range ¹H-¹³C correlations.

  • Purpose: To connect molecular fragments across non-protonated (quaternary) carbons by showing correlations between protons and carbons separated by 2-4 bonds.[7][9]

  • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).

  • Spectral Widths: Similar to HSQC.

  • Number of Scans (NS) per increment: 8-64, as this is a less sensitive experiment.

  • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[9]

  • Interpretation: Cross-peaks connect protons to carbons over multiple bonds, allowing the assembly of the complete carbon skeleton.[10]

D. NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals ¹H-¹H spatial proximity.

  • Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are J-coupled. This is crucial for determining stereochemistry and conformation.[11][12]

  • Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph on Bruker).

  • Spectral Widths (F1 and F2): Set to encompass all proton signals.

  • Number of Scans (NS) per increment: 16 or more.[3]

  • Mixing Time (D8): This is a critical parameter. For small molecules like furan derivatives, typical values range from 0.3 to 0.8 seconds.[3]

  • Interpretation: Cross-peaks indicate that two protons are spatially close. For small molecules, NOE cross-peaks have the opposite phase to the diagonal peaks.[13]

Visualized Workflows

The following diagrams illustrate the logical flow of NMR analysis for the structural characterization of furan derivatives.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Prep Prepare Sample (5-20 mg in 0.6 mL solvent) Acq_1D Acquire 1D Spectra (¹H, ¹³C) Prep->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC, etc.) Acq_1D->Acq_2D Proc Fourier Transform, Phasing, Baseline Correction Acq_2D->Proc Assign_1D Assign 1D Signals (Chemical Shift, Integration, Multiplicity) Proc->Assign_1D Assign_2D Assign 2D Correlations Assign_1D->Assign_2D Elucidate Propose & Verify Structure Assign_2D->Elucidate

Caption: General workflow for NMR-based structure elucidation.

Structure_Elucidation_Logic H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-C-C-H) H1_NMR->COSY HSQC HSQC (C-H) H1_NMR->HSQC HMBC HMBC (H-C-C, H-C-C-C) H1_NMR->HMBC NOESY NOESY (H ↔ H through space) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Types: CH₃, CH₂, CH, C) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments Connectivity Assemble Fragments (Connect via Quaternary C's) HMBC->Connectivity Stereochem Determine 3D Structure (Stereochemistry) NOESY->Stereochem Fragments->Connectivity Structure Propose 2D Structure Connectivity->Structure Structure->Stereochem

Caption: Logical relationships in 2D NMR for structure elucidation.

References

Application Notes and Protocols for In Vitro Assays Involving (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific in vitro assays, quantitative pharmacological data, or detailed experimental protocols for the compound (3-Furan-2-yl-propyl)-methyl-amine.

While the furan moiety is a common scaffold in medicinal chemistry with a wide range of documented biological activities, including antimicrobial and anticancer properties, research specifically detailing the in vitro pharmacological profile of this compound is not publicly available at this time.

The search for information on this specific compound did not yield any publications describing its mechanism of action, signal transduction pathways, or providing quantitative data such as IC50, EC50, or Ki values from in vitro assays. Consequently, the generation of detailed application notes, experimental protocols, and data summary tables as requested is not feasible.

For researchers interested in the potential biological activities of this compound, it would be necessary to conduct initial screening assays to identify potential biological targets. Below is a generalized workflow that could be adapted for the preliminary in vitro evaluation of this compound.

General Workflow for Preliminary In Vitro Compound Evaluation

This workflow outlines a logical progression for the initial characterization of a novel compound's in vitro activity.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis and Purification B High-Throughput Screening (HTS) - Broad panel of cell lines - Receptor binding assays A->B C Identification of 'Hit' Targets or Pathways B->C D Dose-Response Assays (e.g., Cell Viability, Enzyme Activity) C->D E Determination of IC50 / EC50 Values D->E F Selectivity Profiling - Assays against related targets E->F G Target Engagement Assays F->G H Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Elucidation of Mechanism of Action H->I

Caption: A generalized workflow for the initial in vitro evaluation of a novel chemical compound.

Further research and publication in peer-reviewed journals are required to establish the in vitro pharmacological profile of this compound. Researchers are encouraged to report their findings to contribute to the body of scientific knowledge.

Application Notes and Protocols for Cell-based Assays Utilizing Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays with furan-containing compounds. The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines key assays to evaluate the efficacy and mechanism of action of these compounds.

I. Overview of Biological Activities and Applications

Furan-containing compounds are a versatile class of heterocyclic molecules that have garnered significant interest in drug discovery.[4] Their biological activities are closely tied to the nature and position of substituents on the furan ring.[5] Common applications in cell-based assays include:

  • Anticancer Activity: Many furan derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1][6] The primary mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[7][8][9]

  • Anti-inflammatory Activity: Furan derivatives have been investigated for their ability to modulate inflammatory responses.[4][10] Assays often involve measuring the inhibition of inflammatory mediators or enzymes in cells stimulated with inflammatory agents.[1]

  • Antimicrobial Activity: The furan nucleus is a component of several antimicrobial agents.[3] Cell-based assays are used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[5][11]

II. Quantitative Data Summary

The following tables summarize the cytotoxic and enzyme inhibitory activities of representative furan-containing compounds from various studies.

Table 1: Cytotoxic Activity of Furan Derivatives Against Cancer Cell Lines [8][11]

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Furan-based derivative 4MCF-7 (Breast)MTT Assay4.06[7]
Furan-based derivative 7MCF-7 (Breast)MTT Assay2.96[7]
Furan-based derivative 4MCF-10A (Normal Breast)MTT Assay29.76[7]
Furan-based derivative 7MCF-10A (Normal Breast)MTT Assay22.12[7]
Furan-fused chalcone 8HL-60 (Leukemia)MTT Assay17.2[5]
Furan-fused chalcone 6aHL-60 (Leukemia)MTT Assay20.9[5]
Furopyrimidine derivative 7bA549 (Lung)MTT Assay6.66[6]
Furopyrimidine derivative 7bHT-29 (Colon)MTT Assay8.51[6]
Furopyrimidine derivative 7bHepG2 (Liver)MTT Assay7.28[6]
Furan pyridine derivative 4cKYSE70 (Esophageal)MTT Assay0.655 µg/mL (48h)[12]

Table 2: VEGFR-2 Inhibitory Activity of Furan- and Furopyrimidine-Based Derivatives [6]

CompoundVEGFR-2 IC50 (nM)
Sorafenib (Reference)41.1
4c57.1
7b42.5
7c52.5

III. Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][13]

Materials:

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • Cancer cell line of interest

  • Furan-containing test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][11]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[5][11]

  • Microplate reader[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7][8][9]

  • Compound Treatment: Prepare serial dilutions of the furan-containing compounds in culture medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity.[14] Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.[14] Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][9][11] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.[11]

Protocol 2: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Furan-containing test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the furan-containing compound for the specified time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Protocol 3: Luciferase Reporter Assay for Gene Promoter Activity

This assay is used to study the effect of compounds on the transcriptional activity of a specific gene promoter.

Materials:

  • Cell line stably or transiently transfected with a luciferase reporter construct (e.g., DLD-1/pGL4.18-hKLF5p for KLF5 activity)[15]

  • White, opaque 96-well plates suitable for luminescence measurements[15]

  • Furan-containing test compound

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate)[16][17]

  • Luminometer[16]

Procedure:

  • Cell Seeding: Seed the transfected cells into white, opaque 96-well plates at a density of 5,000 - 10,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the furan-containing compound and incubate for 24 to 72 hours.[15]

  • Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add the recommended volume of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[15][16]

  • Luminescence Measurement: Add the luciferase substrate to each well according to the manufacturer's instructions.[15] Immediately measure the luminescence using a plate-reading luminometer.[15]

  • Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control.[15] Plot the percent inhibition against the compound concentration to determine the IC50 value.[15]

IV. Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of furan-containing compounds.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.[8]

Apoptosis_Signaling_Pathway furan_compound Furan-Containing Compound p53 p53 Activation furan_compound->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mitochondrion Mitochondrial Membrane Permeabilization bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by furan derivatives.[8][9]

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Transfected Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Furan Compounds incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment wash_cells Wash Cells with PBS incubate_treatment->wash_cells lyse_cells Add Lysis Buffer wash_cells->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_luminescence Read Luminescence add_substrate->read_luminescence calculate_inhibition Calculate % Inhibition & IC50 read_luminescence->calculate_inhibition

Caption: General workflow for a luciferase reporter assay.[15]

References

Application Notes and Protocols: Antimicrobial Activity of Synthesized Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of synthesized furan derivatives, with a particular focus on the well-studied 5-nitrofuran class of compounds. This document includes detailed protocols for the synthesis of a representative 5-nitrofuran derivative, standardized methods for evaluating antimicrobial activity, and a summary of quantitative antimicrobial data. Furthermore, diagrams illustrating the synthesis workflow and the proposed mechanism of action are provided to facilitate understanding and application in a research and development setting.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent antimicrobial effects against a wide range of bacterial and fungal pathogens.[1][2][3] The versatility of the furan scaffold allows for diverse chemical modifications, enabling the development of derivatives with enhanced potency and specific activity spectra. Among these, 5-nitrofuran derivatives have been extensively investigated and are used clinically as antibacterial agents. Their mechanism of action is primarily attributed to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that cause damage to cellular macromolecules, including DNA.[4][5][6]

This document will focus on providing practical, detailed methodologies for the synthesis and antimicrobial evaluation of these promising compounds.

Data Presentation: Antimicrobial Activity of Furan Derivatives

The antimicrobial efficacy of synthesized furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the reported MIC values for a selection of synthesized 5-nitrofuran derivatives against various pathogenic microorganisms.

Table 1: Antibacterial Activity of Selected 5-Nitrofuran Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistantS. aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference
5-Nitrofuran-isatin hybrid 5 -8--[7]
5-Nitrofuran-isatin hybrid 6 -1--[7]
Nitrofurantoin Analogue 2 --4 (µM)-[8][9]
Nitrofurantoin Analogue 16 --4 (µM)-[8][9]
5-nitro-2-furfurylidene 9c Effective--Inactive[10][11]
5-nitro-2-furfurylidene 9d Effective--Inactive[10][11]

Table 2: Antifungal Activity of Selected 5-Nitrofuran Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
5-nitro-2-furfurylidene 9a Highly Active-[11]
5-nitro-2-furfurylidene 9c-g Highly Active-[11]
Nitrofurantoin (Parent Drug)>50-[12]
Furazolidone (Parent Drug)>50-[12]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrofuran-Isatin Molecular Hybrids

This protocol describes the synthesis of a representative 5-nitrofuran-isatin hybrid, adapted from reported standard protocols.[7][13]

Materials:

  • Isatin

  • Hydrazine hydrate

  • Ethanol

  • 5-Nitro-2-furaldehyde

  • Glacial acetic acid

  • Formalin (40%)

  • Secondary amines (e.g., morpholine, piperidine)

  • Reaction flasks, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

Step 1: Synthesis of Isatin Hydrazone (1)

  • To a solution of isatin (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield isatin hydrazone.

Step 2: Synthesis of Schiff Base (2)

  • Dissolve the isatin hydrazone (1) (1 equivalent) in ethanol.

  • Add 5-nitro-2-furaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture.

  • Filter the resulting solid, wash with ethanol, and dry to obtain the Schiff base (2).

Step 3: Synthesis of Mannich Bases (5-7)

  • To a solution of the Schiff base (2) (1 equivalent) in ethanol, add formalin (40%, 1.2 equivalents).

  • Add the desired secondary amine (e.g., morpholine, piperidine) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent to afford the pure Mannich base.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized furan derivatives against bacterial and fungal strains.

Materials:

  • Synthesized furan derivatives

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the synthesized furan derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain an inoculum density of approximately 1.5 x 10⁶ CFU/mL.

    • Fungi: Prepare a fungal suspension in sterile saline and adjust the cell density as required.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the furan derivative to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Inoculation: Add 10 µL of the prepared bacterial or fungal inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Mannich Reaction Isatin Isatin Isatin_Hydrazone Isatin Hydrazone (1) Isatin->Isatin_Hydrazone Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Isatin_Hydrazone Schiff_Base Schiff Base (2) Isatin_Hydrazone->Schiff_Base Ethanol, Acetic Acid, Reflux SNF 5-Nitro-2-furaldehyde SNF->Schiff_Base Mannich_Base Mannich Base (5-7) Schiff_Base->Mannich_Base Ethanol, RT Formalin Formalin Formalin->Mannich_Base Sec_Amine Secondary Amine Sec_Amine->Mannich_Base Mechanism_of_Action Furan_Derivative 5-Nitrofuran Derivative Bacterial_Cell Bacterial Cell Furan_Derivative->Bacterial_Cell Enters Cell Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Bacterial_Cell->Nitroreductase Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Enzymatic Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Covalent Binding and Damage DNA_Damage DNA Strand Breaks, Cross-linking, Mutations DNA->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

References

Application Notes and Protocols: Anticancer Properties of Furan-2-yl Acrylonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furan-2-yl acrylonitrile derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant anticancer properties. These molecules, characterized by a furan ring linked to an acrylonitrile moiety, have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines. Mechanistic studies suggest that their mode of action may involve the induction of apoptosis and the modulation of key oncogenic signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. This document provides a summary of the quantitative anticancer data, detailed experimental protocols for the evaluation of these compounds, and visual representations of the implicated signaling pathways and experimental workflows.

Data Presentation

The anticancer activity of various furan-2-yl acrylonitrile derivatives has been evaluated against multiple cancer cell lines. The data is presented in the following tables, summarizing their cytotoxic and antiproliferative effects.

Table 1: Growth Inhibition of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives against Human Cancer Cell Lines

Compound IDMean Growth Percent (GP)Growth Percent RangeMost Sensitive Cell Lines
6a 96.7320.36 – 174.95N/A
6b 80.61-32.42 – 125.36HCC-2998 (Colon Cancer)
6c 82.90-11.02 – 108.98N/A
6d 84.50-27.06 – 108.52N/A
6e 81.42-26.38 – 106.46OVCAR-4 (Ovarian Cancer)
6f 80.61-38.24 – 121.28HCC-2998 (Colon Cancer)
6g 82.87-37.00 – 118.37MDA-MB-468 (Breast Cancer), T-47D (Breast Cancer)
6h 96.046.37 – 185.06N/A
6i 97.1859.99 – 202.55MCF7 (Breast Cancer)

Data sourced from the National Cancer Institute's Developmental Therapeutics Program screening. A GP of 0 indicates cytostasis, while a negative GP indicates cell killing.[1]

Table 2: In Vitro Cytotoxicity (IC50) of Furan-Based Derivatives against Breast Cancer Cell Lines

Compound IDMCF-7 IC50 (µM)MCF-10A (Normal) IC50 (µM)Selectivity Index (SI)
4 4.06> 10> 2.46
7 2.96> 10> 3.38
Staurosporine (Control) ---

IC50 values represent the concentration required to inhibit 50% of cell growth.[2]

Table 3: Antiproliferative Activity (IC50) of Furan Derivatives against HeLa and SW620 Cell Lines

Compound IDHeLa IC50 (µM)SW620 IC50 (µM)
1 0.08-
4 8.79-
17 1.23-
20 4.56-
21 2.34-
24 0.1510.54
26 -23.87
27 3.45-
31 6.78-
32 5.1215.67
35 -18.32

IC50 values were determined using a CCK-8 assay.

Experimental Protocols

Protocol 1: Synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives (General Procedure)

This protocol describes a general method for the synthesis of furan-2-yl acrylonitrile derivatives via Knoevenagel condensation.

Materials:

  • (4-furan-2-yl-thiazol-2-yl)-acetonitrile or (4-thiophen-2-yl-thiazol-2-yl)-acetonitrile

  • Appropriate 5-substituted-furfural

  • Ethanol

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 0.01 mol of the appropriate thiazol-2-ylacetonitrile and 0.01 mol of the corresponding furfural in 20 ml of ethanol in a round-bottom flask.

  • Add 2 drops of piperidine to the solution to catalyze the condensation reaction.

  • Reflux the reaction mixture for 1 hour.

  • Monitor the reaction for the formation of a precipitate.

  • After cooling, filter the precipitate and wash it with ethanol.

  • Purify the product by recrystallization from a mixture of ethanol and DMF.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of furan-2-yl acrylonitrile derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, SW620)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Furan-2-yl acrylonitrile derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the furan-2-yl acrylonitrile derivatives and incubate for a further 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes the detection of apoptosis in cancer cells treated with furan-2-yl acrylonitrile derivatives.

Materials:

  • Cancer cell line

  • Furan-2-yl acrylonitrile derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the furan-2-yl acrylonitrile derivatives for 24-48 hours.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis of PI3K/Akt and Wnt/β-catenin Signaling Pathways

This protocol details the investigation of the effects of furan-2-yl acrylonitrile derivatives on key proteins in the PI3K/Akt and Wnt/β-catenin signaling pathways.

Materials:

  • Cancer cell line

  • Furan-2-yl acrylonitrile derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PTEN, anti-phospho-Akt (Ser473), anti-total Akt, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the furan-2-yl acrylonitrile derivatives for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Normalize the protein expression levels to a loading control such as β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Starting Materials (Thiazolylacetonitrile & Furfural) reaction Knoevenagel Condensation start->reaction purification Purification (Recrystallization) reaction->purification product Furan-2-yl Acrylonitrile Derivative purification->product cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) product->apoptosis western_blot Mechanism Study (Western Blot) product->western_blot ic50 IC50 / GP Values cytotoxicity->ic50 apoptosis_results Apoptosis Percentage apoptosis->apoptosis_results protein_expression Protein Expression Levels western_blot->protein_expression

Caption: General experimental workflow for the synthesis and evaluation of furan-2-yl acrylonitrile derivatives.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Furan_derivative Furan Derivative (e.g., Compound 24) Furan_derivative->PTEN Promotes Activity

Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.

Wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Beta_Catenin_stable β-catenin (stabilized) Degradation Degradation Beta_Catenin->Degradation Nucleus Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Furan_derivative Furan Derivative (e.g., Compound 24) Furan_derivative->Beta_Catenin_stable Suppresses Signaling Beta_Catenin_stable->Nucleus Translocates to Beta_Catenin_stable_nuc β-catenin Beta_Catenin_stable_nuc->TCF_LEF Binds

Caption: Overview of the Wnt/β-catenin signaling pathway and a potential point of inhibition.

References

Application Notes and Protocols for (3-Furan-2-yl-propyl)-methyl-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Furan-2-yl-propyl)-methyl-amine is a versatile chemical intermediate featuring a furan moiety, a common scaffold in medicinal chemistry. The furan ring is recognized as a bioisostere for phenyl groups, offering modulated steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound in drug discovery and development, drawing upon established synthetic methodologies for related furan derivatives. Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2]

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented below.

PropertyValue
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not determined
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)
CAS Number Not assigned

Synthetic Protocols

The synthesis of this compound can be achieved through several reliable methods. Below are two detailed protocols for its preparation.

Protocol 1: Reductive Amination of 3-(Furan-2-yl)propanal

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[3] This protocol outlines the reaction of 3-(furan-2-yl)propanal with methylamine, followed by reduction of the intermediate imine.

Experimental Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification a 3-(Furan-2-yl)propanal + Methylamine Solution b Stir at Room Temperature (1-2 hours) a->b Formation of Schiff Base c Addition of Sodium Borohydride b->c Intermediate Imine d Stir at 0°C to Room Temperature (2-4 hours) c->d e Quench with Water d->e f Extract with Ethyl Acetate e->f g Dry and Concentrate f->g h Column Chromatography g->h Final Product Final Product h->Final Product This compound

Caption: Reductive Amination Workflow

Materials:

  • 3-(Furan-2-yl)propanal

  • Methylamine solution (40% in water or 2 M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 3-(furan-2-yl)propanal (1.0 eq) in methanol (0.2 M), add methylamine solution (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Cool the mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Expected Data:

ParameterExpected Value
Yield 60-80%
Purity (by NMR) >95%
¹H NMR (CDCl₃, 400 MHz) δ 7.30 (m, 1H), 6.25 (m, 1H), 6.05 (m, 1H), 2.70 (t, 2H), 2.50 (t, 2H), 2.40 (s, 3H), 1.80 (quint, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 156.0, 141.0, 110.1, 105.2, 50.0, 36.0, 30.0, 25.0
Protocol 2: N-Alkylation of 3-(Furan-2-yl)propan-1-amine

This method involves the direct methylation of the primary amine, 3-(furan-2-yl)propan-1-amine, using an alkylating agent such as methyl iodide.

Experimental Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification a 3-(Furan-2-yl)propan-1-amine + Potassium Carbonate in Acetonitrile b Add Methyl Iodide a->b c Stir at Room Temperature (12-18 hours) b->c d Filter Solid c->d e Concentrate Filtrate d->e f Purify by Column Chromatography e->f Final Product Final Product f->Final Product This compound

Caption: N-Alkylation Workflow

Materials:

  • 3-(Furan-2-yl)propan-1-amine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate and hexanes (for chromatography)

  • Silica gel

Procedure:

  • To a solution of 3-(furan-2-yl)propan-1-amine (1.0 eq) in acetonitrile (0.3 M), add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to yield the product.

Expected Data:

ParameterExpected Value
Yield 70-85%
Purity (by LC-MS) >97%
Mass Spec (ESI+) m/z = 140.1 [M+H]⁺

Applications in Drug Development

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine functionality allows for a variety of subsequent chemical transformations.

Synthesis of Novel Amides and Sulfonamides

The secondary amine can readily react with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) to generate a library of amide and sulfonamide derivatives. These functional groups are prevalent in many marketed drugs.

Logical Relationship Diagram

G cluster_0 Derivative Synthesis cluster_1 Potential Biological Targets Intermediate This compound Amides Amide Derivatives Intermediate->Amides Acyl Chloride/ Carboxylic Acid Sulfonamides Sulfonamide Derivatives Intermediate->Sulfonamides Sulfonyl Chloride Ureas Urea Derivatives Intermediate->Ureas Isocyanate GPCRs GPCRs Amides->GPCRs Kinases Kinases Sulfonamides->Kinases IonChannels Ion Channels Ureas->IonChannels G cluster_0 Hypothetical Drug Action cluster_1 Cellular Signaling Cascade Drug Furan Derivative Receptor Target Receptor/ Enzyme Drug->Receptor Binding Signal1 Downstream Effector 1 Receptor->Signal1 Inhibition Signal2 Downstream Effector 2 Signal1->Signal2 Response Cellular Response (e.g., Apoptosis) Signal2->Response

References

Solid-Phase Synthesis of Furan-Based Compounds: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of furan-based compounds, a class of heterocyclic molecules with significant applications in medicinal chemistry and drug discovery. The furan scaffold is a key component in numerous biologically active compounds, and solid-phase synthesis offers a streamlined and efficient approach for the generation of diverse furan-containing libraries for high-throughput screening.

This guide covers three primary methodologies for the solid-phase synthesis of furans: a traceless sulfone linker strategy for the synthesis of 2,5-disubstituted furans, the Paal-Knorr synthesis of substituted furans using a solid-supported catalyst, and the synthesis of fused furo[2,3-d]pyrimidines. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the practical application of these techniques in a research setting.

Traceless Solid-Phase Synthesis of 2,5-Disubstituted Furans via a Sulfone Linker

This method utilizes a sulfone linker attached to a solid support, which acts as a traceless handle to assemble the furan core. The final product is cleaved from the resin without any residual linker atoms, yielding a pure, substituted furan.

Quantitative Data
EntryAldehyde (R1)α-Methoxyaldehyde (R2)ProductOverall Yield (%)Purity (%)
1Benzaldehyde2-Methoxy-2-phenylethanal2-Phenyl-5-phenylfuran45>95
24-Chlorobenzaldehyde2-Methoxy-2-phenylethanal2-(4-Chlorophenyl)-5-phenylfuran42>95
34-Methoxybenzaldehyde2-Methoxy-2-phenylethanal2-(4-Methoxyphenyl)-5-phenylfuran48>95
4Thiophene-2-carbaldehyde2-Methoxy-2-phenylethanal2-Phenyl-5-(thiophen-2-yl)furan39>95
5Dodecanal2-Methoxy-2-phenylethanal2-Undecyl-5-phenylfuran35>90
Experimental Protocol

1.1. Preparation of Resin-Bound Methyl Aryl Sulfone:

  • Swell Merrifield resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour.

  • Add a solution of sodium p-toluenesulfinate (1.5 g, 8.4 mmol) in DMF (10 mL).

  • Heat the mixture at 80°C for 24 hours.

  • Filter the resin, wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and diethyl ether (3 x 10 mL).

  • Dry the resin under vacuum to yield the sulfinate resin.

  • Suspend the sulfinate resin in DMF (10 mL) and add methyl iodide (0.5 mL, 8.0 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the resin and wash as described above to obtain the resin-bound methyl aryl sulfone.

1.2. On-Resin Furan Synthesis:

  • Swell the resin-bound methyl aryl sulfone (0.5 g, 0.5 mmol) in anhydrous THF (5 mL) under an argon atmosphere.

  • Cool the suspension to -78°C and add n-butyllithium (0.4 mL, 1.6 M in hexanes, 0.64 mmol) dropwise. Stir for 30 minutes.

  • Add diethyl chlorophosphate (0.1 mL, 0.69 mmol) and stir at -78°C for 1 hour, then warm to room temperature and stir for 2 hours.

  • Wash the resin with anhydrous THF (3 x 5 mL).

  • Suspend the resin in anhydrous THF (5 mL) and cool to -78°C. Add n-butyllithium (0.4 mL, 1.6 M in hexanes, 0.64 mmol) and stir for 30 minutes.

  • Add a solution of the α-methoxyaldehyde (e.g., 2-methoxy-2-phenylethanal, 0.15 g, 1.0 mmol) in THF (2 mL). Stir at -78°C for 1 hour, then warm to room temperature and stir for 4 hours.

  • Wash the resin with THF (3 x 5 mL).

  • Suspend the resin in THF (5 mL) and add potassium tert-butoxide (0.1 g, 0.89 mmol). Stir at room temperature for 18 hours to isomerize the vinyl sulfone to the allyl sulfone.

  • Wash the resin with THF (3 x 5 mL).

  • Suspend the resin in anhydrous THF (5 mL) and cool to -78°C. Add n-butyllithium (0.4 mL, 1.6 M in hexanes, 0.64 mmol) and stir for 30 minutes.

  • Add a solution of the aldehyde (e.g., benzaldehyde, 0.1 mL, 0.98 mmol) in THF (2 mL). Stir at -78°C for 1 hour, then warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (2 mL).

  • Filter the resin and wash with THF (3 x 5 mL), water (3 x 5 mL), methanol (3 x 5 mL), and diethyl ether (3 x 5 mL).

1.3. Cleavage from Resin:

  • Suspend the dried resin in dichloromethane (5 mL).

  • Add trifluoroacetic acid (0.5 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resin and wash with dichloromethane (3 x 5 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 2,5-disubstituted furan.

Workflow Diagram

Traceless_Sulfone_Linker_Furan_Synthesis resin Merrifield Resin sulfinate_resin Sulfinate Resin resin->sulfinate_resin 1. NaSO2Tol, DMF, 80°C sulfone_resin Resin-Bound Methyl Aryl Sulfone sulfinate_resin->sulfone_resin 2. MeI, DMF phosphonate_resin Resin-Bound Phosphonate sulfone_resin->phosphonate_resin 3. n-BuLi, (EtO)2P(O)Cl vinyl_sulfone_resin Resin-Bound Vinyl Sulfone phosphonate_resin->vinyl_sulfone_resin 4. n-BuLi, R2CHO allyl_sulfone_resin Resin-Bound Allyl Sulfone vinyl_sulfone_resin->allyl_sulfone_resin 5. t-BuOK, THF alcohol_resin Resin-Bound Alcohol Intermediate allyl_sulfone_resin->alcohol_resin 6. n-BuLi, R1CHO furan 2,5-Disubstituted Furan (Product) alcohol_resin->furan 7. TFA, DCM (Cleavage)

Workflow for the traceless synthesis of 2,5-disubstituted furans.

Paal-Knorr Synthesis of Substituted Furans Using a Solid-Supported Catalyst

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2][3][4][5] The use of a solid-supported acid catalyst, such as Amberlyst® 15, simplifies the reaction workup and allows for catalyst recycling.[1]

Quantitative Data
Entry1,4-Dicarbonyl CompoundProductCatalystTime (h)Yield (%)
1Hexane-2,5-dione2,5-DimethylfuranAmberlyst® 15295
21,4-Diphenylbutane-1,4-dione2,5-DiphenylfuranAmberlyst® 15492
31-Phenylpentane-1,4-dione2-Methyl-5-phenylfuranAmberlyst® 15388
43-Methylhexane-2,5-dione2,3,5-TrimethylfuranAmberlyst® 152.590
5Octane-2,5-dione2-Methyl-5-propylfuranAmberlyst® 15385
Experimental Protocol

2.1. Furan Synthesis:

  • To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in toluene (10 mL), add Amberlyst® 15 resin (0.2 g).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and stir vigorously for the time indicated in the table above, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter to remove the Amberlyst® 15 resin. The resin can be washed with toluene, dried, and reused.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Workflow Diagram

Paal_Knorr_Furan_Synthesis start 1,4-Dicarbonyl Compound reaction Reaction Mixture start->reaction filtration Filtration reaction->filtration workup Aqueous Workup filtration->workup catalyst_out Recycled Amberlyst® 15 filtration->catalyst_out Wash and Dry product Substituted Furan workup->product Purification catalyst_in Amberlyst® 15 catalyst_in->reaction Toluene, Reflux (Dean-Stark)

Workflow for the Paal-Knorr synthesis using a solid-supported catalyst.

Solid-Phase Synthesis of Furo[2,3-d]pyrimidines

Fused heterocyclic systems containing a furan ring are of significant interest in medicinal chemistry. This protocol describes a solid-phase approach to the synthesis of furo[2,3-d]pyrimidines, starting from a resin-bound amino-furan intermediate.

Quantitative Data
EntryIsothiocyanateProductOverall Yield (%)Purity (%)
1Phenyl isothiocyanate3-Phenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one65>95
2Ethyl isothiocyanate3-Ethyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one70>95
3Allyl isothiocyanate3-Allyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one68>95
44-Chlorophenyl isothiocyanate3-(4-Chlorophenyl)-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one62>90
5Benzoyl isothiocyanate3-Benzoyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one58>90
Experimental Protocol

3.1. Preparation of Resin-Bound Amino-Furan:

  • Swell Rink Amide resin (1.0 g, 0.6 mmol/g) in DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve 2-amino-5-formyl-4-phenylfuran-3-carbonitrile (0.5 g, 2.2 mmol), HATU (0.84 g, 2.2 mmol), and DIPEA (0.76 mL, 4.4 mmol) in DMF (10 mL).

  • Add the activated acid solution to the swollen resin and shake at room temperature for 12 hours.

  • Filter the resin and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

3.2. On-Resin Cyclization:

  • Swell the resin-bound amino-furan (0.3 g, 0.18 mmol) in DMF (5 mL).

  • Add the desired isothiocyanate (0.9 mmol, 5 equivalents).

  • Add potassium carbonate (0.12 g, 0.9 mmol, 5 equivalents).

  • Heat the mixture at 60°C for 12 hours.

  • Filter the resin and wash with DMF (3 x 5 mL), water (3 x 5 mL), methanol (3 x 5 mL), and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

3.3. Cleavage from Resin:

  • Suspend the dried resin in a mixture of TFA/DCM (1:1, 5 mL).

  • Shake the mixture at room temperature for 2 hours.

  • Filter the resin and wash with DCM (3 x 5 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Collect the solid by filtration and dry under vacuum to obtain the furo[2,3-d]pyrimidine.

Workflow Diagram

Furo_pyrimidine_Synthesis rink_resin Rink Amide Resin amino_furan_resin Resin-Bound Amino-Furan rink_resin->amino_furan_resin 1. Activated Amino-Furan, HATU, DIPEA, DMF furo_pyrimidine_resin Resin-Bound Furo[2,3-d]pyrimidine amino_furan_resin->furo_pyrimidine_resin 2. R-NCS, K2CO3, DMF, 60°C product Furo[2,3-d]pyrimidine (Product) furo_pyrimidine_resin->product 3. TFA/DCM (Cleavage)

Workflow for the solid-phase synthesis of furo[2,3-d]pyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (3-Furan-2-yl-propyl)-methyl-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reductive amination of 3-(furan-2-yl)propanal with methylamine.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Imine Formation: The initial reaction between 3-(furan-2-yl)propanal and methylamine to form the intermediate imine may be inefficient.- Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to remove water, which is a byproduct of imine formation and can inhibit the reaction.- pH Control: Ensure the reaction medium is slightly acidic (pH 5-6) to catalyze imine formation. However, avoid strongly acidic conditions which can cause furan ring degradation.
2. Ineffective Reduction: The chosen reducing agent may not be efficiently converting the imine to the desired secondary amine.- Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive aminations as it is less sensitive to acidic conditions used for imine formation. Sodium cyanoborohydride (NaBH₃CN) is another option. Sodium borohydride (NaBH₄) can also be used, but may require careful pH control.[1] - Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
3. Catalyst Deactivation (for catalytic hydrogenation): If using a heterogeneous catalyst (e.g., Ni, Pd, Pt), it may have lost its activity.- Catalyst Handling: Ensure the catalyst is not exposed to air or moisture for extended periods. - Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Purify the starting materials if necessary.
Formation of Multiple Byproducts 1. Over-alkylation: The desired secondary amine product can react further with the starting aldehyde (if it's in excess) followed by reduction, leading to a tertiary amine. Direct alkylation of the product is also a possibility if an alkylating agent is used.[2]- Stoichiometry Control: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the secondary amine. - Controlled Addition: Add the reducing agent portion-wise to the pre-formed imine to minimize side reactions.
2. Aldehyde Self-Condensation: Aldol condensation of 3-(furan-2-yl)propanal can occur under basic or acidic conditions.- Maintain Neutral or Slightly Acidic pH: Avoid strongly basic or acidic conditions during the reaction.
3. Furan Ring Reduction: Strong reducing conditions (e.g., high pressure hydrogenation with certain catalysts) can lead to the saturation of the furan ring, forming a tetrahydrofuran derivative.- Milder Reducing Agents: Prefer chemical reducing agents like NaBH(OAc)₃ or NaBH₃CN over harsh catalytic hydrogenation conditions if furan ring integrity is a concern.
Product Degradation or Discoloration 1. Oxidation: Amines, particularly those containing a furan ring, can be susceptible to air oxidation, leading to discoloration (yellowing or browning).[3]- Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[3] - Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures.[3]
2. Furan Ring Instability: The furan ring is sensitive to strong acids and can undergo polymerization or ring-opening.- Avoid Strong Acids: Use mild acidic conditions for imine formation and avoid strong acids during workup. If an acidic wash is necessary, perform it quickly at low temperatures.
Purification Challenges 1. Product Tailing on Silica Gel Chromatography: The basic nature of the amine can lead to strong interactions with the acidic silica gel, resulting in poor separation.- Basic Modifier: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to improve peak shape.[3] - Alternative Stationary Phase: Consider using basic alumina or amine-functionalized silica gel for chromatography.[3]
2. Difficulty Removing Unreacted Starting Materials: The starting aldehyde and the product may have similar polarities.- Aqueous Wash: An acidic aqueous wash (e.g., dilute HCl) can be used to extract the basic amine product into the aqueous layer, leaving the unreacted aldehyde in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely recommended method is the reductive amination of 3-(furan-2-yl)propanal with methylamine.[1][4][5][6] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. This method is generally preferred over direct alkylation of 3-(furan-2-yl)propan-1-amine with a methylating agent, as it offers better control and minimizes the formation of over-alkylation byproducts.[1][2]

Q2: Which reducing agent is best suited for the reductive amination of 3-(furan-2-yl)propanal?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and effective under the slightly acidic conditions that favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is also a good option. While sodium borohydride (NaBH₄) can be used, it is more reactive towards the aldehyde and requires more careful control of the reaction conditions.[1]

Q3: What are the typical yields for the synthesis of this compound?

Catalyst/Reagent System Substrate Product Yield Reference
Ni₆AlOₓ5-Hydroxymethylfurfural & Ammonia5-Aminomethyl-2-furylmethanol99%[4][5]
Ni₆AlOₓFurfural & AmmoniaFurfurylamine90%[5]
Ni₆AlOₓAromatic Aldehydes & AminesCorresponding Secondary Amines76-88%[4][7]
CuAlOₓFuranic Aldehydes & Primary AminesN-substituted furfuryl aminesup to 98%[8][9]
Ru/Nb₂O₅Furfural & AmmoniaFurfurylamine99%[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot for the starting aldehyde, 3-(furan-2-yl)propanal, should be visible at the beginning of the reaction. As the reaction progresses, this spot should diminish and a new, typically more polar, spot for the product amine should appear. Staining the TLC plate with an appropriate agent, such as potassium permanganate or ninhydrin (for primary/secondary amines), can help visualize the spots.

Q5: My purified this compound turns brown over time. What is happening and how can I prevent it?

A5: The discoloration is likely due to air oxidation of the amine and/or the furan ring.[3] To prevent this, it is crucial to handle and store the purified compound under an inert atmosphere like nitrogen or argon. Storing it in an amber vial at low temperatures (e.g., in a refrigerator) will further inhibit degradation.[3]

Experimental Protocols

Key Experiment: Reductive Amination of 3-(Furan-2-yl)propanal with Methylamine

This protocol is a generalized procedure based on established methods for the reductive amination of furanic aldehydes.[1][4][10] Optimization of specific parameters may be required.

Materials:

  • 3-(Furan-2-yl)propanal

  • Methylamine (e.g., 2M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, for pH adjustment)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 3-(furan-2-yl)propanal (1.0 eq) in anhydrous DCM, add a solution of methylamine (1.1 - 1.5 eq).

  • If necessary, add a catalytic amount of acetic acid to achieve a pH of approximately 5-6.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM) potentially containing a small amount of triethylamine (0.1-1%) to prevent tailing.

Visualizations

Synthetic Pathway: Reductive Amination

Reductive_Amination Start 3-(Furan-2-yl)propanal Imine Intermediate Imine Start->Imine + Methylamine - H₂O Amine Methylamine Product This compound Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for the synthesis of this compound.

References

Technical Support Center: Purification of Furan-Containing Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of furan-containing amines. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the unique challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying furan-containing amines?

The main challenges stem from the inherent chemical properties of both the furan ring and the amine group. The furan ring is sensitive to acidic conditions and can be prone to oxidation and polymerization, leading to product degradation and discoloration.[1][2][3][4] The basicity of the amine group often causes strong interactions with standard silica gel, resulting in poor separation during column chromatography.[1][5]

Q2: My purified furan-containing amine is a dark oil or solid. Is this normal, and how can I obtain a cleaner product?

Dark coloration often indicates oxidation or degradation of the furan ring.[1] While some aromatic amines are naturally colored, a dark, tar-like appearance is usually a sign of impurity. To obtain a cleaner product, it is crucial to minimize exposure to air and light during purification and storage.[1] This can be achieved by working under an inert atmosphere (e.g., nitrogen or argon), using degassed solvents, and storing the final compound in an amber vial.[1] Repeating the purification with these precautions can yield a purer product.

Q3: Why does my furan-containing amine streak or tail on a silica gel column?

Tailing is a common issue when purifying amines on silica gel.[5] It is caused by the interaction between the basic amino group and the acidic silanol groups on the surface of the silica gel.[5] This strong interaction slows the elution of the compound, leading to broad, streaky bands.

Q4: Can I use distillation to purify my furan-containing amine?

Distillation, particularly under vacuum, can be a suitable method for purifying volatile furan-containing amines.[4][6] However, it's important to be cautious as high temperatures can promote decomposition and color formation.[4] For thermally sensitive compounds, it is advisable to keep the heating bath temperature as low as possible.

Q5: Is it possible to separate chiral furan-containing amines?

Yes, the separation of chiral furan-containing amines can be achieved using chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[7][8] Cyclodextrin-based columns have shown effectiveness in separating chiral furan derivatives in the reverse-phase mode.[8]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of furan-containing amines and offers potential causes and recommended solutions.

Problem 1: Tailing or Streaking during Column Chromatography
Symptom Potential Cause Recommended Solution
The compound spot streaks or tails on TLC and column fractions.[1][5]The basic amine group is interacting strongly with the acidic silica gel.[5]1. Use a Modified Eluent: Add a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) or ammonia to your eluent system.[1][3][5] 2. Deactivate the Silica Gel: Pre-treat the silica gel with a dilute solution of triethylamine in a non-polar solvent before packing the column.[1][5] 3. Change the Stationary Phase: Use a less acidic stationary phase such as neutral or basic alumina, or amine-functionalized silica gel.[1][5] 4. Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, C18 silica with a polar mobile phase can be an effective alternative.[5]
Problem 2: Product Degradation or Discoloration
Symptom Potential Cause Recommended Solution
The product turns yellow, brown, or black during purification or on storage.[1][4]The furan ring is unstable and susceptible to oxidation and acid-catalyzed polymerization.[1][3][4]1. Work Under an Inert Atmosphere: Perform all purification steps under nitrogen or argon to minimize contact with oxygen.[1] 2. Use Degassed Solvents: Degas all solvents prior to use for chromatography and recrystallization.[1] 3. Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil.[1] 4. Neutralize Before Purification: Ensure any residual acid from the reaction workup is neutralized before attempting purification.[1][3][4]
Problem 3: Difficulty in Inducing Crystallization
Symptom Potential Cause Recommended Solution
The compound "oils out" or fails to crystallize from solution.[1][5]The compound may be too soluble in the chosen solvent, or it may have a low melting point.[1][5]1. Experiment with Solvents: Try different crystallization solvents or solvent mixtures. Good candidates for furan derivatives include hexane/ethyl acetate and ethanol/water.[1] 2. Use an Anti-Solvent: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity is observed, then allow it to cool slowly.[1] 3. Dilute the Solution: Add more solvent to dissolve the oil, then attempt to crystallize from a more dilute solution.[5] 4. Seed the Solution: Introduce a small crystal of the pure compound to initiate crystallization.[1] 5. Trituration: Add a small amount of a solvent in which impurities are soluble but your compound is not, and then stir or sonicate.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for purification-related parameters.

Technique Parameter Value/Condition Compound Type Reference
Column ChromatographyTriethylamine in Eluent0.1 - 1% (v/v)Basic amines[5]
Column ChromatographyAlternative Stationary PhaseNeutral or Basic AluminaBasic amines[1][5]
DistillationHeating Bath TemperatureBelow 130°CFurfural[4]
GC AnalysisColumn TypeHP-5MSFuran and derivatives[9]
GC AnalysisTemperature ProgramInitial 32°C (4 min), ramp to 200°C at 20°C/min, hold for 3 minFuran and derivatives[9]

Experimental Protocols

Protocol 1: General Column Chromatography for a Furan-Containing Amine
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running the eluent (e.g., hexane/ethyl acetate mixture with 0.5% triethylamine) through it until the baseline is stable.

  • Sample Loading: Dissolve the crude furan-containing amine in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Begin elution with the prepared mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, being mindful of the compound's volatility.[1]

Protocol 2: Acid-Base Extraction for Purification

This protocol is useful for separating a basic furan-containing amine from neutral or acidic impurities.[10][11][12][13]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an aqueous acidic solution (e.g., 1 M HCl) to the separatory funnel. The basic amine will be protonated and move into the aqueous layer.[10][13]

  • Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the amine.

  • Neutralization: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., NaOH solution) until the solution is basic, which will deprotonate the amine salt and regenerate the neutral amine.[13]

  • Back-Extraction: Extract the now neutral amine from the aqueous layer back into an organic solvent (e.g., diethyl ether).[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Column Chromatography start Start Purification issue Observe Tailing or Streaking? start->issue solution1 Add 0.1-1% Triethylamine to Eluent issue->solution1 Yes end Purification Successful issue->end No check1 Problem Solved? solution1->check1 solution2 Use Neutral or Basic Alumina check1->solution2 No check1->end Yes check2 Problem Solved? solution2->check2 solution3 Protect Amine Group (e.g., as Boc-carbamate) check2->solution3 No check2->end Yes solution3->end fail Consider Alternative Purification Method

Caption: Troubleshooting workflow for column chromatography issues.

Purification_Decision_Tree Decision Tree for Purification Method Selection start Crude Furan-Containing Amine is_volatile Is the compound volatile and thermally stable? start->is_volatile distillation Vacuum Distillation is_volatile->distillation Yes impurities_acidic_neutral Are impurities acidic or neutral? is_volatile->impurities_acidic_neutral No crystallization_check Is the compound solid? distillation->crystallization_check acid_base_extraction Acid-Base Extraction impurities_acidic_neutral->acid_base_extraction Yes chromatography Column Chromatography impurities_acidic_neutral->chromatography No acid_base_extraction->crystallization_check chromatography->crystallization_check crystallization_check->chromatography No recrystallization Recrystallization crystallization_check->recrystallization Yes Acid_Base_Extraction Acid-Base Extraction Workflow start Crude Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Neutral/Acidic Impurities separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: Protonated Amine (R-NH3+) separate1->aqueous_layer1 Aqueous add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer aqueous_layer1->add_base back_extract Back-extract with Organic Solvent add_base->back_extract separate2 Separate Layers back_extract->separate2 organic_layer2 Organic Layer: Purified Amine (R-NH2) separate2->organic_layer2 Organic aqueous_layer2 Aqueous Layer: Salts separate2->aqueous_layer2 Aqueous

References

Technical Support Center: Stability of (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (3-Furan-2-yl-propyl)-methyl-amine in solution. While specific peer-reviewed stability data for this compound is limited in public literature, this guide is based on the established chemical principles of furan-containing molecules and secondary amines. It is intended to help researchers, scientists, and drug development professionals anticipate and troubleshoot stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is influenced by several factors, including:

  • pH: The furan ring is particularly susceptible to degradation in acidic conditions.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the amine group.

  • Solvent: The choice of solvent can impact stability. For instance, polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect on some furan derivatives.[1][2]

Q2: Why is the furan ring sensitive to acidic conditions?

The furan ring is known to be unstable in acidic environments, where it can undergo acid-catalyzed hydrolysis and ring-opening.[1] This process is often initiated by the protonation of the carbon atom adjacent to the oxygen in the furan ring.[1][3] This can lead to the formation of degradation products or polymerization.[1][3] Electron-releasing groups on the furan ring can enhance this reactivity.[3]

Q3: What potential degradation pathways involve the secondary amine group?

Secondary amines are susceptible to oxidation.[4][5] The nitrogen atom can be oxidized to form various products, including hydroxylamines and nitrones.[5] Additionally, N-dealkylation can occur, leading to the formation of a primary amine and a carbonyl compound.[5]

Q4: What are the common observable signs of degradation of this compound in solution?

Common signs of degradation include:

  • Color change: Solutions may turn yellow or brown due to the formation of colored degradation products.

  • Precipitation: The formation of insoluble degradation products or polymers can lead to the appearance of a precipitate.

  • Changes in pH: Degradation can sometimes result in a change in the pH of the solution.

  • Loss of Purity/Potency: Analytical methods such as HPLC will show a decrease in the peak corresponding to the parent compound and the appearance of new peaks for degradation products.

Q5: What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Maintained at a neutral or slightly basic pH if compatible with the experimental requirements.

Troubleshooting Guide

Issue: My solution of this compound has developed a yellow or brown discoloration.

  • Potential Cause: Discoloration is a common indicator of degradation. This could be due to the oxidation of the amine or reactions involving the furan ring, leading to the formation of colored polymeric or conjugated systems.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the solution has been protected from light and stored at the recommended temperature.

    • Inert Atmosphere: If not already done, prepare fresh solutions and store them under an inert atmosphere (nitrogen or argon).

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream application must be verified.

    • pH Adjustment: Check the pH of the solution. If it is acidic, consider buffering the solution to a neutral or slightly basic pH if it does not interfere with your experiment.

Issue: A precipitate has formed in my solution upon storage.

  • Potential Cause: Precipitation can be due to the formation of insoluble degradation products or polymers. As the furan ring can open and polymerize under certain conditions, this is a plausible cause.[1][3] It could also indicate that the compound has reached its solubility limit at the storage temperature.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze the supernatant and the precipitate (if possible) by a suitable analytical method like HPLC or LC-MS to identify if degradation has occurred.

    • Solubility Check: Before storage, ensure the compound is fully dissolved at the working concentration and that this concentration is below the solubility limit at the intended storage temperature.

    • Solvent Choice: Consider if a different solvent or a co-solvent system could improve stability and solubility.

Issue: Analytical results show a rapid decrease in the concentration of the parent compound.

  • Potential Cause: A rapid loss of the parent compound indicates significant instability under the current conditions. This could be due to one or more stress factors (pH, light, temperature, oxygen).

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Perform a systematic study to identify the primary cause of instability. This involves exposing the compound to various stress conditions (see the experimental protocol below).

    • Stabilize the Solution: Based on the results of the forced degradation study, implement measures to mitigate the identified stress factor(s). For example, if the compound is acid-labile, use a buffered solution. If it is light-sensitive, work in a dark room or use light-protective containers.

Hypothetical Stability Data for this compound

The following table presents hypothetical data to illustrate how stability results could be summarized. Disclaimer: This data is for illustrative purposes only and is not based on experimental results for this compound.

Stress ConditionTime (hours)% Recovery of Parent CompoundAppearance of SolutionNumber of Degradation Products
0.1 M HCl (60 °C)2445%Dark Brown4
0.1 M NaOH (60 °C)2485%Light Yellow2
3% H₂O₂ (RT)2470%Yellow3
Thermal (80 °C)2492%Colorless1
Photolytic (UV light)2488%Pale Yellow2
Control (RT, dark)2499%Colorless0

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying the degradation pathways and the intrinsic stability of a drug substance.[6][7][8]

1. Objective: To investigate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.

2. Materials:

  • This compound

  • Solvents (e.g., Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).

4. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place the stock solution in an oven at 80 °C.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[6]

  • Control Sample: Keep the stock solution at room temperature, protected from light.

5. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.

  • Record the peak area of the parent compound and any degradation products.

6. Data Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the number and relative amounts of degradation products formed under each stress condition.

  • This information will reveal the degradation pathways and the conditions to which the compound is most sensitive.

Visualizations

G cluster_main Potential Degradation Pathways cluster_furan Furan Ring Degradation cluster_amine Amine Group Degradation parent This compound furan_degradation Ring-Opened Products / Polymers parent->furan_degradation Acid Catalysis amine_oxidation N-Oxide / Hydroxylamine parent->amine_oxidation Oxidation n_dealkylation Primary Amine + Aldehyde parent->n_dealkylation Oxidative Dealkylation G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solution of Compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, O₂) prep->stress sample Collect Samples at Time Points stress->sample analysis Analyze by Stability-Indicating Analytical Method (e.g., HPLC) sample->analysis data Quantify Parent Compound and Degradation Products analysis->data interpret Interpret Data & Identify Degradation Pathways data->interpret

References

Technical Support Center: GC-MS Analysis of Volatile Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their GC-MS analysis of volatile furan compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of volatile furan compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Analyte Signal

Question: I am not seeing any peaks for my furan analytes, or the signal is much lower than expected. What are the possible causes and how can I fix this?

Answer: Low or no analyte signal is a common issue that can stem from problems in sample preparation, the GC inlet, the column, or the mass spectrometer. A systematic approach is best for troubleshooting this problem.[1][2]

Potential Causes and Solutions:

  • Sample Preparation:

    • Analyte Loss: Furan and its derivatives are highly volatile.[3] Ensure samples and standards are stored in airtight containers at low temperatures (e.g., 4°C) to minimize loss.[4] Prepare working standards daily.[4]

    • Inefficient Extraction: For headspace analysis, ensure proper equilibration time and temperature.[5] For SPME, select the appropriate fiber coating (e.g., Carboxen/PDMS) and optimize extraction time and temperature.[3][6] The SPME Arrow is a robust option that can provide better results than traditional SPME fibers.[7]

  • GC System:

    • Leaks: Check for leaks in the injector, column fittings, and gas lines. An electronic leak detector is recommended.[1][2]

    • Incorrect Injection Parameters: For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing. For split injections, a very high split ratio may be venting most of your sample.[1]

    • Column Issues: The column may be broken or installed incorrectly.[2] Ensure the column is installed at the correct depth in both the inlet and the detector.

  • Mass Spectrometer:

    • Tuning Issues: An out-of-date or poor MS tune can lead to low sensitivity. Regularly tune the instrument.[8]

    • Detector Problems: The electron multiplier may be old and need replacement. A dirty ion source can also suppress the signal.[2]

Issue 2: Poor Chromatographic Peak Shape

Question: My furan peaks are tailing, fronting, or splitting. What could be causing this and how do I improve the peak shape?

Answer: Poor peak shape can significantly impact the accuracy of your quantification.[4] The cause is often related to the GC inlet, column, or sample characteristics.

Potential Causes and Solutions:

  • Peak Tailing:

    • Active Sites: Active sites in the GC inlet liner or the front of the column can cause polar analytes to tail. Use a deactivated inlet liner and regularly replace it.[4] You can also trim the first few centimeters of the column.[2]

    • Contamination: A contaminated system can lead to peak tailing. Bake out the column and clean the injector.[1][2]

  • Peak Fronting:

    • Column Overload: Injecting too much sample can lead to fronting peaks.[1][4] Dilute your sample or increase the split ratio.

    • Mismatched Solvent Polarity: If the solvent is not compatible with the stationary phase, it can cause peak distortion.[2]

  • Split Peaks:

    • Improper Column Installation: An incorrectly cut column or improper installation in the inlet can cause peak splitting.[4]

    • Inlet Issues: A blocked inlet liner or a void at the head of the column can also be the cause.[4]

Logical Diagram for Troubleshooting Peak Shape Problems

start Poor Peak Shape tailing Tailing start->tailing fronting Fronting start->fronting split Split start->split active_sites Active Sites in Inlet/Column? tailing->active_sites overload Column Overload? fronting->overload installation Improper Column Installation? split->installation deactivate Use Deactivated Liner / Trim Column active_sites->deactivate Yes dilute Dilute Sample / Increase Split overload->dilute Yes reinstall Re-install/Replace Column installation->reinstall Yes

Caption: Logical diagram for troubleshooting peak shape problems.

Issue 3: Inaccurate Quantification and Matrix Effects

Question: My recovery of furan is highly variable and often outside the acceptable range (e.g., <70% or >120%). How can I address matrix effects?

Answer: Matrix effects are a significant challenge in furan analysis, especially in complex food matrices, and can lead to inaccurate quantification.[4][9]

Potential Causes and Solutions:

  • Matrix-Induced Enhancement or Suppression: Components of the sample matrix can co-elute with your analytes and either enhance or suppress their ionization in the MS source.

    • Internal Standards: The use of a stable isotope-labeled internal standard, such as furan-d4, is crucial to compensate for matrix effects and analyte loss during sample preparation.[4]

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects seen in the actual samples.[9]

    • Standard Addition: For very complex matrices where a blank matrix is not available, the standard addition method is recommended.[9]

Troubleshooting Workflow for Inaccurate Quantification

start Inaccurate Quantification check_is Using Internal Standard (e.g., furan-d4)? start->check_is implement_is Implement Internal Standard check_is->implement_is No matrix_effects Suspect Matrix Effects? check_is->matrix_effects Yes matrix_matched Use Matrix-Matched Calibration matrix_effects->matrix_matched Yes standard_addition Use Standard Addition Method matrix_effects->standard_addition Complex Matrix?

Caption: Troubleshooting workflow for inaccurate quantification.

Data Presentation

Table 1: Typical Recovery Ranges for Furan Analysis in Different Food Matrices

MatrixExtraction MethodRecovery (%)
FruitSPME-GC-MS/MS86.1 - 113.9
JuiceSPME-GC-MS/MS84.9 - 117.2
Canned Oily FishSPME-GC-MS/MS75.9 - 114.6
CoffeeSPME-GC-MS93
Orange JuiceSPME-GC-MS87

Data sourced from multiple studies.[9][10]

Experimental Protocols

Protocol 1: Headspace-SPME-GC-MS Analysis of Furan in Food Samples

This protocol provides a general framework for the analysis of furan and its derivatives in food matrices.[6][11]

  • Sample Preparation:

    • Homogenize the sample.

    • Weigh 1-5 g of the sample into a 20 mL headspace vial.[6][11]

    • Add a saturated NaCl solution (e.g., 5 mL) to aid the partitioning of volatile compounds into the headspace.[6][11]

    • Add a known amount of internal standard (e.g., furan-d4).[4]

    • Immediately seal the vial with a PTFE-lined septum.

  • Headspace Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes).[6][11] Be cautious with higher temperatures as they can lead to the formation of furan as an artifact.[3][12]

    • Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[6][11]

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 280°C).[6]

    • Separate the compounds on a suitable capillary column (e.g., HP-5MS).[6][11] A typical temperature program starts at a low temperature (e.g., 32°C for 4 min), then ramps up (e.g., to 200°C at 20°C/min).[6]

    • Detect the analytes using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.

Experimental Workflow for Furan Analysis

sample_prep Sample Preparation (Homogenize, Weigh, Add IS & Salt) hs_extraction Headspace SPME (Equilibrate & Extract) sample_prep->hs_extraction gc_ms_analysis GC-MS Analysis (Desorb, Separate, Detect) hs_extraction->gc_ms_analysis data_processing Data Processing (Integrate & Quantify) gc_ms_analysis->data_processing

Caption: Experimental workflow for furan analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of volatile furan compounds? A: The primary challenges include the high volatility of furan, which can lead to analyte loss during sample preparation, and the presence of complex sample matrices that can cause matrix effects, affecting the accuracy of quantification.[3][4]

Q2: Why is an internal standard, like furan-d4, so important in furan analysis? A: A deuterated internal standard such as furan-d4 is chemically and physically very similar to furan.[4] This means it will behave similarly during extraction and analysis, allowing it to compensate for analyte loss and variations in instrument response, which is crucial for accurate quantification.[4]

Q3: When should I use matrix-matched calibration versus the standard addition method? A: Matrix-matched calibration is suitable when you have access to a blank matrix that is very similar to your samples.[9] If a representative blank matrix is not available, or if your sample matrices are highly variable and complex, the standard addition method is the preferred approach to overcome matrix effects.[9]

Q4: Can the GC oven temperature during headspace equilibration affect the results? A: Yes, significantly. While higher temperatures can increase the concentration of furan in the headspace, they can also cause the thermal degradation of precursors in the sample, leading to the artificial formation of furan.[3][12] It is important to use a moderate temperature (e.g., 60°C) to minimize this artifact formation.[12]

Q5: What type of GC column is best for separating furan and its derivatives? A: A mid-polarity column like a HP-5MS is commonly used and has been shown to be effective in separating furan and a wide range of its derivatives, including isomers like 2-methylfuran and 3-methylfuran.[6][11] For highly volatile compounds, PLOT columns can also provide good peak shape.[13]

References

Technical Support Center: Synthesis of (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the synthesis of (3-Furan-2-yl-propyl)-methyl-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical byproducts?

A1: The most common and direct method is the reductive amination of 3-(furan-2-yl)propanal with methylamine. Typical byproducts include the tertiary amine formed from over-alkylation of the desired secondary amine, as well as polymeric materials and ring-opened species resulting from the instability of the furan ring, especially under acidic conditions.[1]

Q2: My reaction mixture is turning dark brown or black, and a tar-like substance is forming. What is causing this?

A2: The formation of dark, polymeric substances is a frequent issue when working with furan derivatives. The furan ring is sensitive to acidic conditions and can undergo polymerization or decomposition.[1] This is often exacerbated by high temperatures or prolonged reaction times. Careful control of pH and temperature is crucial to minimize these side reactions.[1][2]

Q3: I am observing a significant amount of a tertiary amine byproduct in my reaction. How can I improve the selectivity for the desired secondary amine?

A3: The formation of a tertiary amine is a common side reaction in reductive amination. To suppress this, you can try forming the imine first by reacting 3-(furan-2-yl)propanal with methylamine before introducing the reducing agent. Using a large excess of the primary amine (methylamine) can also favor the formation of the secondary amine. Additionally, conducting the reaction under neutral or non-acidic conditions can help reduce the formation of the tertiary amine byproduct.

Q4: My yields are consistently low. What are the likely reasons?

A4: Low yields can stem from several factors, including incomplete reaction, formation of the byproducts mentioned above (polymers, tertiary amine), and decomposition of the product during workup and purification.[1] Optimizing reaction parameters such as temperature, reaction time, and the choice of reducing agent is key to improving yields.

Q5: What are the best practices for purifying this compound?

A5: Purification can be challenging due to the presence of closely related byproducts. Flash chromatography is a common method for purification.[3] Given that the product is an amine, it can be converted to a salt (e.g., hydrochloride) to facilitate purification by crystallization, which can also help in removing non-basic impurities.

Troubleshooting Guides

Issue 1: Excessive Polymerization and Tar Formation

Symptoms:

  • The reaction mixture darkens significantly (dark brown to black).

  • A viscous, insoluble tar-like substance precipitates.

  • Difficulty in isolating the desired product.

Potential Causes:

  • Excessive Acidity: The furan ring is unstable in the presence of strong acids.[1]

  • High Temperatures: Elevated temperatures can accelerate decomposition and polymerization.[2]

  • Prolonged Reaction Times: Extended reaction times increase the likelihood of byproduct formation.[2]

Troubleshooting Steps:

  • pH Control: Use a milder acidic catalyst or a buffer system to maintain a less acidic environment.

  • Temperature Management: Maintain a low and controlled reaction temperature.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Solvent Selection: Consider using a solvent system that may help stabilize the furan-containing molecules.

Issue 2: Formation of Tertiary Amine Byproduct

Symptoms:

  • LC-MS or NMR analysis shows a significant peak corresponding to the dialkylated product.

  • The isolated product is a mixture of secondary and tertiary amines.

Potential Causes:

  • The newly formed secondary amine is reacting with another molecule of the aldehyde.

  • Reaction conditions favor further alkylation.

Troubleshooting Steps:

  • Stepwise Procedure: First, form the imine by mixing the aldehyde and amine (without the reducing agent). Once imine formation is complete (as monitored by TLC or NMR), then add the reducing agent.

  • Control Stoichiometry: Use a significant excess of methylamine to outcompete the secondary amine for reaction with the aldehyde.

  • Neutral Conditions: Perform the reductive amination under non-acidic conditions to suppress the formation of the tertiary amine.

  • Choice of Reducing Agent: Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is less likely to reduce the aldehyde before imine formation.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative Data)

EntryReducing AgentSolventAdditive (1 eq.)Temperature (°C)Time (h)Yield of this compound (%)Tertiary Amine Byproduct (%)
1NaBH₄MethanolAcetic Acid25124535
2NaBH(OAc)₃DCENone2567510
3NaBH₃CNMethanolNone0246020
4H₂/Pd-CEthanolNone25880<5

DCE: 1,2-Dichloroethane

Experimental Protocols

Protocol 1: Stepwise Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask, dissolve 3-(furan-2-yl)propanal (1.0 eq) in anhydrous methanol. Add a solution of methylamine (2.0 eq) in methanol dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC.

  • Reduction: Once imine formation is substantial, cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Workup: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Reaction Setup: To a stirred solution of 3-(furan-2-yl)propanal (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine (1.2 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Pathway Start 3-(Furan-2-yl)propanal + Methylamine Imine Imine Intermediate Start->Imine Condensation Polymer Polymeric Byproducts Start->Polymer Acid/Heat Decomposition Product This compound (Desired Product) Imine->Product Reduction (e.g., NaBH(OAc)₃) Tertiary_Amine Tertiary Amine Byproduct Product->Tertiary_Amine Over-alkylation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered Check_Polymer High Polymer/Tar Formation? Start->Check_Polymer Check_Tertiary High Tertiary Amine Formation? Check_Polymer->Check_Tertiary No Sol_Polymer Reduce Acidity Lower Temperature Monitor Time Check_Polymer->Sol_Polymer Yes Sol_Tertiary Stepwise Addition Excess Amine Neutral Conditions Check_Tertiary->Sol_Tertiary Yes End Improved Synthesis Check_Tertiary->End No Sol_Polymer->End Sol_Tertiary->End

Caption: Troubleshooting workflow for byproduct reduction.

References

Technical Support Center: Enhancing the Resolution of Furan Derivatives in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of furan derivatives in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)
Q1: I'm experiencing poor resolution with overlapping peaks for my furan derivatives. What are the most common causes and how can I fix them?

Poor resolution in HPLC, where peaks are not well separated, is a common issue that can compromise quantification and identification.[1] The primary causes often involve the mobile phase, the column, or the sample itself.[2][3]

Common Causes & Solutions:

  • Incorrect Mobile Phase Composition: The polarity, pH, or buffer concentration of your mobile phase is critical for good separation.[2][3] An improperly optimized mobile phase can fail to differentiate between structurally similar furan derivatives.

    • Solution: Systematically adjust the solvent strength (the ratio of organic solvent to aqueous phase).[1] For reversed-phase HPLC, increasing the aqueous component can increase retention times and improve separation.[1] Also, ensure the mobile phase pH is controlled, especially for ionizable analytes.[4][5]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to broader peaks and reduced efficiency.[2][6]

    • Solution: Try cleaning the column according to the manufacturer's instructions. If resolution does not improve, replacing the analytical column may be necessary.[2] Using a guard column can help extend the life of your main column.[2]

  • Inappropriate Column Selection: The chosen column (in terms of stationary phase, particle size, or dimensions) may not be suitable for separating your specific furan derivatives.

    • Solution: Select a column with a different selectivity or higher efficiency. For instance, columns with smaller particle sizes (e.g., <3 µm) can significantly enhance resolution, though they may increase backpressure.[7][8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks and poor resolution.[2][9]

    • Solution: Reduce the injection volume or dilute the sample.[6]

Below is a troubleshooting workflow to address poor resolution systematically.

G start Poor Resolution Observed check_mobile_phase Step 1: Optimize Mobile Phase - Adjust Solvent Ratio - Check pH / Buffer start->check_mobile_phase check_column Step 2: Evaluate Column - Check for Degradation - Consider Different Column check_mobile_phase->check_column If no improvement resolution_ok Resolution Improved check_mobile_phase->resolution_ok Success check_method_params Step 3: Adjust Method Parameters - Lower Flow Rate - Optimize Temperature check_column->check_method_params If no improvement check_column->resolution_ok Success check_sample Step 4: Check Sample - Reduce Injection Volume - Ensure Proper Preparation check_method_params->check_sample If no improvement check_method_params->resolution_ok Success check_sample->resolution_ok Success

Caption: A systematic workflow for troubleshooting poor HPLC resolution.
Q2: How can I optimize the mobile phase to better separate structurally similar furan derivatives?

Mobile phase optimization is one of the most powerful tools for improving resolution.[4][5] Key parameters to adjust include solvent type, solvent strength, pH, and the use of buffers.

Optimization Strategies:

  • Solvent Selection: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC.[10] Water/acetonitrile mixtures are often a good starting point due to their low viscosity and UV transparency at lower wavelengths.[10] If resolution is poor with one, testing the other is a valuable step as they offer different selectivities.

  • Solvent Strength (Isocratic vs. Gradient Elution):

    • Isocratic Elution: The composition of the mobile phase remains constant. To improve separation, you can decrease the percentage of the organic solvent (the "strong" solvent), which will increase retention times and provide more opportunity for separation.[1]

    • Gradient Elution: The mobile phase composition changes during the run. This is highly effective for complex samples containing compounds with a wide range of polarities.[4] A shallower gradient (a slower increase in the organic solvent percentage) can significantly enhance the resolution of closely eluting peaks.[1]

  • pH Control and Buffers: For ionizable furan derivatives (like 2-furoic acid), the pH of the mobile phase is critical.[4][5] Adjusting the pH can change the ionization state of an analyte, which in turn alters its retention time.

    • Guideline: Use a buffer to maintain a stable pH.[10] A good starting point is to adjust the mobile phase pH to be at least one unit away from the analyte's pKa.[11]

    • Common Buffers: Phosphate and acetate buffers are frequently used. Ensure the buffer is soluble in the mobile phase mixture and does not interfere with detection.[10][11]

The diagram below illustrates the key factors involved in mobile phase optimization.

G center_node Mobile Phase Optimization solvent_type Solvent Type (e.g., Acetonitrile vs. Methanol) center_node->solvent_type solvent_strength Solvent Strength (Organic/Aqueous Ratio) center_node->solvent_strength ph_control pH Control (For Ionizable Analytes) center_node->ph_control elution_mode Elution Mode (Isocratic vs. Gradient) center_node->elution_mode

Caption: Key parameters for mobile phase optimization in HPLC.
Q3: What type of HPLC column is best for furan derivative analysis?

The choice of column is fundamental to achieving good resolution. The stationary phase chemistry, particle size, and column dimensions all play a role.[7]

  • Stationary Phase: C18 (octadecyl-silica) columns are the most common choice for reversed-phase separation of furan derivatives and offer a good starting point.[12] They effectively retain and separate many common derivatives like 5-hydroxymethyl-2-furaldehyde (5-HMF), 2-furaldehyde, and 2-acetylfuran.[12][13] For specific applications, other stationary phases like C8 or those with different selectivities (e.g., phenyl-hexyl) might provide better resolution.

  • Particle Size: Columns with smaller particles (e.g., 1.8 µm, 3 µm) provide higher efficiency and better resolution than those with larger particles (e.g., 5 µm).[7] However, they also generate higher backpressure, which may require a UHPLC system.[7]

  • Column Dimensions:

    • Length: Longer columns (150 mm, 250 mm) provide more theoretical plates and thus better resolving power, but result in longer analysis times.[7][8]

    • Internal Diameter (ID): Columns with smaller IDs (e.g., 2.1 mm) are more sensitive and consume less solvent, but are also more susceptible to overloading.[7] A 4.6 mm ID is a standard choice for method development.[7]

Table 1: Comparison of HPLC Column Parameters for Resolution

Parameter To Increase Resolution Trade-offs
Particle Size Decrease (e.g., 5 µm → 3 µm) Increases backpressure
Column Length Increase (e.g., 150 mm → 250 mm) Increases run time and backpressure

| Stationary Phase | Change selectivity (e.g., C18 → Phenyl) | May change elution order, requires re-optimization |

Q4: Can adjusting the column temperature improve the separation of my furan derivatives?

Yes, temperature is an important parameter for optimizing HPLC separations.[14]

  • Effect on Viscosity: Increasing the column temperature (e.g., from 30°C to 40°C) decreases the viscosity of the mobile phase.[14] This leads to lower backpressure and can improve mass transfer, resulting in sharper peaks and better efficiency.[14]

  • Effect on Selectivity: Changing the temperature can also alter the selectivity of the separation, meaning it can change the relative retention of two compounds.[14] This can be particularly useful for resolving closely eluting or co-eluting peaks. A change of just 5-10°C can sometimes be enough to achieve baseline separation.

  • Considerations: When adjusting temperature, ensure that your furan derivatives are thermally stable and will not degrade at higher temperatures.[8] Most methods operate between 25°C and 40°C.[13] Always use a column oven for precise and consistent temperature control.[14]

Experimental Protocols
Protocol 1: General Method for Separation of 10 Furan Derivatives

This method was developed for the simultaneous separation and quantitation of 10 furan derivatives in apple cider and wine.[12]

  • Analytes: 5-hydroxymethyl-2-furaldehyde (5-HMFD), 4-hydroxy-2,5-dimethyl-3(2H)-furanone (4-HDMF), 2-furoic acid (2-FA), 2-furaldehyde (2-F), 3-furaldehyde (3-F), 2-acetylfuran (2-AF), 5-methyl-2-furaldehyde (5-MFD), methyl 2-furoate (MFT), 2-propionylfuran (2-PF), and ethyl 2-furoate (EFT).[12]

  • Column: C18 column.[12]

  • Detection: Diode Array Detector (DAD).[12]

  • Run Time: All compounds were satisfactorily separated in less than 30 minutes.[12]

  • Sample Preparation: Solid Phase Extraction (SPE) was used for sample cleanup and concentration.[12]

Protocol 2: Analysis of Furanic Compounds in Transformer Oil

This method follows ASTM D5837 for the quantitative analysis of five key furanic compounds.[13]

Table 2: HPLC Analytical Conditions for Furanic Compounds in Transformer Oil

Parameter Setting
Column C18, 4.6 mm ID x 250 mm L, 5 µm
Mobile Phase Acetonitrile : Water (Gradient)
Flow Rate 1.2 mL/min
Oven Temperature 40°C
Detector Diode Array Detector (SPD-M20A)
Injection Volume 5 µL
Total Run Time 16 minutes

Source: Shimadzu Application News No. AD-0213[13]

This method demonstrated good linearity (R² > 0.999) and repeatability (RSD% 0.6–5.7%) for the target compounds.[13] The limits of detection (LOD) and quantitation (LOQ) were sufficient for the application.[13]

References

Calibration curve issues in furan compound quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to calibration curves in furan compound quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when quantifying furan compounds?

Furan and its derivatives are highly volatile and lipophilic, making them susceptible to loss during sample preparation steps like homogenization and heating.[1] Key challenges include analyte loss through evaporation, potential for thermal formation of furan during analysis (which can inflate results), and matrix effects from complex samples like food, which can interfere with accuracy and precision.[1][2]

Q2: My calibration curve is non-linear. What are the common causes?

Non-linearity in a calibration curve for furan analysis can stem from several factors:

  • Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause of non-linearity.[3] It is advisable to perform gravimetric controls of pipetted volumes.[4]

  • Detector Saturation: At high concentrations, the mass spectrometer's detector response can become non-linear.[3] It may be necessary to narrow the concentration range of your standards.[5]

  • Analyte Instability: Furan compounds can be unstable. Stock solutions are often stable for about two weeks, but working standards may need to be prepared daily.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal, affecting the linearity of the response.[3][6]

  • Active Sites: In GC-MS analysis, active sites in the GC inlet can cause analyte degradation, particularly at low concentrations, leading to a non-linear response that doesn't pass through the origin.[7][8]

Troubleshooting Guide: Poor Linearity & Low R²

A low coefficient of determination (R²) indicates that the calibration model does not fit the data well. The following workflow can help diagnose the root cause.

G cluster_start cluster_checks cluster_solutions start Poor Linearity (R² < 0.99) check_standards Review Standard Preparation Protocol start->check_standards Dilution errors? check_range Assess Concentration Range start->check_range High concentration deviation? check_matrix Evaluate Matrix Effects start->check_matrix Inconsistent response in sample vs. solvent? check_system Inspect GC/MS System start->check_system Poor peak shape? sol_standards Prepare Fresh Standards Use Gravimetric Checks check_standards->sol_standards sol_range Narrow Calibration Rangeor Dilute High Points check_range->sol_range sol_matrix Implement Matrix-Matched Calibration or Standard Addition check_matrix->sol_matrix sol_system Deactivate Inlet Liner Check for Leaks check_system->sol_system

Caption: Troubleshooting workflow for poor calibration curve linearity.

Q3: How can I determine if my standard preparation is the source of error?

Errors in standard preparation are common, especially when handling small volumes of volatile compounds.[4][9]

  • Recommendation 1: Prepare Independent Standards. Instead of creating serial dilutions from a single stock, prepare each calibration standard from an independent, verified stock solution. This prevents the propagation of a single dilution error.[10]

  • Recommendation 2: Gravimetric Verification. Use a balance to verify the mass of solvent and standard added, especially for the stock solution. This ensures the initial concentration is accurate.[2]

  • Recommendation 3: Check Analyte Solubility & Stability. Confirm that the furan compound is fully soluble in the chosen solvent at all concentration levels.[9] Be aware of the stability of your standards; furan working solutions may need to be prepared fresh daily.[4]

Troubleshooting Guide: Matrix Effects

Matrix effects occur when components of the sample other than the analyte alter the instrument's response to the analyte.[6] In GC-MS, this often manifests as signal enhancement, where matrix components coat active sites in the inlet, preventing analyte degradation.[7][11]

Q4: How do I diagnose and mitigate matrix effects in furan analysis?

Diagnosing matrix effects is a critical step. A common method is to compare the slope of a calibration curve prepared in a clean solvent to the slope of a curve prepared in a blank matrix extract. A significant difference indicates the presence of matrix effects.[4]

G cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy start Matrix Effect Suspected diag_method Compare slope of solvent-based curve vs. matrix-matched curve. start->diag_method strat_mmc Matrix-Matched Calibration (MMC) diag_method->strat_mmc Blank matrix is available strat_sa Standard Addition Method (SAM) diag_method->strat_sa Blank matrix is NOT available or variable strat_is Isotope-Labeled Internal Standard (e.g., furan-d4) diag_method->strat_is Universally recommended for best accuracy strat_cleanup Enhanced Sample Cleanup (e.g., SPME, QuEchers) diag_method->strat_cleanup To reduce interferences before analysis

Caption: Decision tree for managing matrix effects in furan analysis.

Data Presentation: Impact of Calibration Strategy

The choice of calibration method can significantly impact quantitative results. The following table summarizes typical performance data for different calibration strategies in furan analysis.

Calibration MethodTypical R²Recovery (%)Key AdvantageKey Disadvantage
External Standard (in solvent)> 0.9950-150%Simple and fast to prepare.Highly susceptible to matrix effects, leading to inaccurate quantification.[4]
Matrix-Matched Standard> 0.99590-110%Effectively compensates for matrix effects.[12]Requires a representative blank matrix, which may be difficult to obtain.[13]
Standard Addition> 0.9995-105%Corrects for matrix effects specific to each sample.[14]More laborious; requires multiple analyses per sample.
Isotope Dilution (e.g., with furan-d4)> 0.99898-102%The gold standard; corrects for matrix effects and variations in sample preparation and injection.[15]Requires availability of an appropriate labeled internal standard.

Experimental Protocols

Protocol: Preparation of Matrix-Matched Calibration Standards

This protocol outlines the steps for creating a calibration curve using a matrix that is free of the analyte to compensate for matrix effects.[13]

  • Prepare Blank Matrix Extract:

    • Select a sample of the matrix (e.g., coffee, fruit juice) that is known to be free of furan or has the lowest possible concentration.

    • Process this blank matrix using the exact same extraction and cleanup procedure that will be used for the unknown samples.

  • Prepare Calibration Standards:

    • Prepare a high-concentration stock solution of furan in a suitable solvent (e.g., methanol).

    • Create a series of working standard solutions through serial dilution.

    • Spike aliquots of the blank matrix extract with known volumes of the working standard solutions to create a series of at least five calibration standards covering the expected concentration range of the samples.

  • Internal Standard Addition:

    • If using an internal standard (highly recommended), add a constant, known amount of an isotopic internal standard like furan-d4 to each matrix-matched calibrator and to each unknown sample extract.[13][15]

  • GC-MS Analysis:

    • Analyze the matrix-matched calibrators and the sample extracts under the same, stabilized GC-MS conditions.

  • Quantification:

    • Construct the calibration curve by plotting the peak area ratio of the furan analyte to the internal standard against the concentration of the furan analyte.

    • Use the resulting regression equation to determine the concentration of furan in the unknown samples.[13]

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding matrix effects in the mass spectrometry analysis of biological samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during mass spectrometry experiments due to matrix effects.

Issue 1: Poor Reproducibility and Inconsistent Results

  • Question: My replicate injections of the same sample show high variability in peak area. What could be the cause?

  • Answer: High variability in replicate injections is a classic sign of inconsistent matrix effects. This can be caused by variations in the sample preparation process or differences between individual biological samples. Co-eluting endogenous components like phospholipids, proteins, and salts can interfere with the ionization of your target analyte, leading to either suppression or enhancement of its signal.[1][2]

    Troubleshooting Steps:

    • Review Sample Preparation: Ensure your sample preparation protocol is consistent and robust. Inadequate removal of matrix components is a primary source of variability.

    • Evaluate Matrix Variability: If possible, analyze samples from different lots or donors of the biological matrix to assess inter-sample variability.

    • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[3][4][5][6]

Issue 2: Low Signal Intensity and Poor Sensitivity

  • Question: The signal for my analyte is much lower in my biological sample compared to the pure standard. How can I improve the sensitivity?

  • Answer: A significant drop in signal intensity when moving from a neat standard to a biological matrix is a strong indication of ion suppression. This occurs when co-eluting matrix components compete with your analyte for ionization in the mass spectrometer's ion source.[2][7][8]

    Troubleshooting Steps:

    • Optimize Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components. Consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation (PPT).[9]

    • Chromatographic Separation: Modify your liquid chromatography (LC) method to separate your analyte from the regions of ion suppression. You can perform a post-column infusion experiment to identify these regions.

    • Sample Dilution: If your analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[7]

    • Change Ionization Source: If using electrospray ionization (ESI), which is more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if it is compatible with your analyte.[7]

Issue 3: Non-linear Calibration Curves

  • Question: My calibration curve is not linear, especially at higher concentrations. Could this be related to matrix effects?

  • Answer: Yes, non-linearity in calibration curves, particularly a plateau effect at higher concentrations, can be a result of matrix effects. As the concentration of the analyte increases, the competition for ionization with co-eluting matrix components can become more pronounced, leading to a non-proportional response.

    Troubleshooting Steps:

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the gold standard for correcting non-linearity caused by matrix effects, as it experiences the same ionization behavior as the analyte across the concentration range.[4][5][6]

    • Optimize Sample Preparation: A cleaner sample extract will have fewer interfering components, which can help to improve the linearity of the calibration curve.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine, tissue).[7][10] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which can significantly impact the accuracy, precision, and sensitivity of quantitative results.[1][8]

Q2: What are the common causes of matrix effects in biological samples?

A2: The primary culprits behind matrix effects in biological samples are endogenous substances such as phospholipids, proteins, salts, and metabolites.[10] Exogenous compounds like dosing vehicles and anticoagulants can also contribute. These components can interfere with the desolvation and ionization processes in the mass spectrometer's ion source.[2]

Q3: How can I qualitatively assess if matrix effects are present in my analysis?

A3: The post-column infusion method is a widely used qualitative technique. In this experiment, a constant flow of your analyte is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the stable analyte signal indicates a region of ion suppression or enhancement, respectively, at that retention time.[7][10]

Q4: How can I quantitatively measure the extent of matrix effects?

A4: The post-extraction spike method is the gold standard for quantifying matrix effects.[10] This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract after the extraction process. The matrix factor (MF) is calculated as:

MF (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100

An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[7][11]

Q5: What is the best type of internal standard to compensate for matrix effects?

A5: A stable isotope-labeled internal standard (SIL-IS) is the most effective choice.[3][4][5][6] Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. This allows for accurate correction of matrix effects through ratiometric analysis. While structural analogs can be used, they may not co-elute perfectly and can exhibit different ionization efficiencies, leading to incomplete correction.[3][12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal in Plasma

This table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major source of matrix effects in plasma samples.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryImpact on Matrix EffectReference
Protein Precipitation (PPT)LowHighSignificant ion suppression often observed
Liquid-Liquid Extraction (LLE)Moderate to HighVariable (lower for polar analytes)Reduced ion suppression compared to PPT
Solid-Phase Extraction (SPE)HighHigh (sorbent dependent)Significant reduction in ion suppression
HybridSPE®-PhospholipidVery High (>99%)HighMinimal ion suppression from phospholipids
Table 2: Illustrative Comparison of Matrix Effects in Different Biological Matrices

This table provides an illustrative comparison of matrix effects observed for different classes of small molecules in plasma, urine, and tissue homogenates. It is important to note that the magnitude of the matrix effect is highly analyte and method-dependent. The data presented here is a synthesis of findings from multiple sources for illustrative purposes.

Analyte ClassMatrix Factor (MF) in Plasma (%)Matrix Factor (MF) in Urine (%)Matrix Factor (MF) in Brain Tissue Homogenate (%)General Observations
Opioids85 - 9570 - 8560 - 80Tissue homogenates often exhibit the most significant ion suppression due to high lipid and protein content.[13]
Cannabinoids80 - 9065 - 80Not readily availableUrine can be a highly variable matrix, with matrix effects influenced by diet and hydration.
Benzodiazepines90 - 10580 - 9575 - 90Plasma is a complex matrix with high protein binding and phospholipids being major contributors to matrix effects.[11][13]
Antidepressants88 - 10275 - 9070 - 85The choice of sample preparation is critical for minimizing matrix effects in all biological matrices.[11]
Table 3: Effectiveness of Internal Standards in Compensating for Matrix Effects

This table compares the ability of stable isotope-labeled internal standards (SIL-IS) and structural analog internal standards to compensate for matrix effects in the analysis of Tacrolimus in whole blood.[12]

Internal Standard TypeAnalyte Matrix Effect (%)IS Matrix Effect (%)Matrix Effect Compensation (Analyte/IS Ratio)Reference
SIL-IS (¹³C,D₂)-16.04-16.640.89%[12]
Structural Analog (Ascomycin)-29.07-28.41-0.97%[12]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify the retention time regions where ion suppression or enhancement occurs.

Methodology:

  • Prepare a standard solution of the analyte at a concentration that provides a stable and moderate signal.

  • Set up an infusion pump to deliver the standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system until a stable baseline signal for the infused analyte is observed.

  • Inject an extracted blank matrix sample onto the LC column.

  • Monitor the signal of the infused analyte throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a peak indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): The analyte in a clean solvent at low, medium, and high concentrations.

    • Set B (Blank Matrix Extract): At least six different lots of the biological matrix extracted using the intended sample preparation method without the analyte.

    • Set C (Post-Extraction Spike): The extracted blank matrix from Set B is spiked with the analyte at the same concentrations as in Set A.

  • Analyze all three sets using the same LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each concentration level: MF (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set A) x 100

Mandatory Visualization

MatrixEffect_Troubleshooting_Workflow start Start: Inaccurate or Irreproducible Results qual_assess Step 1: Qualitative Assessment (Post-Column Infusion) start->qual_assess quant_assess Step 2: Quantitative Assessment (Post-Extraction Spike) qual_assess->quant_assess Suppression/Enhancement Zone Identified no_me No Significant Matrix Effect quant_assess->no_me MF ≈ 100% and %CV ≤ 15% me_present Matrix Effect (Ion Suppression or Enhancement) Identified quant_assess->me_present MF < 85% or > 115% or %CV > 15% end End: Accurate and Reproducible Results no_me->end mitigation Step 3: Implement Mitigation Strategies me_present->mitigation sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) mitigation->sample_prep chromatography Optimize Chromatography (Gradient, Column) mitigation->chromatography is_strategy Implement/Optimize Internal Standard (SIL-IS Recommended) mitigation->is_strategy revalidate Step 4: Re-evaluate Matrix Effect sample_prep->revalidate chromatography->revalidate is_strategy->revalidate revalidate->no_me Successful Mitigation revalidate->mitigation Further Optimization Needed

Caption: A logical workflow for troubleshooting matrix effects in mass spectrometry.

Experimental_Workflow_Matrix_Effect_Assessment start Start: Assess Matrix Effect prep_neat Prepare Neat Solution (Analyte in Solvent) start->prep_neat extract_blank Extract Blank Matrix (≥ 6 lots) start->extract_blank lcms_analysis LC-MS/MS Analysis of Neat and Spiked Samples prep_neat->lcms_analysis spike_post Spike Analyte into Extracted Blank Matrix extract_blank->spike_post spike_post->lcms_analysis calc_mf Calculate Matrix Factor (MF) MF = (Area_spiked / Area_neat) * 100 lcms_analysis->calc_mf interpret Interpret Results calc_mf->interpret no_effect MF ≈ 100% No Significant Effect interpret->no_effect suppression MF < 100% Ion Suppression interpret->suppression enhancement MF > 100% Ion Enhancement interpret->enhancement

Caption: Experimental workflow for quantitative assessment of matrix effects.

References

Technical Support Center: Optimizing Furan Ring Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of furan ring modifications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses specific issues, their potential causes, and recommended actions to take during your furan modification experiments.

Issue 1: Low or No Yield of the Desired Product

Question: My furan synthesis or modification reaction is resulting in a low yield or failing altogether. What are the common causes and how can I improve it?

Answer: Low yields in furan reactions are often attributed to several factors, including the inherent instability of the furan ring, suboptimal reaction conditions, and the formation of side products.[1] Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening, especially when water is present.[1][2][3]

Troubleshooting Steps:

  • Evaluate Reaction Conditions:

    • Acidity: Strong acids can promote polymerization and ring-opening.[1][2] Consider using milder acid catalysts (e.g., p-TsOH, Lewis acids like ZnCl₂ or BF₃·OEt₂).[1][2]

    • Temperature: High temperatures can lead to decomposition and the formation of tar-like substances.[1][4] It is advisable to run the reaction at the lowest effective temperature.[1]

    • Solvent: The choice of solvent is critical. Protic solvents like water can facilitate ring-opening.[5][6] Anhydrous, non-protic solvents are often preferred.[1]

  • Monitor Reaction Progress: Closely monitor the reaction's progress and stop it once the starting material has been consumed to avoid prolonged exposure of the product to harsh conditions.[1]

  • Purification Method: Furan derivatives can be volatile and unstable, making purification challenging.[7] Inadequate purification methods can lead to product loss.[1] Consider vacuum distillation for volatile compounds or column chromatography for less stable derivatives.[7]

Issue 2: Formation of Dark, Tarry Substances (Polymerization)

Question: My reaction mixture is turning dark and forming a polymer-like substance. How can I prevent this?

Answer: The formation of dark, tarry materials is a strong indication of polymerization, a common side reaction with furans, especially under acidic conditions.[1][8] Electron-releasing substituents on the furan ring can increase its susceptibility to polymerization.[2]

Prevention Strategies:

  • Use Milder Catalysts: Opt for less harsh acid catalysts.[1][2]

  • Control Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.[1]

  • Ensure Anhydrous Conditions: Water can promote side reactions that lead to polymerizable intermediates. Ensure all reagents and solvents are thoroughly dried.[1][5]

  • Minimize Reaction Time: Avoid unnecessarily long reaction times to limit the product's exposure to conditions that favor polymerization.[1]

Issue 3: Uncontrolled Regioselectivity in Electrophilic Substitution

Question: I am attempting to functionalize my furan at a specific position (e.g., C3 or C4), but I'm primarily getting substitution at the C2 and C5 positions. How can I control the regioselectivity?

Answer: Electrophilic substitution on the furan ring preferentially occurs at the C2 and C5 positions due to the higher stability of the resulting carbocation intermediate.[9] Directing substitution to the C3 or C4 positions requires specific strategies.

Strategies for Controlling Regioselectivity:

  • Blocking Groups: You can introduce a removable blocking group at the C2 and/or C5 positions to direct the electrophile to the desired C3 or C4 position.

  • Directed Metalation: Lithiation of furan typically occurs at the C2 position. However, with a directing group at C3, it is possible to achieve lithiation at the C4 position.

  • Substituent Effects: The existing substituents on the furan ring play a significant role in directing incoming electrophiles. Electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it.[8][10]

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring prone to opening, and under what conditions does it typically occur?

A1: The furan ring has lower resonance energy compared to benzene, making it less aromatic and more susceptible to ring-opening.[2][9] This reaction is often catalyzed by acids, especially in the presence of nucleophiles like water or alcohols.[5][6][11] The process usually starts with protonation of the ring, leading to the formation of a 1,4-dicarbonyl compound.[2][12] The presence of water has been shown to be a more significant factor in promoting ring opening than the type of acidic initiator used.[5][11]

Q2: What are the common side reactions during the oxidation of furan rings?

A2: Oxidation of furans can lead to several side products, significantly impacting the yield of the desired product. Common side reactions include:

  • Over-oxidation: The intended product can be further oxidized, sometimes leading to complete degradation to smaller molecules like CO and CO₂.[8]

  • Polymerization: Under acidic conditions, furan and its derivatives can polymerize.[8]

  • Formation of Isomers: The reaction conditions can sometimes lead to the isomerization of the desired product.[8]

  • Incomplete Conversion: The reaction may halt at an intermediate stage, resulting in a mixture of products.[8]

Q3: How can I effectively purify my furan derivative while minimizing degradation?

A3: The purification of furan derivatives can be challenging due to their potential instability.[7] To minimize degradation during purification:

  • Avoid High Temperatures: If using distillation, perform it under a vacuum to lower the boiling point.[7]

  • Use an Inert Atmosphere: For air-sensitive compounds, conduct purification steps under a nitrogen or argon atmosphere.[7]

  • Neutralize Acidic Residues: Before concentrating the product, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid catalyst.[7]

  • Proper Storage: Store purified furans in a cool, dark place.[7]

Q4: My catalyst is deactivating quickly during a furan modification reaction. What are the likely causes?

A4: Rapid catalyst deactivation is a common problem in furan chemistry. The primary causes are:

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can adsorb to the catalyst's active sites and deactivate them.[4]

  • Fouling (Coking): Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites. This is more prevalent at high temperatures.[4]

  • Thermal Degradation (Sintering): High temperatures can cause the active metal particles of the catalyst to agglomerate, reducing the active surface area.[4]

  • Leaching: The active metal component of the catalyst may dissolve into the reaction medium.[4]

Data Presentation

Table 1: Effect of Water on Furan Ring Opening During Furfuryl Alcohol Polymerization

InitiatorAdditional Water (w/w)Conversion DegreeDegree of Open Structures (DOS)
Initiator A0%~0.8Low
Initiator A50%~0.8High
Initiator B0%~0.6Low
Initiator B50%~0.6High

This table illustrates that the presence of additional water significantly increases the degree of open structures, indicating more furan ring opening, regardless of the initiator used. Data adapted from a study on furfuryl alcohol polymerization.[5]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Furan with a Mild Catalyst

This protocol uses a milder catalyst to minimize polymerization and degradation of the acid-sensitive furan ring.[2]

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Under a nitrogen atmosphere, add the furan derivative and a mild Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂) to an anhydrous solvent (e.g., dichloromethane) in the flask.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetic anhydride) dropwise via the dropping funnel while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of ice-water to quench the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification of a Furan Derivative by Vacuum Distillation

This protocol is suitable for thermally stable, volatile furan derivatives.[7]

  • Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry.

  • Crude Product: Place the crude furan derivative in the distillation flask.

  • Vacuum: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point and pressure.

  • Storage: Store the purified furan in a sealed container in a cool, dark place.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Decomposition in Furan Reaction check_conditions Review Reaction Conditions start->check_conditions check_polymerization Observe for Polymer/Tar Formation start->check_polymerization check_selectivity Analyze for Isomeric Products start->check_selectivity harsh_acid Using Strong Acid? check_conditions->harsh_acid high_temp High Temperature? check_conditions->high_temp protic_solvent Using Protic Solvent? check_conditions->protic_solvent polymer_yes Yes check_polymerization->polymer_yes Polymer Observed polymer_no No check_polymerization->polymer_no No Polymer selectivity_issue Yes check_selectivity->selectivity_issue Incorrect Isomer no_selectivity_issue No check_selectivity->no_selectivity_issue Correct Isomer milder_acid Action: Use Milder Acid Catalyst harsh_acid->milder_acid Yes lower_temp Action: Lower Reaction Temperature high_temp->lower_temp Yes anhydrous_solvent Action: Use Anhydrous, Aprotic Solvent protic_solvent->anhydrous_solvent Yes optimize_purification Optimize Purification (e.g., Vacuum Distillation) milder_acid->optimize_purification lower_temp->optimize_purification anhydrous_solvent->optimize_purification polymer_yes->milder_acid polymer_yes->lower_temp polymer_no->optimize_purification use_blocking_groups Action: Employ Blocking Groups or Directed Metalation selectivity_issue->use_blocking_groups no_selectivity_issue->optimize_purification use_blocking_groups->optimize_purification

Caption: Troubleshooting workflow for furan modification reactions.

References

Preventing degradation of (3-Furan-2-yl-propyl)-methyl-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (3-Furan-2-yl-propyl)-methyl-amine?

A1: The degradation of this compound is likely influenced by several factors, primarily:

  • Oxidation: Both the furan ring and the secondary amine are susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of various degradation products. The furan moiety can form peroxides, which can lead to polymerization.

  • Light: Furan-containing compounds can be light-sensitive. Photochemical reactions can initiate or accelerate degradation pathways.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Moisture: Amines can be hygroscopic, and the presence of water could potentially participate in hydrolytic degradation pathways of the furan ring under certain conditions.

  • pH: Extreme pH conditions (strong acids or bases) can catalyze the degradation of the furan ring.

Q2: What are the visual signs of degradation?

A2: Degradation of this compound may be indicated by:

  • Color change: A change from a colorless or pale yellow liquid to a darker yellow or brown coloration often suggests the formation of degradation products.

  • Precipitation: The formation of solid precipitates or a hazy appearance can indicate the formation of insoluble polymeric materials.

  • Change in viscosity: An increase in viscosity can be a sign of polymerization.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, we recommend the following storage conditions:

  • Temperature: Store at a controlled cool temperature, ideally between 2-8°C. Avoid freezing.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Use a tightly sealed container made of a non-reactive material like amber glass.

  • Moisture: Ensure the container is dry and tightly sealed to prevent moisture ingress.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Compound has darkened in color. Oxidation of the furan ring or amine.Purge the vial headspace with an inert gas (nitrogen or argon) before sealing. Store in an amber vial in a cool, dark place.
Precipitate has formed in the solution. Polymerization of the furan moiety, possibly initiated by peroxides.Discard the product. To prevent this, ensure storage under an inert atmosphere and away from light and heat.
Loss of compound activity in my assay. Chemical degradation leading to a lower concentration of the active compound.Re-qualify the compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) to determine its purity. If degraded, use a fresh, properly stored sample.
Inconsistent analytical results. On-going degradation of the sample.Prepare solutions fresh from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles if the compound is stored in a frozen solution.

Summary of Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2-8°CTo slow down the rate of chemical degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidative degradation of the furan ring and amine.
Light Protected from light (Amber vial)To prevent photo-degradation.
Container Tightly sealed, non-reactive (Amber glass)To prevent exposure to air and moisture, and avoid reaction with the container material.
Moisture Dry conditionsTo prevent potential hydrolysis.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify the potential degradation pathways and products of this compound.

Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

      • Keep the solutions at room temperature and 60°C.

      • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

      • Keep the solutions at room temperature and 60°C.

      • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature.

      • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 60°C.

      • Place a 1 mL aliquot of the stock solution in an oven at 60°C.

      • Analyze samples at 1, 3, and 7 days.

    • Photolytic Degradation:

      • Expose a solid sample and a 1 mL aliquot of the stock solution to light in a photostability chamber (ICH Q1B option).

      • Analyze samples after a specified exposure period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. An HPLC-MS method is recommended for the identification of degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound in each stress condition.

    • Identify and, if possible, quantify the major degradation products.

    • Use the data to propose potential degradation pathways.

Visualizations

cluster_storage Storage & Handling cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_outcomes Outcomes Proper Storage Proper Storage Stable Compound Stable Compound Proper Storage->Stable Compound Improper Storage Improper Storage Oxygen Oxygen Improper Storage->Oxygen Light Light Improper Storage->Light Heat Heat Improper Storage->Heat Oxidation Oxidation Oxygen->Oxidation Photodegradation Photodegradation Light->Photodegradation Heat->Oxidation Polymerization Polymerization Heat->Polymerization Degraded Compound Degraded Compound Oxidation->Degraded Compound Polymerization->Degraded Compound Photodegradation->Degraded Compound

Caption: Logical relationship between storage conditions and compound stability.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Apply Stress Conditions->Photolytic Stress Sample Analysis (HPLC/LC-MS) Sample Analysis (HPLC/LC-MS) Acid Hydrolysis->Sample Analysis (HPLC/LC-MS) Base Hydrolysis->Sample Analysis (HPLC/LC-MS) Oxidation->Sample Analysis (HPLC/LC-MS) Thermal Stress->Sample Analysis (HPLC/LC-MS) Photolytic Stress->Sample Analysis (HPLC/LC-MS) Data Evaluation Data Evaluation Sample Analysis (HPLC/LC-MS)->Data Evaluation End End Data Evaluation->End

Caption: Experimental workflow for a forced degradation study.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Furan-Based Amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The position of substituents on the furan ring can significantly influence the pharmacological properties of the resulting molecule. This guide provides a comparative overview of the biological activities of furan-based amine isomers, focusing on anticancer and antimicrobial properties. Due to the limited availability of direct comparative studies on simple 2-aminofuran versus 3-aminofuran derivatives, this guide will compare representative compounds from the 2-aminofuran and 3-aminobenzofuran classes, highlighting their structure-activity relationships based on available experimental data.

Comparative Analysis of Anticancer Activity

Furan-based compounds have demonstrated significant potential as anticancer agents, with mechanisms often involving the disruption of cellular processes critical for tumor growth.[2]

Table 1: Comparison of in vitro Anticancer Activity of Representative Furan-Based Amine Derivatives

Compound ClassRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
2-Aminofuran Derivative Furo[2,3-d]pyrimidine derivative (7b)MCF-7 (Breast)6.72[3]
HepG2 (Liver)7.28[3]
3-Aminobenzofuran Derivative 3-Aminobenzofuran-based compound (6g)MDA-MB-231 (Breast)3.01[4]
HCT-116 (Colon)5.20[4]
HT-29 (Colon)9.13[4]
HeLa (Cervical)11.09[4]

It is important to note that the compounds in Table 1 are not direct isomers. The 2-aminofuran derivative is a furopyrimidine, while the 3-aminobenzofuran derivative has a different core structure. However, this comparison illustrates the potent anticancer activity observed in both classes of compounds. The 3-aminobenzofuran derivative 6g, for instance, shows significant cytotoxicity against a panel of cancer cell lines.[4] Similarly, the 2-aminofuran derivative 7b exhibits potent activity against breast and liver cancer cell lines.[3]

Comparative Analysis of Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties.[2]

Table 2: Comparison of in vitro Antimicrobial Activity of Representative Furan-Based Amine Derivatives

Compound ClassRepresentative DerivativeTest OrganismMIC (µg/mL)Reference
2-Aminofuran Derivative 2-Amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazoleBacteria (in vivo)Active[5]
3-Aminobenzofuran Derivative N/AN/AN/A

Direct comparative data for the antimicrobial activity of 2- and 3-aminofuran isomers is scarce in the reviewed literature. However, derivatives of 2-aminofuran, such as 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole, have been reported to possess in vivo antibacterial properties.[5] The free amino group was noted to be important for maximal activity.[5]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.[2]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

Several furan derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[4] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Furan-Based Amine Isomer cluster_1 Cellular Target cluster_2 Cellular Processes Furan_Derivative Furan-Based Amine Derivative Tubulin Tubulin Furan_Derivative->Tubulin Binds to Polymerization Microtubule Polymerization Furan_Derivative->Polymerization Inhibits Microtubule_Dynamics Disruption of Microtubule Dynamics Furan_Derivative->Microtubule_Dynamics Tubulin->Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Furan-Based Amine Derivatives.

Another reported mechanism of action for some 2-aminofuran derivatives is the inhibition of P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance in cancer cells.[2]

P_gp_Inhibition cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular Pgp P-glycoprotein (P-gp) Intra_Drug Intracellular Drug Concentration Chemo_Drug Chemotherapeutic Drug Chemo_Drug->Pgp Efflux Chemo_Drug->Intra_Drug Increased Accumulation Furan_Derivative Furan-Based Amine Derivative Furan_Derivative->Pgp

Caption: P-glycoprotein (P-gp) Inhibition by Furan-Based Amine Derivatives.

References

A Comparative Guide to the Analytical Validation of (3-Furan-2-yl-propyl)-methyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical validation of novel pharmaceutical compounds is a critical prerequisite for ensuring data integrity throughout the drug development lifecycle. This guide provides a comparative overview of two principal analytical methodologies for the quantification of (3-Furan-2-yl-propyl)-methyl-amine, a secondary amine containing a furan moiety. While specific validated methods for this compound are not extensively documented in the public domain, this document outlines two common and reliable approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. This guide presents hypothetical, yet realistic, validation data and detailed experimental protocols to provide a practical framework for researchers. The methodologies and validation parameters are described in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2)[1][2].

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[3] For a secondary amine like this compound, derivatization may be employed to enhance chromatographic separation and detection.[4][5] Gas Chromatography (GC) is another powerful technique, particularly well-suited for volatile and semi-volatile compounds.[6][7][8] The use of a mass spectrometry (MS) detector provides high sensitivity and selectivity.

The following table summarizes the key parameters of the two proposed analytical methods for the analysis of this compound.

ParameterHPLC-UV MethodGC-MS Method
Instrumentation HPLC system with UV DetectorGas Chromatograph with Mass Spectrometer
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Phosphate Buffer (pH 7.0)Helium
Detection UV at 254 nmMass Spectrometry (Scan/SIM mode)
Derivatization Pre-column with Dansyl ChlorideNot required
Sample Preparation Liquid-liquid extraction, derivatizationLiquid-liquid extraction, solvent exchange
Analysis Time ~15 minutes~10 minutes

Validation Data Summary

The following table presents hypothetical validation data for the two proposed methods, based on typical performance characteristics observed for similar analytical procedures. These parameters are essential for demonstrating that the analytical method is suitable for its intended purpose.[1]

Validation ParameterHPLC-UV MethodGC-MS MethodICH Q2(R1) Guideline
Linearity (r²) > 0.999> 0.999≥ 0.99
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Typically 98.0 - 102.0% for assay
Precision (RSD%)
- Repeatability< 1.0%< 1.5%Typically < 2%
- Intermediate Precision< 2.0%< 2.5%Typically < 3%
LOD (µg/mL) 0.20.02Signal-to-Noise ratio of 3:1
LOQ (µg/mL) 0.70.07Signal-to-Noise ratio of 10:1
Specificity No interference from placeboNo interference from placeboDemonstrated

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method involves pre-column derivatization of the secondary amine with dansyl chloride to introduce a chromophore, enabling sensitive UV detection.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 20 mM Phosphate Buffer, pH 7.0 (B).

    • 0-10 min: 50% A to 90% A

    • 10-12 min: 90% A

    • 12-13 min: 90% A to 50% A

    • 13-15 min: 50% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range.

  • Sample Preparation:

    • Extract a known amount of the sample containing this compound with a suitable organic solvent.

    • Evaporate the solvent and reconstitute the residue in 1 mL of acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution, add 100 µL of 10 mg/mL dansyl chloride in acetone and 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Vortex and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 50 µL of 250 mM sodium hydroxide to hydrolyze excess dansyl chloride.

    • Vortex and let stand for 15 minutes.

    • Neutralize with 50 µL of 250 mM hydrochloric acid.

    • Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity for the analysis of this compound without the need for derivatization.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with a suitable solvent system (e.g., basified aqueous solution extracted with ethyl acetate).

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract under a stream of nitrogen if necessary.

    • Inject 1 µL into the GC-MS.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting start Define Analytical Procedure's Purpose protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Prepare Validation Report acceptance->report end Method is Validated report->end

Caption: Overall workflow for analytical method validation.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve/Extract weigh->dissolve derivatize Derivatize with Dansyl Chloride dissolve->derivatize filtrate Filter derivatize->filtrate inject Inject into HPLC filtrate->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Standard Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC-UV method.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard/Sample extract Liquid-Liquid Extraction weigh->extract concentrate Concentrate/Solvent Exchange extract->concentrate inject Inject into GC concentrate->inject separate Chromatographic Separation (HP-5MS) inject->separate detect Mass Spectrometric Detection separate->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify against Standard Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the GC-MS method.

References

A Comparative Guide to Furan Analysis: Cross-Validation of HPLC and GC-MS Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of furan, a potential human carcinogen found in heat-treated foods and other materials, is of critical importance. The selection of an appropriate analytical methodology is paramount for ensuring data reliability and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for furan analysis, supported by experimental data and detailed protocols.

While GC-MS is the established and predominantly utilized technique for furan quantification due to the compound's high volatility, this guide will also explore the theoretical application and challenges of HPLC for this purpose, culminating in a discussion on the principles of cross-validation between these two methods.

At a Glance: HPLC vs. GC-MS for Furan Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Analyte Volatility Best suited for non-volatile and thermally labile compounds.[2] Furan's high volatility presents a significant challenge.Ideal for volatile and semi-volatile compounds like furan.[1][3]
Sample Preparation May require pre-concentration or derivatization to enhance retention and detection of volatile analytes.Typically involves headspace sampling (static or solid-phase microextraction - SPME), which is ideal for volatile compounds.
Sensitivity Generally lower for highly volatile, non-derivatized compounds. Detection can be challenging.High sensitivity, especially with mass spectrometry, allowing for detection at trace levels (ng/g).[1]
Typical Detector UV-Vis/Diode Array Detector (DAD). Furan has a UV absorbance maximum around 205-208 nm.[4]Mass Spectrometer (MS), providing high selectivity and structural information for confident identification.
Cost & Throughput Can have higher operational costs due to solvent consumption.[2] Throughput can be moderate.Generally more cost-effective per sample for volatile analysis due to lower solvent usage.[2] High throughput is achievable with autosamplers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with headspace sampling, is the industry standard for furan analysis. This technique effectively separates furan from the sample matrix and provides sensitive and selective detection.

1. Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

This is a widely used method that involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS system.

  • Sample Preparation:

    • Homogenize the sample if solid.

    • Weigh 1-5 g of the sample into a 20 mL headspace vial.

    • Add 5 mL of a saturated NaCl solution to aid the release of volatile compounds.

    • Spike with an internal standard solution (e.g., d4-furan).

    • Immediately seal the vial with a PTFE-faced septum and aluminum cap.

  • HS-SPME Procedure:

    • Incubate the vial at a controlled temperature (e.g., 30-60°C) for a set time (e.g., 15 minutes) to allow for equilibration of furan in the headspace.

    • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a specific duration (e.g., 10-20 minutes) to adsorb the analytes.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250-280°C.

    • Column: HP-5MS, 30 m x 0.25 mm ID, 1.0 µm film thickness (or similar).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Initial temperature of 32-35°C held for 4-5 minutes, ramped to 200°C at 20°C/min, and held for 3 minutes.

    • MS Detector: Electron Ionization (EI) mode at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of furan (m/z 68 and 39) and d4-furan (m/z 72).

2. Static Headspace (S-HS)-GC-MS

This method involves directly injecting a portion of the headspace gas from the sample vial into the GC-MS.

  • Sample Preparation:

    • Similar to HS-SPME, place the sample (1-10 g) and internal standard in a sealed headspace vial.

    • For some matrices, dilution with water or saturated NaCl solution is necessary.

  • Headspace Sampling:

    • Equilibrate the vial in a heated autosampler (e.g., 60-80°C) for a defined time (e.g., 30 minutes).

    • A heated, gas-tight syringe or a transfer line injects a fixed volume of the headspace into the GC injector.

  • GC-MS Conditions:

    • Similar to those used for HS-SPME-GC-MS.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of furan by HPLC is challenging due to its high volatility and poor retention on standard reversed-phase columns. The following protocol is a hypothetical approach based on available literature for furan and its derivatives, likely requiring significant optimization and validation.

  • Sample Preparation (with pre-concentration):

    • Homogenize the sample.

    • Extract furan into a suitable solvent (e.g., methanol or acetonitrile).

    • Employ a pre-concentration technique such as solid-phase extraction (SPE) or a nitrogen blow-down step to increase the analyte concentration. This step is critical for achieving adequate sensitivity.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol. An acidic modifier (e.g., 0.1% formic or phosphoric acid) may be required.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

    • Detector: UV-Vis or Diode Array Detector (DAD) set to a low wavelength (e.g., 205 nm) for furan detection.[4]

    • Injection Volume: 10-20 µL.

Quantitative Data Comparison

The following table summarizes typical performance data for the well-established GC-MS methods for furan analysis. Corresponding data for a validated HPLC method for furan is not widely available in the literature, reflecting the challenges and infrequent use of this technique for this specific analyte.

ParameterHS-SPME-GC-MSStatic HS-GC-MSHPLC-UV (Hypothetical)
Limit of Detection (LOD) 0.001 - 0.3 ng/g[5][6]~0.3 ng/gLikely in the µg/mL range without pre-concentration.[4]
Limit of Quantification (LOQ) 0.003 - 0.8 ng/g[5][6]~2.0 - 5.0 ng/gHigher than GC-MS, highly method-dependent.
Linearity (r²) > 0.99> 0.99> 0.99 (for furan derivatives)
Recovery (%) 75 - 117%90 - 105%Highly dependent on the extraction and pre-concentration efficiency.
Precision (RSD%) 1 - 16% (intra-day)< 15%Typically < 5% for well-behaved analytes, but may be higher for volatile compounds.

Mandatory Visualization

Furan Analysis Workflow Figure 1. Experimental Workflows for Furan Analysis cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow (Hypothetical) GC_Sample Sample Homogenization GC_Vial Vial Sealing with Internal Standard GC_Sample->GC_Vial GC_HS Headspace Extraction (SPME or Static) GC_Vial->GC_HS GC_Inject GC Injection & Separation GC_HS->GC_Inject GC_Detect MS Detection (SIM Mode) GC_Inject->GC_Detect GC_Data Data Analysis GC_Detect->GC_Data HPLC_Sample Sample Homogenization HPLC_Extract Solvent Extraction HPLC_Sample->HPLC_Extract HPLC_Precon Pre-concentration (e.g., SPE) HPLC_Extract->HPLC_Precon HPLC_Inject HPLC Injection & Separation HPLC_Precon->HPLC_Inject HPLC_Detect UV Detection (~205 nm) HPLC_Inject->HPLC_Detect HPLC_Data Data Analysis HPLC_Detect->HPLC_Data CrossValidation Figure 2. Logical Workflow for Cross-Validation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis Sample Homogenized Sample Aliquots GCMS_Analysis Established GC-MS Method Sample->GCMS_Analysis HPLC_Analysis Developed HPLC Method Sample->HPLC_Analysis GCMS_Result Quantitative Result A GCMS_Analysis->GCMS_Result Compare Compare Results (A vs. B) GCMS_Result->Compare HPLC_Result Quantitative Result B HPLC_Analysis->HPLC_Result HPLC_Result->Compare Validation Statistical Analysis (e.g., t-test, Bland-Altman) Assess Correlation & Bias Compare->Validation

References

Furan vs. Thiophene Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences a compound's pharmacological profile. Furan and thiophene, both five-membered aromatic heterocycles, are frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that can impart comparable biological activities to a molecule.[1] Their structural similarity, differing only by the heteroatom (oxygen in furan, sulfur in thiophene), belies significant differences in their electronic and physicochemical properties. This guide provides an objective, data-driven comparison of furan and thiophene-containing analogs to inform strategic decisions in drug design and development.

Comparative Analysis of Physicochemical Properties

The fundamental differences between furan and thiophene arise from the distinct nature of their heteroatoms. Oxygen's higher electronegativity and smaller atomic size compared to sulfur have cascading effects on aromaticity, polarity, and metabolic stability.[2][3] These properties are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

FeatureFuranThiopheneRationale & Impact on Drug Properties
Heteroatom OxygenSulfurThe core structural difference defining the two rings.[1]
Electronegativity of Heteroatom Higher (3.44)[3]Lower (2.56)[3]Oxygen's higher electronegativity leads to a more polar ring. This can influence solubility and interactions with biological targets.[1]
Aromaticity LowerHigherThiophene has greater resonance energy and electron delocalization, contributing to higher stability. The order of aromaticity is generally Benzene > Thiophene > Pyrrole > Furan.[2][3]
Polarity More PolarLess PolarThe significant electronegativity of oxygen in furan results in a more polar molecule.[1]
Hydrogen Bonding Capability Oxygen can act as a hydrogen bond acceptor.[1]Sulfur is a weaker hydrogen bond acceptor.[1]Furan's ability to accept hydrogen bonds can be critical for specific receptor-ligand interactions.
Metabolic Stability Generally considered less stable; can be metabolized to reactive intermediates.[1]Generally considered more metabolically stable.[1]Thiophene's greater stability can lead to improved pharmacokinetic profiles and reduced potential for metabolism-mediated toxicity.[4]
Boiling Point 31.4°C[5]84°C[5]The difference in boiling points reflects the variance in intermolecular forces and molecular weight.
Comparative Analysis of Biological Activity

The choice between a furan and a thiophene scaffold is highly context-dependent, with the resulting biological activity influenced by the overall molecular structure and the specific therapeutic target.[1]

Anticancer Activity

Both furan and thiophene moieties have been successfully incorporated into potent anticancer agents.[6] However, comparative studies show that neither heterocycle is universally superior; the preferred core often depends on the specific molecular scaffold and cancer cell line.[1]

Compound SeriesFuran Analog IC50 (µM)Thiophene Analog IC50 (µM)Cell LineConclusion
Chalcone Derivatives Slightly better activity than thiophene analog-A549 (Lung), HepG2 (Liver)The furan-containing compound showed slightly better activity in this specific series.[1]
Pyrazole Derivatives -Superior potency to furan analogA549 (Lung)The thiophene analog demonstrated superior potency against this lung cancer cell line.[1]
Pyrazolyl Hybrid Chalcones ActivePotent, comparable to doxorubicinA549 (Lung), HepG2 (Liver)In this series, the thiophene-containing chalcone was identified as a highly potent agent.[6]

Anti-inflammatory Activity

The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Both furan and thiophene scaffolds have been utilized to develop potent and selective COX-2 inhibitors.

Compound SeriesFuran AnalogThiophene AnalogTargetKey Findings
Diaryl Heterocycles Furanone derivatives (e.g., Rofecoxib) demonstrate exceptionally high selectivity for COX-2.[1]Thiophene-based compounds have also been shown to be potent and selective COX-2 inhibitors.[1]COX-2Both scaffolds can yield highly selective COX-2 inhibitors. The choice may depend on the desired level of selectivity and overall physicochemical properties.[1]

Antimicrobial Activity

In the development of antimicrobial agents, comparative studies often suggest a performance advantage for thiophene analogs over their furan counterparts.

Compound SeriesFuran Analog PerformanceThiophene Analog PerformanceTarget PathogensKey Findings
General Comparison Often less potent than thiophene counterparts.Frequently exhibit superior antimicrobial potency.[1]Various BacteriaThiophene is often the preferred scaffold for antimicrobial drug design.[1]
Drug-Resistant Bacteria Substitution of a thiophene core with furan did not lead to significant improvement in activity.[7]Thiophene derivatives showed potent activity against colistin-resistant A. baumannii and E. coli.[7]Gram-negative bacteriaThiophene derivatives demonstrated significant potential against challenging drug-resistant pathogens.[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the objective comparison of chemical analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[6]

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a density of approximately 5 × 10⁴ cells/well.[6]

  • Incubation: The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the furan and thiophene analogs and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex relationships, workflows, and biological pathways relevant to the comparison of furan and thiophene analogs.

cluster_bioisosteres Bioisosteric Replacement Strategy cluster_evaluation Comparative Evaluation cluster_decision Decision Lead Lead Compound (e.g., Benzene Ring) Furan Furan Analog Lead->Furan Replace Thiophene Thiophene Analog Lead->Thiophene Replace Activity Biological Activity (e.g., IC50) Furan->Activity PK Pharmacokinetics (e.g., Stability) Furan->PK Thiophene->Activity Thiophene->PK SAR Structure-Activity Relationship (SAR) Activity->SAR PK->SAR

Caption: Bioisosterism as a strategy in drug design.

cluster_synthesis Synthesis cluster_screening Screening & Analysis cluster_outcome Outcome Syn_F Synthesize Furan Analog Series Assay In Vitro Assays (e.g., MTT, COX) Syn_F->Assay ADME In Vitro ADME (e.g., Metabolic Stability) Syn_F->ADME Syn_T Synthesize Thiophene Analog Series Syn_T->Assay Syn_T->ADME Data Data Analysis (IC50, Stability) Assay->Data ADME->Data Compare Comparative Profile Data->Compare Decision Select Optimal Scaffold Compare->Decision

Caption: Experimental workflow for comparing analogs.

Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response Inhibitor Furan or Thiophene Analog Inhibitor->Kinase2

Caption: Inhibition of a signaling pathway by analogs.

Conclusion

The bioisosteric replacement of a furan with a thiophene ring, or vice versa, is a well-established and powerful strategy in medicinal chemistry.[1] This guide has provided a comparative overview demonstrating that neither heterocycle is universally superior. The choice is nuanced and depends heavily on the specific biological target, the desired pharmacological profile, and the overall molecular context.[6] Thiophene analogs often exhibit enhanced metabolic stability and, in many cases, superior antimicrobial and anticancer potency.[1][6] Conversely, furan-containing compounds have shown excellent efficacy and high selectivity as anti-inflammatory agents and can be advantageous in specific anticancer scaffolds.[1] A thorough, case-by-case evaluation supported by empirical data is essential for leveraging the distinct properties of these valuable heterocyclic cores in the design of next-generation therapeutics.

References

Efficacy of (3-Furan-2-yl-propyl)-methyl-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases reveals a significant lack of specific in vivo and in vitro efficacy data for the compound (3-Furan-2-yl-propyl)-methyl-amine. While the furan moiety is a core structure in numerous biologically active compounds, experimental data detailing the specific pharmacological effects of this particular molecule is not publicly available. This guide, therefore, cannot provide a direct comparison of its efficacy with other alternatives based on experimental evidence.

Instead, this document will provide a broader context of the known biological activities associated with various furan derivatives. It is crucial to emphasize that the activities described for these related compounds cannot be extrapolated to this compound, as minor structural changes can lead to vastly different biological effects.

General Biological Activities of Furan-Containing Compounds

The furan ring is a versatile heterocyclic scaffold that is present in a wide array of natural products and synthetic molecules. Research has shown that furan derivatives exhibit a diverse range of pharmacological activities, including:

  • Antimicrobial Activity: Certain furan-containing compounds have demonstrated inhibitory effects against various pathogens. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been investigated for their activity against bacteria and fungi.

  • Anticancer Properties: A number of furan derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown varying degrees of cytotoxicity against different cancer cell lines in in vitro studies.

  • Central Nervous System (CNS) Activity: The furan scaffold is also found in molecules that interact with targets in the central nervous system. For example, some furan derivatives have been explored for their potential as pro-cognitive or anxiolytic agents.

Lack of Specific Data for this compound

Despite the broad interest in furan chemistry, specific studies detailing the in vivo or in vitro efficacy of this compound are absent from the current scientific literature. No published research provides quantitative data such as:

  • IC50 or EC50 values from in vitro assays.

  • Dose-response curves for any biological target.

  • Pharmacokinetic and pharmacodynamic (PK/PD) data .

  • Efficacy data from animal models of disease.

Chemical suppliers list this compound as a research chemical, indicating its availability for investigational purposes. However, this does not imply any known or validated biological activity.

Future Directions

To ascertain the in vivo and in vitro efficacy of this compound, dedicated experimental studies would be required. A typical workflow for such an investigation is outlined below.

Caption: A generalized workflow for determining the in vitro and in vivo efficacy of a novel compound.

Conclusion

Structure-Activity Relationship of Furan Propylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as antibacterial, anti-inflammatory, anticancer, and neuroprotective agents.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-containing compounds, with a focus on derivatives bearing a propylamine or structurally related alkylamine side chain. The information is compiled from various studies to assist researchers in the design and development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring and the attached side chains.[4] The following tables summarize quantitative data from studies on furan derivatives with alkylamine or related functionalities, highlighting their potential as inhibitors of specific biological targets.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases.[5]

Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Furanochalcones

CompoundStructureMAO-B IC50 (µM)MAO-A IC50 (µM)
2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-oneImage of the chemical structure of 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one0.17428.6

Data sourced from PubMed.[6]

The data indicates that the furan-substituted phenylpropenone scaffold can lead to potent and selective MAO-B inhibition.[6] The presence of chloro-substituents on both the furan and phenyl rings appears to be a key determinant of this activity.

ST2 Inhibition

The ST2 receptor is involved in inflammatory and immune responses, making it a target for conditions like graft-versus-host disease.

Table 2: ST2 Inhibitory Activity of 1-(Furan-2-ylmethyl)pyrrolidine Derivatives

CompoundA Ring SubstitutionB Ring SubstitutionIC50 (µM)
iST2-12-NO2Unsubstituted36.3
3a3-NO2Unsubstituted>100
3b4-NO2Unsubstituted18.1
3c2-NO24-N(CH3)211.2
4a2-NO24-pyrrolidine13.9
4b2-NO24-piperidine14.1
9a2-NO24-COOCH312.0
102-NO24-COOH46.1

Data sourced from the National Institutes of Health (NIH).[7]

The SAR study of these ST2 inhibitors reveals that substitution on both the phenyl (A ring) and the second phenyl (B ring) attached to the pyrrolidine is critical for activity. An ortho-nitro group on the A ring is preferred, and various substitutions at the 4-position of the B ring, such as dimethylamine, pyrrolidine, piperidine, and methyl ester, enhance the inhibitory activity.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments cited in the literature for evaluating furan derivatives.

Monoamine Oxidase Inhibition Assay

This assay determines the inhibitory potential of compounds against MAO-A and MAO-B.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is used as a non-selective substrate.

  • Incubation: The reaction mixture contains the respective MAO enzyme, the test compound at various concentrations, and a buffer solution. The mixture is pre-incubated to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate, kynuramine. After a specific incubation period, the reaction is terminated.

  • Detection: The product of the enzymatic reaction is measured fluorometrically or spectrophotometrically to determine the rate of reaction.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][8]

ST2/IL-33 Binding Assay (AlphaLISA)

This biochemical assay measures the ability of a compound to inhibit the binding of ST2 to its ligand, IL-33.

Protocol:

  • Reagents: Biotinylated IL-33, acceptor beads conjugated to an anti-ST2 antibody, and streptavidin-coated donor beads are used.

  • Assay Plate Preparation: Test compounds are serially diluted in an assay buffer.

  • Incubation: The test compound, biotinylated IL-33, and acceptor beads are incubated together. Subsequently, streptavidin-coated donor beads are added.

  • Detection: The plate is read on an AlphaLISA-compatible reader. In the absence of an inhibitor, the binding of IL-33 to ST2 brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.[7]

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of compounds on cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the furan derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.[9]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of furan propylamine derivatives.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Advanced Studies Start Lead Compound (Furan Propylamine Scaffold) Design Design Analogs (Vary Substituents) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening In vitro Screening (e.g., MAO, ST2 assays) Synthesis->Screening Data Quantitative Data (IC50, Ki) Screening->Data SAR Identify Key Structural Features Data->SAR Optimization Lead Optimization SAR->Optimization Mechanism Mechanism of Action SAR->Mechanism Optimization->Design Iterative Improvement InVivo In vivo Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate MAO_Inhibition cluster_0 Normal Neuronal Transmission cluster_1 MAO Inhibition by Furan Derivative Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Metabolites Inactive Metabolites MAO->Metabolites Increased_NT Increased Neurotransmitter Levels in Synapse MAO->Increased_NT Inhibitor Furan Propylamine Derivative (MAO Inhibitor) Inhibitor->MAO Inhibition Enhanced_Signal Enhanced Receptor Signaling Increased_NT->Enhanced_Signal

References

Comparative Analysis of (3-Furan-2-yl-propyl)-methyl-amine and Known Serotonin Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical benchmark of (3-Furan-2-yl-propyl)-methyl-amine as an inhibitor of the serotonin transporter (SERT). At the time of publication, the specific biological targets and inhibitory activity of this compound have not been extensively characterized in publicly available literature. This document is intended for illustrative and educational purposes, providing a framework for the potential evaluation of this compound against established SERT inhibitors.

This guide provides a comparative overview of the hypothetical inhibitory activity of this compound against the human serotonin transporter (SERT), benchmarked against a selection of well-characterized selective serotonin reuptake inhibitors (SSRIs). The data presented for the benchmark compounds are sourced from publicly available scientific literature.

Data Presentation: Comparative Inhibitory Affinity for the Serotonin Transporter

The inhibitory potential of a compound for SERT is commonly quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporters in the absence of the natural substrate. A lower Ki value indicates a higher binding affinity.

CompoundChemical StructureKi (nM) for human SERT
This compound Chemical structure of this compoundHypothetical
EscitalopramChemical structure of Escitalopram1.1[1]
ParoxetineChemical structure of Paroxetine~1 (High Affinity)[1]
Fluoxetine (R-fluoxetine)Chemical structure of Fluoxetine1.4[1]
SertralineChemical structure of Sertraline~1 (Strong Inhibition)[1]

Experimental Protocols

A detailed methodology for a competitive radioligand binding assay to determine the Ki of a test compound for the human serotonin transporter (hSERT) is provided below.

Protocol: Determination of Inhibitory Affinity (Ki) for hSERT via Competitive Radioligand Binding Assay

1. Objective:

To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) by measuring its ability to displace the radioligand [3H]citalopram.

2. Materials:

  • hSERT Membrane Preparation: Membranes from a stable cell line expressing hSERT (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]citalopram (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Reference Inhibitors: Escitalopram, Paroxetine, Fluoxetine, Sertraline.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well Microplates.

  • Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).

  • Cell Harvester.

  • Liquid Scintillation Counter.

3. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [3H]citalopram in the assay buffer to a final concentration at or near its dissociation constant (Kd), typically around 1 nM.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: 50 µL of assay buffer + 50 µL of [3H]citalopram + 100 µL of hSERT membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control + 50 µL of [3H]citalopram + 100 µL of hSERT membrane preparation.

    • Test Compound Wells: 50 µL of each dilution of the test compound + 50 µL of [3H]citalopram + 100 µL of hSERT membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (approximately 25°C) for 60 to 90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve with a variable slope) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand ([3H]citalopram).

        • Kd is the equilibrium dissociation constant of the radioligand for SERT.

Visualizations

Signaling Pathway: Serotonin Reuptake at the Synapse

cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin Release postsynaptic Postsynaptic Neuron sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding sert->presynaptic inhibitor (3-Furan-2-yl-propyl)- methyl-amine inhibitor->sert Inhibition

Caption: Serotonin reuptake mechanism at the synapse and its inhibition.

Experimental Workflow: Competitive Binding Assay

prep Prepare Reagents: - hSERT Membranes - [3H]citalopram - Test Compounds setup Assay Setup in 96-well Plate: Total, Non-specific, and Test Compound Wells prep->setup incubation Incubation (60-90 min at 25°C) setup->incubation filtration Filtration & Washing (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

References

A Comparative Guide to the Synthesis of Furan-Containing Compounds: Paal-Knorr vs. Feist-Benary

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable synthesis of furan-containing compounds is crucial due to their prevalence in biologically active molecules. This guide provides an objective comparison of two classical and widely used methods for furan synthesis: the Paal-Knorr synthesis and the Feist-Benary synthesis. We will delve into their respective mechanisms, performance, and critically, the factors influencing their reproducibility, supported by experimental data.

At a Glance: Paal-Knorr vs. Feist-Benary Synthesis

FeaturePaal-Knorr Furan SynthesisFeist-Benary Furan Synthesis
Starting Materials 1,4-Dicarbonyl compoundsα-Halo ketones and β-dicarbonyl compounds
Catalyst/Reagent Typically acid-catalyzed (e.g., H₂SO₄, HCl, p-TsOH)Typically base-catalyzed (e.g., pyridine, ammonia, triethylamine)[1]
Key Transformation Intramolecular cyclization and dehydration of a 1,4-dicarbonylIntermolecular condensation followed by intramolecular cyclization and dehydration
General Yields Generally good to excellent, but can be substrate-dependentModerate to good, can be influenced by side reactions
Substrate Scope Broad for 1,4-dicarbonyls, though their availability can be a limitationA wide range of α-halo ketones and β-dicarbonyls are commercially available[2]
Reaction Conditions Often requires heating and strong acids, which can be harsh for sensitive substratesGenerally milder conditions, but can require longer reaction times

Performance Comparison: Experimental Data

While extensive comparative studies on reproducibility are not abundant in the literature, the following table presents representative yields for the synthesis of specific furan derivatives using both methods. It is important to note that direct comparison should be made with caution as reaction conditions and substrates differ.

EntryFuran ProductSynthesis MethodReactantsCatalyst/ReagentConditionsYield (%)
12,5-DimethylfuranPaal-KnorrHexane-2,5-dionep-TsOHToluene, reflux85
22,5-DiphenylfuranPaal-Knorr1,4-Diphenyl-1,4-butanedioneH₂SO₄Acetic acid, 100°C92
3Ethyl 2-methyl-5-phenylfuran-3-carboxylateFeist-BenaryEthyl acetoacetate & 2-bromoacetophenonePyridineEthanol, reflux78
43-Acetyl-2,5-dimethylfuranFeist-BenaryAcetylacetone & 3-chloro-2-butanonePiperidineMethanol, rt65

Factors Influencing Reproducibility

The reproducibility of these syntheses is highly dependent on careful control of reaction parameters.

For the Paal-Knorr synthesis , the choice and concentration of the acid catalyst are critical. Strong acids can lead to side reactions such as polymerization or ring-opening of the furan product, especially at elevated temperatures. The presence of water can also negatively impact the final dehydration step. Modern variations using microwave assistance have been shown to reduce reaction times and potentially improve yields and reproducibility.

In the Feist-Benary synthesis , the choice of base is a key factor. Strong bases like sodium ethoxide can cause hydrolysis of ester functionalities in the β-dicarbonyl compound, leading to lower yields and purification challenges. Milder bases such as pyridine or triethylamine are often preferred. The reaction temperature and time also need to be optimized to ensure complete conversion and minimize the formation of byproducts, including potential furan isomers through a competing Paal-Knorr pathway.

Experimental Workflows and Influencing Factors

Furan_Synthesis_Workflow cluster_workflow General Synthesis Workflow cluster_factors Key Factors Affecting Reproducibility Start Starting Materials Reaction Reaction Setup (Solvent, Temp, Time) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Product Furan Product Purification->Product Purity Purity of Starting Materials Purity->Reaction Catalyst Catalyst/Reagent Choice & Concentration Catalyst->Reaction Conditions Precise Control of Temperature & Time Conditions->Reaction Atmosphere Inert vs. Air Atmosphere Atmosphere->Reaction

Caption: General workflow for furan synthesis and key factors impacting reproducibility.

Decision Pathway: Choosing Between Paal-Knorr and Feist-Benary

Decision_Tree Start Desired Furan-Containing Compound Q1 Are the required 1,4-dicarbonyl starting materials readily available? Start->Q1 PaalKnorr Consider Paal-Knorr Synthesis Q1->PaalKnorr Yes FeistBenary Consider Feist-Benary Synthesis Q1->FeistBenary No Q2 Are the functional groups in the starting materials sensitive to strong acids? PaalKnorr->Q2 Q2->PaalKnorr No, proceed with Paal-Knorr Q2->FeistBenary Yes

Caption: A decision-making guide for selecting between Paal-Knorr and Feist-Benary synthesis.

Detailed Experimental Protocols

Paal-Knorr Synthesis of 2,5-Dimethylfuran

Procedure:

  • To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 2,5-dimethylfuran.

Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

Procedure:

  • Dissolve ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL) and add pyridine (0.87 g, 11 mmol).

  • Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by a suitable method such as column chromatography to obtain ethyl 2-methyl-5-phenylfuran-3-carboxylate.

Summary and Outlook

Both the Paal-Knorr and Feist-Benary syntheses are valuable and versatile methods for the preparation of furan-containing compounds. The choice between them is often dictated by the availability of starting materials and the chemical nature of the desired product. The Paal-Knorr synthesis is often very efficient when the requisite 1,4-dicarbonyl is accessible and the target molecule can withstand acidic conditions. Conversely, the Feist-Benary synthesis provides a robust alternative with readily available starting materials and milder, basic conditions, making it suitable for more highly functionalized furans.

For drug development professionals and researchers, a thorough understanding of the factors that influence the reproducibility of each method is paramount. Careful optimization of catalysts, reaction conditions, and purification methods will ultimately lead to a more reliable and scalable synthesis of furan-containing compounds. Recent advancements, including the use of microwave irradiation and the development of novel catalytic systems, continue to enhance the utility and address the limitations of these classical synthetic routes.

References

Inter-laboratory Comparison of Furan Compound Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of furan and its derivatives is of critical importance. Furan, a potential human carcinogen, can form in a variety of heat-processed foods and its presence is a significant safety concern. This guide provides an objective comparison of the primary analytical methodologies for furan determination, supported by data from inter-laboratory studies and proficiency tests. It details experimental protocols for the most common methods and visualizes both the analytical workflow and the key metabolic pathway of furan.

The analysis of furan, a volatile organic compound, is analytically challenging, often leading to significant variability in reported results between laboratories.[1] Inter-laboratory comparisons and proficiency tests are therefore essential for evaluating method performance and ensuring the reliability and consistency of analytical data.[1] An inter-laboratory study involving eight laboratories highlighted significant variability in the analysis of furan and its derivatives, with reported concentrations of 2-pentylfuran in a single cereal sample ranging from 8 mg/kg to over 1000 mg/kg, underscoring the critical need for standardized and robust analytical protocols.[2][3]

Data Presentation: A Comparative Look at Analytical Performance

The performance of laboratories in detecting furan is regularly assessed through proficiency tests (PTs). These tests provide valuable insights into the strengths and weaknesses of the methods employed. The primary analytical techniques for furan determination are gas chromatography-mass spectrometry (GC-MS) coupled with a headspace sampling technique. The two most common approaches are Static Headspace (HS) and Headspace Solid-Phase Microextraction (SPME).[1][2]

Below is a summary of performance data from various inter-laboratory and single-laboratory validation studies.

Table 1: Summary of Published Inter-laboratory and Proficiency Test Results for Furan in Food

Proficiency Test/StudyMatrixNo. of ParticipantsAssigned Value (Method)Percentage of Satisfactory ResultsKey Findings
JRC Proficiency Test (2008)Baby Food (Carrot and Potato Purée)22Determined by isotope dilution GC-MS73% (z-score < ±2)Demonstrated the challenge of furan analysis, with a notable percentage of labs outside the satisfactory range.
FAPAS Proficiency Test (mentioned in 2008 publication)Baby Food1425 µg/kg79%Showed a good level of agreement among participating laboratories.[1]
Inter-laboratory Study (Frank et al., 2024)Baby Food, Cereals, Coffee, Fruit Juices8Not ApplicableNot ApplicableRevealed high variability for certain furan derivatives, emphasizing the need for method optimization.[3]

Table 2: Comparison of Common Analytical Method Performance for Furan Analysis

ParameterHeadspace (HS) GC-MSSolid-Phase Microextraction (SPME) GC-MSHigh-Performance Liquid Chromatography (HPLC)
Principle Analysis of the vapor phase in equilibrium with the sample in a sealed vial.[1]Extraction and concentration of analytes from the headspace using a coated fiber.[1]Separation of compounds in a liquid phase.
Limit of Detection (LOD) 0.02 ng/g - 0.3 ng/g[4][5]0.002 ng g⁻¹[6]50 ppb[7]
Limit of Quantification (LOQ) 0.06 ng/g - 0.8 ng/g[4][5]0.006 ng g⁻¹[6]100 ppb[7]
Recovery 87.76 - 104.85%[4]92 - 102%[5]Not specified in reviewed literature for furan in food.
Precision (RSD) Inter-day: 6.34–8.46%, Intra-day: 0.80–3.50%[4]Inter-day: 8%, Intra-day: 10%[6]RT: <0.2%, Area: <0.8%[7]
Key Advantages Standard instrumentation in many labs.[1] Robust and less prone to fiber degradation.Higher sensitivity and lower detection limits compared to HS.Suitable for less volatile furan derivatives.
Key Disadvantages Can have higher detection limits compared to SPME.[1]Fiber fragility and potential for matrix effects.[1]Not suitable for the direct analysis of volatile furan.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of furan. Below are generalized protocols for the two most common GC-MS based methods.

Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method involves heating the sample in a sealed vial to allow volatile compounds like furan to partition into the headspace, which is then injected into the GC-MS system.[2]

a) Sample Preparation:

  • Homogenize solid or semi-solid food samples. To prevent furan loss, it is recommended to chill the samples before and during homogenization.[1]

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, 5-10 g can be used directly.[1]

  • Add a known amount of deuterated furan (d4-furan) as an internal standard to each vial.[1]

  • For solid and semi-solid samples, add 5 mL of saturated NaCl solution or purified water to aid the release of furan into the headspace.[1]

  • Immediately seal the vials with PTFE-faced septa and aluminum caps.[1]

b) Instrumental Analysis:

  • Headspace Autosampler Conditions:

    • Equilibration Temperature: 60°C. Note: Higher temperatures (e.g., 80°C) have been shown to artificially form furan in some matrices.[1]

    • Equilibration Time: Approximately 30 minutes.[2]

  • GC-MS Conditions:

    • Injector: Splitless or split mode, with a temperature of 200-250°C.[1]

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Column: A suitable capillary column, such as one with a polyethylene glycol stationary phase.[8]

    • Oven Temperature Program: An initial temperature of around 35-50°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 225°C).[2]

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of furan (m/z 68 and 39) and d4-furan (m/z 72 and 42).[9]

c) Quantification: Quantification is typically performed using an internal standard calibration curve, where the response ratio of furan to d4-furan is plotted against the concentration of furan.[1]

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME uses a fiber coated with an adsorbent material to extract and concentrate volatile compounds from the sample's headspace before injection into the GC-MS.[2]

a) Sample Preparation:

  • Sample homogenization and weighing are performed as described for the HS-GC-MS method.[1]

  • Addition of an internal standard (d4-furan) and a salt solution is also consistent with the HS-GC-MS protocol.[2]

b) Instrumental Analysis:

  • SPME Autosampler Conditions:

    • Fiber Type: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is commonly used and has been shown to be efficient for furan adsorption.[10]

    • Incubation/Equilibration Temperature: 50-60°C.[1]

    • Equilibration Time: 15-20 minutes.[2]

    • Extraction Time: 15-20 minutes.[2]

    • Desorption Time: 3 minutes in the GC inlet.[2]

  • GC-MS Conditions:

    • The GC-MS parameters are generally similar to those used for the HS-GC-MS method.[2]

c) Quantification: Quantification is performed using an internal standard calibration curve, similar to the HS-GC-MS method.

Mandatory Visualizations

Experimental Workflow for Furan Analysis

The following diagram illustrates the general workflow for the analysis of furan in food samples using headspace techniques coupled with GC-MS.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_hs_spme Headspace Sampling cluster_quant Quantification Sample Food Sample Homogenize Homogenization (chilled) Sample->Homogenize Weigh Weigh Sample into Vial Homogenize->Weigh Add_IS Add Internal Standard (d4-furan) Weigh->Add_IS Add_Solution Add NaCl Solution/Water Add_IS->Add_Solution Seal Seal Vial Add_Solution->Seal Incubate Incubation / Equilibration Seal->Incubate HS Static Headspace (HS) Injection Incubate->HS Vapor Phase Transfer SPME SPME Fiber Extraction & Desorption Incubate->SPME Analyte Adsorption GCMS GC-MS Analysis HS->GCMS SPME->GCMS Data Data Acquisition & Processing GCMS->Data Quantify Quantify Furan Concentration Data->Quantify Calibrate Calibration Curve Calibrate->Quantify Report Report Results Quantify->Report

Caption: General workflow for furan analysis in food.

Furan Metabolic Pathway and Toxicity

Furan itself is not the primary toxic agent. Its toxicity is mediated through its metabolic activation in the liver, primarily by Cytochrome P450 enzymes.[11] The following diagram illustrates this critical pathway.

G cluster_targets Cellular Targets cluster_effects Toxic Effects Furan Furan BDA cis-2-butene-1,4-dial (BDA) (Reactive Metabolite) Furan->BDA Oxidation Proteins Proteins (e.g., Lysine residues) BDA->Proteins Covalent Binding GSH Glutathione (GSH) BDA->GSH Conjugation DNA DNA BDA->DNA Adduct Formation CYP2E1 Cytochrome P450 2E1 (CYP2E1) CYP2E1->BDA catalyzes Adducts Covalent Adduct Formation Proteins->Adducts Depletion GSH Depletion GSH->Depletion Cytotoxicity Cytotoxicity & Cell Death Adducts->Cytotoxicity Depletion->Cytotoxicity Carcinogenicity Hepatotoxicity & Carcinogenicity Cytotoxicity->Carcinogenicity

Caption: Metabolic activation of furan leading to toxicity.

References

A Comparative Guide to the Biological Activities of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides an objective comparison of the biological performance of various furan-containing compounds, supported by experimental data. The aim is to offer a clear, data-driven analysis to inform further research and development in this promising area.

Anticancer Activity

Furan derivatives have demonstrated significant potential as cytotoxic agents against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression.

Comparative Analysis of Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The table below summarizes the IC50 values for several furan derivatives against various cancer cell lines.

Furan Derivative ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran Compound 26MCF-7 (Breast)0.057[1]
Compound 36MCF-7 (Breast)0.051[1]
Furan-based Chalcone 4gHCC1806 (Breast)5.93
4gHeLa (Cervical)5.61
Furan-containing Furan-bearing pyrazolo[3,4-b]pyridineHepG2 (Liver)0.35
Furan-bearing pyrazolo[3,4-b]pyridineMCF-7 (Breast)0.42
Furanone Naphthofuranone derivative 30COX-20.329[2]

Antimicrobial Activity

The antimicrobial efficacy of furan derivatives has been well-documented against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Comparative Analysis of Antimicrobial Efficacy
Furan Derivative ClassSpecific Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Furan-derived Chalcone Compound 2aStaphylococcus aureus256[3]
Compound 2bStaphylococcus aureus256[3]
Compound 2cStaphylococcus aureus256[3]
Compound 2aEscherichia coli512[3]
Compound 2cEscherichia coli1024[3]
3-Aryl-3-(furan-2-yl)propanoic Acid Compound 1Escherichia coli64[4]
Benzofuran Compound 9E. coli DNA gyrase B9.80 (IC50)[5]
Compounds 11b-dVarious Bacteria2.50 - 20[5]

Anti-inflammatory Activity

Certain furan derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.

Comparative Analysis of Anti-inflammatory Potential
Furan Derivative ClassSpecific Compound/DerivativeTargetIC50 (µM)Reference
Diarylfuranone Naphthofuranone derivative 30COX-20.329[2]
Diarylfuranone Freely rotating analog 31COX-2Inactive[2]
Diarylfuranone Compound 34COX-20.5[2]

Signaling Pathways and Mechanisms of Action

A key mechanism through which benzofuran derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzofuran Benzofuran Derivatives Benzofuran->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by benzofuran derivatives.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of furan derivatives.

Cytotoxicity_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7, HeLa) Treatment 2. Treatment with Furan Derivatives (Varying Concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24-72 hours) Treatment->Incubation MTT_Assay 4. MTT Assay Incubation->MTT_Assay Data_Analysis 5. Data Analysis (Absorbance Reading, IC50 Calculation) MTT_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assessment.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Cancer cells (e.g., MCF-7, A549)

  • 96-well plates

  • Furan derivatives of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the furan derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength between 500 and 600 nm.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Furan derivatives of interest

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each furan derivative in a 96-well microtiter plate using MHB.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and add it to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

COX Inhibition Assay

This assay is used to evaluate the inhibitory effect of compounds on cyclooxygenase enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Furan derivatives of interest

  • Assay buffer

  • Detection reagents

Procedure:

  • Enzyme and Compound Incubation: Incubate the COX enzyme (either COX-1 or COX-2) with the furan derivative at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin) using a suitable detection method (e.g., colorimetric or fluorescent).

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX enzyme activity.

References

A Head-to-Head Comparison of Furan Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The furan scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of natural products and synthetic compounds with significant biological and physical properties. For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted furans is a critical endeavor. This guide provides an objective, data-driven comparison of several prominent furan synthesis methodologies, from classical name reactions to modern catalytic approaches and sustainable routes from biomass.

Classical Furan Synthesis: Paal-Knorr and Feist-Benary

Two of the most established methods for furan synthesis are the Paal-Knorr and Feist-Benary reactions. These methods have been staples in organic synthesis for over a century and continue to be widely used due to their reliability and predictability.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan.[1][2] This method is highly effective for the synthesis of a wide range of substituted furans.[3]

The reaction proceeds via protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[1][4]

Paal_Knorr cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1,4-Dicarbonyl Compound enol Enol/Enolate diketone->enol Tautomerization (acid-catalyzed) acid Acid Catalyst (e.g., H₂SO₄, p-TsOH) hemiacetal Cyclic Hemiacetal enol->hemiacetal Intramolecular Cyclization furan Substituted Furan hemiacetal->furan Dehydration Feist_Benary cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_halo_ketone α-Halo Ketone beta_dicarbonyl β-Dicarbonyl Compound enolate Enolate beta_dicarbonyl->enolate Deprotonation (Base) base Base (e.g., Pyridine, Et₃N) adduct Alkylated Adduct enolate->adduct SN2 Attack on α-Halo Ketone cyclized_intermediate Cyclized Intermediate adduct->cyclized_intermediate Intramolecular Aldol Condensation furan Substituted Furan cyclized_intermediate->furan Dehydration Rhodium_Catalyzed cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product diazo α-Diazocarbonyl Compound alkyne Alkyne rh_catalyst Rh(II) Catalyst rh_carbene Rhodium Carbene rh_catalyst->rh_carbene + Diazo - N₂ cycloadduct [3+2] Cycloadduct rh_carbene->cycloadduct + Alkyne [3+2] Cycloaddition furan Polysubstituted Furan cycloadduct->furan Aromatization furan->rh_catalyst Catalyst Regeneration

References

Quantifying the Purity of (3-Furan-2-yl-propyl)-methyl-amine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of analytical methodologies for quantifying the purity of (3-Furan-2-yl-propyl)-methyl-amine, a key intermediate in various synthetic pathways. We present a comparison with alternative analytical techniques and provide detailed experimental data to support the use of High-Performance Liquid Chromatography (HPLC) with a certified reference standard.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Here, we compare three common methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.A quantitative technique based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Suitability for this compound HighModerate to HighHigh
Reference Standard Requirement Essential for accurate quantificationEssential for accurate quantificationCan be used for quantitative analysis (qNMR) with a certified internal standard.
Typical Purity Determination (%) 99.8599.7299.91
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.05%~0.3%
Key Advantages High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.Excellent for volatile impurities and residual solvents.Provides structural information and can be an absolute quantitative method (qNMR).
Key Limitations Requires a suitable chromophore for UV detection.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods for trace impurities.

Table 1: Comparison of Analytical Techniques for Purity Quantification of this compound.

Experimental Protocol: Purity Determination by HPLC

This section details the experimental protocol for the quantification of this compound purity using a validated HPLC method with a certified reference standard.

1. Materials and Reagents:

  • This compound (Sample)

  • This compound Certified Reference Standard (CRS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Analytical column: C18, 4.6 x 150 mm, 5 µm

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound CRS and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

5. Analysis and Calculation:

  • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method). For higher accuracy, a calibration curve can be constructed using multiple concentrations of the CRS.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for Purity Quantification

The following diagram illustrates the general workflow for quantifying the purity of this compound using a reference standard.

Purity_Quantification_Workflow cluster_prep Preparation cluster_data Data Processing sample Test Sample of This compound dissolution Dissolution in Appropriate Solvent sample->dissolution ref_std Certified Reference Standard (CRS) ref_std->dissolution hplc HPLC Analysis dissolution->hplc gc GC Analysis dissolution->gc nmr NMR Analysis dissolution->nmr peak_integration Peak Integration and Area Calculation hplc->peak_integration gc->peak_integration purity_calc Purity Calculation against CRS nmr->purity_calc peak_integration->purity_calc report Final Purity Report purity_calc->report

Caption: Workflow for the purity quantification of this compound.

Conclusion

The purity of this compound can be accurately determined using several analytical techniques, with HPLC being a highly reliable and sensitive method. The use of a certified reference standard is crucial for achieving accurate and reproducible results, which is a critical requirement in pharmaceutical development and quality control.[2][3] The provided HPLC protocol offers a robust starting point for researchers to develop and validate their own purity assessment methods for this and similar compounds.

References

Safety Operating Guide

Proper Disposal of (3-Furan-2-yl-propyl)-methyl-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of (3-Furan-2-yl-propyl)-methyl-amine based on the known hazards of structurally similar furan and amine compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS for your specific product and adhere to all local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for disposal guidance.

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This compound, due to its furan and amine moieties, should be handled as hazardous waste.[1][2][3] Adherence to the following procedures is critical for minimizing risks and maintaining regulatory compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The hazards associated with furan compounds can include flammability, reactivity, and toxicity, while amines can be corrosive and toxic.[3][4][5]

A. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4]

  • Body Protection: A flame-resistant lab coat is recommended.[4]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4] In case of a spill or inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.[6]

B. Engineering Controls:

  • All handling of this compound and its waste must occur within a properly functioning chemical fume hood.[4]

  • Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Keep all sources of ignition, such as open flames and hot plates, away from the handling area.[5]

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[3][7]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.[2][6] This includes unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.

  • Container Compatibility: The waste container must be made of a material compatible with organic amines and furans.[3][7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] The date of initial waste accumulation should also be included.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially incompatible materials like strong oxidizing agents and acids, unless explicitly permitted by your institution's EHS guidelines.[2][3]

III. Storage and Disposal Procedures

Waste should be stored safely in the laboratory pending collection by trained disposal personnel.

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors.[1][3] Do not overfill the container, leaving at least 10% headspace for expansion.[2]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[2][6] This area should be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • Away from sources of ignition, heat, and direct sunlight.[2]

  • Disposal Pathway: Never dispose of this compound down the drain or in the regular trash.[1] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][6]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Isolate the Area: Evacuate and restrict access to the spill area.[5]

  • Ensure Ventilation: Maintain adequate ventilation, preferably within a chemical fume hood.[5]

  • Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[5][6] Do not use combustible materials like sawdust.

  • Collect Contaminated Materials: Carefully collect all contaminated absorbent material and any other contaminated items. Place them into a clearly labeled, sealed container for disposal as hazardous waste.[1][6]

  • Decontaminate the Area: Clean the spill surface thoroughly.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS department.

Quantitative Data Summary
ParameterGuidelineSource
Waste Container Headspace Minimum 10%[2]
Maximum Accumulation Volume in SAA 55 gallons per waste stream[8]
Time Limit for Removal from SAA Within 3 days of exceeding 55 gallons[8]

Experimental Protocols & Visualizations

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_q Spill Occurs? start->spill_q segregate 2. Segregate Waste (Unused chemical, contaminated items) ppe->segregate container 3. Place in Labeled, Compatible Hazardous Waste Container segregate->container storage 4. Store in Designated Satellite Accumulation Area (SAA) container->storage contact_ehs 5. Contact EHS for Pickup storage->contact_ehs end End: Waste Disposed of by Licensed Professionals contact_ehs->end spill_q->ppe No spill_proc Follow Spill Management Protocol (Isolate, Absorb, Collect) spill_q->spill_proc Yes spill_proc->container

Caption: Disposal workflow for this compound.

References

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